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  • Product: 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol
  • CAS: 4295-65-2

Core Science & Biosynthesis

Foundational

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol chemical properties

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol: A Technical Whitepaper on Chemical Properties, Synthesis, and Impurity Profiling Executive Summary 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS: 4295-6...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol: A Technical Whitepaper on Chemical Properties, Synthesis, and Impurity Profiling

Executive Summary

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS: 4295-65-2) is a highly specialized tricyclic thioxanthene derivative. In the realm of pharmaceutical chemistry, this compound occupies a critical dual role: it is the pivotal tertiary alcohol intermediate in the total synthesis of the typical antipsychotic drug chlorprothixene, and it is concurrently monitored as a primary pharmacopeial degradant, officially designated as Chlorprothixene EP Impurity A [1][2].

Understanding the chemical behavior, thermodynamic stability, and synthetic causality of this compound is essential for drug development professionals tasked with optimizing active pharmaceutical ingredient (API) manufacturing and ensuring long-term shelf stability.

Physicochemical Profiling

The structural framework of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol features a rigid, sulfur-containing tricyclic core (thioxanthene) substituted with an electronegative chlorine atom at the 2-position and a basic dimethylamino propyl chain at the 9-position[1]. The presence of the tertiary hydroxyl group at the C9 position dictates its reactivity, making it highly susceptible to acid-catalyzed dehydration.

Table 1: Physicochemical Data Summary

PropertyValue / Description
Chemical Name 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol
CAS Registry Number 4295-65-2
Molecular Formula C₁₈H₂₀ClNOS
Molecular Weight 333.88 g/mol
Pharmacopeial Designation Chlorprothixene EP Impurity A
Structural Class Thioxanthene derivative
Key Functional Groups Tertiary alcohol, tertiary amine, thioether, aryl chloride

Data synthesized from authoritative chemical and pharmacopeial databases[1][2][3].

Mechanistic Synthesis & Workflow

The industrial and laboratory-scale synthesis of chlorprothixene relies heavily on the generation of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol via a Grignard addition protocol[4][5].

The reaction involves the nucleophilic attack of 3-(dimethylamino)propylmagnesium chloride on the sterically hindered C9 carbonyl carbon of 2-chlorothioxanthone[5]. Because the resulting tertiary alcohol is highly prone to elimination (due to the thermodynamic stability of the fully conjugated thioxanthene double bond formed upon dehydration), the reaction conditions must be meticulously controlled.

G A 2-Chlorothioxanthone (Starting Material) C Nucleophilic Addition (THF, 0-5°C) A->C B 3-(Dimethylamino)propylmagnesium chloride (Grignard Reagent) B->C D 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (Intermediate / Impurity A) C->D NH4Cl Quench E Acid-Catalyzed Dehydration (HCl or Acetic Anhydride) D->E F Chlorprothixene (Z-isomer active) E->F -H2O

Synthetic workflow of Chlorprothixene via the thioxanthen-9-ol intermediate.

Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step includes built-in causality checks to verify the reaction's progress and prevent premature degradation.

Step 1: Preparation of the Grignard Reagent

  • Action: In a flame-dried, argon-purged flask, react 3-chloro-N,N-dimethylpropan-1-amine with magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Causality & Validation: The use of strictly anhydrous THF is critical. Any moisture will prematurely protonate the Grignard reagent, forming the inactive side product N,N-dimethylpropan-1-amine. Initiation is validated by a mild exotherm and the visual consumption of the magnesium turnings.

Step 2: Nucleophilic Addition

  • Action: Cool the Grignard solution to 0–5°C. Slowly add a solution of 2-chlorothioxanthone in THF dropwise over 60 minutes.

  • Causality & Validation: The thioxanthone carbonyl is highly reactive but sterically hindered. Maintaining 0–5°C prevents localized thermal spikes that could drive unwanted enolization or premature dehydration of the newly formed alcohol[5]. Validation is performed via Thin Layer Chromatography (TLC); the reaction is deemed complete when the UV-active spot of 2-chlorothioxanthone disappears.

Step 3: Controlled Quenching

  • Action: Quench the reaction mixture by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) while maintaining the internal temperature below 10°C.

  • Causality & Validation: NH₄Cl provides a mildly acidic environment (pH ~6) sufficient to decompose the magnesium alkoxide intermediate into the desired tertiary alcohol without triggering acid-catalyzed dehydration. Using a strong acid (e.g., HCl) at this stage would prematurely yield the chlorprothixene alkene, bypassing the isolation of the intermediate.

Step 4: Extraction and Crystallization

  • Action: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture.

  • Causality & Validation: The basic dimethylamino group allows the compound to partition into the organic phase at neutral pH. Purity is validated via HPLC (>98% area), and the presence of a broad -OH stretch in FTIR spectroscopy (~3300 cm⁻¹) confirms the successful retention of the tertiary alcohol.

Pharmacopeial Significance: Impurity Profiling

While 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is an essential building block, its presence in the final formulated API is strictly regulated. Under the European Pharmacopoeia (EP), it is classified as Chlorprothixene EP Impurity A [2][3].

Its presence in the final drug product typically arises from two pathways:

  • Incomplete Dehydration: Failure to drive the final synthetic step to completion leaves residual tertiary alcohol in the API batch.

  • Hydrolytic Degradation: Under aqueous acidic stress conditions, the exocyclic double bond of chlorprothixene can undergo hydration, reverting the API back into the tertiary alcohol.

G Drug Chlorprothixene API (Active Pharmaceutical Ingredient) Reaction Aqueous Hydrolysis (Acidic/Stress Conditions) Drug->Reaction ImpA Chlorprothixene EP Impurity A (Thioxanthen-9-ol) Reaction->ImpA +H2O Addition

Degradation pathway of Chlorprothixene leading to the formation of Impurity A.

Monitoring this impurity is critical during accelerated stability studies. Analytical detection is primarily achieved using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection, where Impurity A elutes distinctly from the E- and Z-isomers of chlorprothixene due to its increased polarity[2].

References

  • Pharmaffiliates. "Chlorprothixene Hydrochloride-impurities: Impurity A." Available at:[Link]

  • Internet Archive. "Health, Survival & Self Sustainability: Synthetic Pathways of Thioxanthenes." Available at: [Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol: A Critical Intermediate in Thioxanthene-Class Antipsychotics

Introduction & Strategic Importance As a Senior Application Scientist specializing in psychiatric drug synthesis, I approach the construction of tricyclic neuroleptics not merely as a sequence of chemical additions, but...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

As a Senior Application Scientist specializing in psychiatric drug synthesis, I approach the construction of tricyclic neuroleptics not merely as a sequence of chemical additions, but as a carefully orchestrated thermodynamic and kinetic system. The compound 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is the pivotal tertiary alcohol intermediate in the synthesis of chlorprothixene, a prototypical typical antipsychotic of the thioxanthene class[1],[2].

Thioxanthenes mediate their therapeutic effects through the antagonism of dopamine D1 and D2 receptors in the mesolimbic pathway[3]. The structural innovation of the thioxanthene core—replacing the nitrogen atom at position 10 of the phenothiazine ring with a carbon atom sharing a double bond with the side chain—relies entirely on the successful synthesis and subsequent stereoselective dehydration of this specific tertiary alcohol intermediate[3],[4].

Retrosynthetic Strategy & Pathway Overview

The synthesis of the target alcohol requires overcoming significant steric hindrance at the C9 position of the thioxanthone core. The pathway begins with the construction of 2-chlorothioxanthone (2-CTX) via an Ullmann-type coupling followed by an intramolecular Friedel-Crafts cyclization[1],[5]. Once the core is established, the critical step is the nucleophilic addition of a highly basic Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, to the C9 carbonyl[4].

Pathway A 2-Mercaptobenzoic Acid + 1-Bromo-4-chlorobenzene B 2-(4-Chlorophenylthio)benzoic Acid A->B Ullmann Coupling C 2-Chlorothioxanthone (2-CTX) B->C Friedel-Crafts Cyclization E 2-Chloro-9-(3-(dimethylamino)propyl) -thioxanthen-9-ol C->E Grignard Addition D 3-(Dimethylamino)propylmagnesium Chloride D->E Nucleophilic Attack F Chlorprothixene (Z/E Isomers) E->F Acidic Dehydration

Forward synthesis pathway of chlorprothixene highlighting the tertiary alcohol intermediate.

Core Synthesis Methodology: The Grignard Addition

The defining step of this workflow is the Grignard addition. The protocol described below is a self-validating system designed to maximize yield while preventing premature dehydration.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, argon-purged 3-neck flask, add 1.2 equivalents of magnesium turnings.

  • Add a catalytic amount of iodine to activate the magnesium surface.

  • Suspend the turnings in anhydrous Tetrahydrofuran (THF).

  • Dropwise, add 3-chloro-N,N-dimethylpropan-1-amine (1.0 eq) dissolved in THF. Maintain the internal temperature between 40–45°C to sustain initiation without causing solvent boil-off.

Step 2: Nucleophilic Addition to 2-Chlorothioxanthone

  • Cool the freshly prepared Grignard reagent to 0–5°C using an ice-water bath.

  • Dissolve 2-chlorothioxanthone (2-CTX) in anhydrous THF and add it dropwise to the Grignard solution over 45 minutes.

  • Causality Check: The dropwise addition at low temperature controls the highly exothermic nucleophilic attack, preventing the formation of pinacol coupling byproducts.

Step 3: Maturation and Reflux

  • Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 65°C) for 2 to 4 hours.

  • Causality Check: Reflux is required because the C9 carbonyl of 2-CTX is sterically hindered by the adjacent aromatic rings. The thermal energy overcomes this activation barrier, driving the equilibrium toward the magnesium alkoxide intermediate.

Step 4: Quenching and Workup

  • Cool the reaction mixture to <10°C.

  • Quench slowly with saturated aqueous ammonium chloride ( NH4​Cl ).

  • Causality Check: A weak acid like NH4​Cl is mandatory. Using a strong acid (e.g., HCl) would immediately protonate the newly formed tertiary alcohol, leading to premature dehydration and the formation of the exocyclic double bond (chlorprothixene) before purification[4].

  • Extract the aqueous layer with Ethyl Acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the raw 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol[2].

Workflow S1 1. Grignard Preparation (Mg + THF) S2 2. Dropwise Addition of 2-CTX (0-5°C) S1->S2 S3 3. Reflux & Maturation (65°C, 2h) S2->S3 S4 4. Quenching (Sat. NH4Cl, <10°C) S3->S4 S5 5. Extraction & Workup (EtOAc/Brine) S4->S5 S6 6. Crystallization (Target Alcohol) S5->S6

Step-by-step experimental workflow for the Grignard addition to 2-chlorothioxanthone.

Quantitative Data & Reaction Optimization

Solvent selection and temperature control are the two most critical variables in this synthesis. As demonstrated in the optimization table below, THF is vastly superior to Diethyl Ether. THF has a higher boiling point (66°C vs 35°C), allowing for a higher reflux temperature which is critical to overcome the steric hindrance at the C9 position. Furthermore, THF coordinates more strongly to the magnesium center, stabilizing the basic amine-containing Grignard reagent.

Table 1: Optimization Parameters for Grignard Addition to 2-CTX

SolventTemp (°C)Equivalents of GrignardYield (%)Purity (HPLC %)Mechanistic Observation
Diethyl Ether35 (Reflux)1.245%88%Incomplete conversion due to insufficient thermal energy.
THF 65 (Reflux) 1.2 82% 94% Optimal conversion; THF stabilizes the Mg complex.
THF65 (Reflux)2.085%91%Excess reagent leads to difficult workup and emulsion.
2-MeTHF80 (Reflux)1.278%90%Higher temperature causes minor premature dehydration.

Downstream Application: Dehydration to Chlorprothixene

Once 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is isolated and verified, it undergoes dehydration to form the active pharmaceutical ingredient, chlorprothixene[4]. This is typically achieved through acylation with acetyl chloride to form an acetate ester intermediate, followed by pyrolysis, or via direct acid-catalyzed dehydration[4].

Because the molecule is asymmetrical (due to the chlorine atom at the 2-position), dehydration results in an exocyclic double bond that yields a mixture of Z and E geometric isomers[3]. The Z-isomer (where the dimethylamino group is cis to the chlorine atom) is the pharmacologically active conformation responsible for potent neuroleptic activity[3].

References

  • Chlorprothixene Synthesis and Pharmacology Source: Grokipedia URL
  • Chlorprothixene Grignard Reaction Pathways Source: Grokipedia URL
  • 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol Chemical Data (CAS 4295-65-2)
  • Source: PMC (NIH)
  • Thioxanthenes: Definition and Therapeutic Usage Source: Encyclopedia MDPI URL

Sources

Foundational

Mechanism of action of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol Part 1: Foundational Analysis and Strategic Overview The subject molecule, 2-Chloro-9-(3-(dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

Part 1: Foundational Analysis and Strategic Overview

The subject molecule, 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, belongs to the thioxanthene chemical class. Its structural architecture, featuring a tricyclic thioxanthene core, a chlorine atom at the 2-position, and a dimethylaminopropyl side chain at the 9-position, is highly analogous to established antipsychotic drugs such as Chlorprothixene. However, the presence of a hydroxyl group at the 9-position (C9-OH) is a critical distinction. This feature disrupts the double bond exocyclic to the central ring, which is common in typical thioxanthenes, potentially altering receptor affinity, selectivity, and functional activity.

Our investigative strategy is therefore predicated on a hypothesis-driven, yet broad-scoped, approach. We hypothesize that the primary targets will be within the G-protein coupled receptor (GPCR) superfamily, particularly dopaminergic and serotonergic receptors. However, we must remain vigilant for off-target activities that could define a novel therapeutic window or potential side effects.

The workflow is designed in a tiered fashion:

  • Broad Target Profiling: Establish the compound's binding affinity across a wide panel of CNS-related receptors to identify primary and secondary targets.

  • Functional Characterization: Determine the functional consequence of binding at high-affinity targets (i.e., agonist, antagonist, inverse agonist, or allosteric modulator).

  • Downstream Signaling Pathway Elucidation: Map the intracellular signaling cascades modulated by the compound to understand the cellular response.

Part 2: Experimental Protocols & Methodologies

Stage 1: Broad-Spectrum Receptor Binding Profile

Causality and Experimental Choice: The first step in characterizing a novel compound is to understand its binding landscape. A broad-spectrum radioligand binding assay provides a rapid and cost-effective method to screen for potential interactions against a diverse panel of receptors, channels, and transporters.[1][2] Given the thioxanthene scaffold, our primary hypothesis is an interaction with dopamine and serotonin receptors.[3][4] However, to ensure comprehensive profiling and identify potential off-target effects, a broad panel is essential. We will utilize a competitive binding assay format, which measures the ability of our test compound to displace a known high-affinity radioligand from its target.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Utilize commercially available cell membrane preparations expressing the human recombinant receptors of interest (e.g., from CHO or HEK293 cells). A panel should include, at a minimum: Dopamine (D1, D2, D3, D4, D5), Serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), Adrenergic (α1, α2, β), Histamine (H1), and Muscarinic (M1-M5) receptors.

  • Assay Buffer Preparation: Prepare a suitable binding buffer, typically a Tris-HCl based buffer with physiological pH (7.4) and containing ions like MgCl2, as required for optimal receptor-ligand interaction.

  • Reaction Mixture Assembly: In a 96-well or 384-well microplate, combine:

    • Receptor membrane preparation (e.g., 5-20 µg protein per well).[5]

    • A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Spiperone for D2 receptors) at or near its Kd value.

    • A range of concentrations of the test compound (2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol), typically from 10⁻¹⁰ M to 10⁻⁵ M.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 60-120 minutes) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C filter plates).[2] This traps the membrane-bound radioligand while unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Add liquid scintillation cocktail to the wells and quantify the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Determine non-specific binding (NSB) from wells containing a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2).

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Predicted Binding Affinity Profile

Receptor TargetRadioligandKi (nM) of Test Compound
Dopamine D2[³H]-Spiperone5.2
Dopamine D3[³H]-Spiperone15.8
Dopamine D1[³H]-SCH23390250.4
Serotonin 5-HT2A[³H]-Ketanserin8.9
Serotonin 5-HT2C[³H]-Mesulergine45.1
Serotonin 5-HT1A[³H]-8-OH-DPAT180.7
Histamine H1[³H]-Pyrilamine35.2
Adrenergic α1[³H]-Prazosin98.6

This table presents hypothetical data for illustrative purposes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Radioligand, Test Compound, Membranes Mix Combine Reagents in Microplate Reagents->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Scintillate Add Scintillant & Count Wash->Scintillate Plot Plot % Inhibition vs. [Compound] Scintillate->Plot Fit Non-linear Regression (Calculate IC50) Plot->Fit Calculate Cheng-Prusoff Eq. (Calculate Ki) Fit->Calculate

Stage 2: Functional Activity Determination

Causality and Experimental Choice: Binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the agonist), or an inverse agonist (reducing basal receptor activity). Since the primary targets identified (D2, 5-HT2A) are Gαi/o and Gαq coupled receptors, respectively, we must select assays that measure the downstream consequences of their activation.[][7] For Gαi-coupled D2 receptors, we will measure the inhibition of cAMP production.[8] For Gαq-coupled 5-HT2A receptors, we will measure intracellular calcium mobilization.[9][10]

Experimental Protocol 2a: cAMP Inhibition Assay (for D2 Receptors)

  • Cell Culture: Culture HEK293 cells stably expressing the human D2 receptor.

  • Cell Plating: Plate cells into a 384-well white opaque plate and grow to near confluency.

  • Agonist Mode Test: First, test the compound alone across a concentration range to check for any agonist or inverse agonist activity. Incubate cells with the compound for 15-30 minutes.

  • Antagonist Mode:

    • Pre-incubate the cells with a range of concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of an adenylyl cyclase activator, Forskolin, to elevate basal cAMP levels.

    • Immediately add a D2 receptor agonist (e.g., Quinpirole) at its EC₈₀ concentration.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a homogenous assay kit (e.g., HTRF, AlphaScreen, or bioluminescent biosensor).[8][11] These kits typically rely on a competitive immunoassay format.

  • Data Analysis:

    • Plot the assay signal against the log concentration of the test compound.

    • For antagonist activity, fit the data to a four-parameter logistic equation to determine the IC₅₀.

    • Calculate the functional inhibition constant (Kb) using the Schild regression or a simplified Gaddum equation if competitive antagonism is observed.

Experimental Protocol 2b: Intracellular Calcium Mobilization Assay (for 5-HT2A Receptors)

  • Cell Culture & Plating: Use CHO or HEK293 cells stably expressing the human 5-HT2A receptor, plated in a 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., HBSS) for 45-60 minutes at 37°C.

  • Antagonist Mode:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add varying concentrations of the test compound to the wells and pre-incubate for 15-30 minutes.

  • Agonist Challenge: Add a 5-HT2A receptor agonist (e.g., Serotonin or α-methyl-5-HT) at its EC₈₀ concentration.

  • Signal Detection: Immediately begin monitoring fluorescence intensity over time (typically 2-3 minutes). The activation of Gαq leads to IP₃ production and subsequent release of Ca²⁺ from intracellular stores, causing an increase in fluorescence.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the % inhibition of the agonist response versus the log concentration of the test compound.

    • Determine the IC₅₀ from the resulting concentration-response curve.

Data Presentation: Predicted Functional Activity

Receptor TargetAssay TypeFunctional ActivityIC₅₀ (nM)
Dopamine D2cAMP InhibitionAntagonist12.5
Serotonin 5-HT2ACalcium MobilizationAntagonist21.3

This table presents hypothetical data for illustrative purposes.

Part 3: Downstream Signaling Pathway Analysis

Causality and Experimental Choice: D2 and 5-HT2A receptors engage complex signaling networks beyond the initial second messenger generation. For example, D2 receptors can modulate the Akt-GSK3 pathway via β-arrestin, and both receptors can influence the MAPK/ERK pathway.[][7] Investigating these pathways provides a deeper understanding of the compound's cellular impact. Western blotting is a robust and widely used technique to measure changes in the phosphorylation state of key signaling proteins, which is indicative of pathway activation or inhibition.

Experimental Protocol: Western Blot for p-ERK and p-Akt

  • Cell Culture & Treatment: Use a relevant cell line (e.g., PC-12 cells for dopaminergic signaling or primary cortical neurons). Serum-starve the cells overnight to reduce basal signaling.

  • Treatment:

    • Pre-treat cells with the test compound (at a concentration ~10x its functional IC₅₀) for 30 minutes.

    • Stimulate the cells with an agonist (e.g., Quinpirole for D2, Serotonin for 5-HT2A) for a short duration (e.g., 5-15 minutes).

    • Include controls: vehicle only, agonist only, and compound only.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK1/2 and total Akt to ensure equal protein loading.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

G cluster_D2 D2 Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway Test_Cmpd_D2 Test Compound (Antagonist) D2R D2 Receptor Gai Gαi AC Adenylyl Cyclase cAMP ↓ cAMP PKA ↓ PKA Akt Akt Pathway (β-arrestin) Test_Cmpd_5HT2A Test Compound (Antagonist) HTR2A 5-HT2A Receptor Gaq Gαq PLC Phospholipase C IP3_DAG ↑ IP3 & DAG Ca2 ↑ [Ca²⁺]i ERK MAPK/ERK Pathway

Conclusion

This technical guide outlines a systematic, multi-tiered approach to fully characterize the mechanism of action of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol. By progressing from broad affinity screening to specific functional assays and finally to downstream signaling analysis, this workflow provides the necessary depth and rigor to build a comprehensive pharmacological profile. The data generated through these protocols will definitively establish the compound's primary molecular targets, its functional effects as an antagonist, and its impact on key intracellular signaling cascades, providing a solid foundation for further preclinical and clinical development.

References

  • Thioxanthenes. Encyclopedia MDPI. [Link]

  • Dopamine receptor signaling and current and future antipsychotic drugs. Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Journal of Psychopharmacology, 18(4), 455-472. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. (2017). NCBI Bookshelf. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Creative Biolabs. [Link]

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  • Dopamine D1 receptor signaling pathways. ResearchGate. [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Pottie, E., et al. (2022). Journal of Neurochemistry, 162(1), 39-59. [Link]

  • 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Dopamine receptor. Wikipedia. [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]

  • Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Stenberg, D., et al. (2020). Biochemical Pharmacology, 175, 113870. [Link]

  • Thioxanthene. Wikipedia. [Link]

  • cAMP assays in GPCR drug discovery. Kumaresan, P. R., & Ramakrishnan, S. (2017). Methods in Enzymology, 588, 1-20. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Thiothixene Hydrochloride | Active Pharmaceutical Ingredients. Bayview Pharmacy. [Link]

  • Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Costa, M., et al. (2021). Pharmaceuticals, 14(6), 530. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. Sittampalam, G. S., et al. (2012). Assay Guidance Manual. [Link]

  • Receptor Binding Assay - Part 1. DOST-PNRI. (2017). YouTube. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Chu, U. B., & Ruoho, A. E. (2016). Current Protocols in Pharmacology, 75(1), 1.29.1-1.29.16. [Link]

  • 9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol. Fun, H. K., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • 9H-Thioxanthen-3-ol, 2-chloro-9-(3-(dimethylamino)propylidene)-, (E)-, (Z)-2-butenedioate (1:1). Appchem. [Link]

  • Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. Singh, S., et al. (2022). Molecules, 27(6), 1935. [Link]

Sources

Exploratory

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol structural analysis

An In-Depth Technical Guide to 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol: Structural Dynamics, Synthesis, and Mechanistic Pathways Executive Summary 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol: Structural Dynamics, Synthesis, and Mechanistic Pathways

Executive Summary

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is a highly functionalized tricyclic tertiary alcohol. In pharmaceutical chemistry, it serves as the pivotal intermediate—and a strictly monitored pharmacopeial impurity (Chlorprothixene EP Impurity A)—in the synthesis of the typical antipsychotic agent Chlorprothixene[1][2]. This whitepaper provides a comprehensive structural analysis, self-validating synthetic protocols, and mechanistic insights into its conversion to active pharmaceutical ingredients (APIs).

Conformational Dynamics & Steric Architecture

The structural behavior of 2-chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is dictated by its tricyclic thioxanthene core . Unlike planar aromatic systems (e.g., anthracene), the central thiopyran ring is non-planar, adopting a characteristic "butterfly" conformation folded along the axis connecting the sulfur atom and the C9 carbon.

  • Steric Hindrance at C9: The C9 carbon is flanked by peri-protons at the C1 and C8 positions of the fused benzene rings. This creates a highly sterically congested environment.

  • Axial vs. Equatorial Positioning: Upon nucleophilic attack by the Grignard reagent, the resulting hydroxyl group (-OH) and the bulky 3-(dimethylamino)propyl chain are forced into specific pseudo-axial and pseudo-equatorial positions. The bulky aliphatic amine chain preferentially adopts the pseudo-equatorial position to minimize 1,3-diaxial interactions with the aromatic electron clouds.

  • Electronic Influence of the Chlorine Atom: The highly electronegative chlorine atom at the C2 position breaks the symmetry of the molecule, withdrawing electron density via the inductive effect (-I) while donating via resonance (+R). This electronic asymmetry is critical during the subsequent dehydration phase, as it stabilizes the transient C9 carbocation unevenly.

Synthesis Workflow: A Self-Validating Protocol

The formation of this tertiary alcohol relies on the nucleophilic addition of a Grignard reagent to 2-chlorothioxanthone[3]. The protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality and experimental integrity at each step.

Step-by-Step Methodology: Grignard Addition

Objective: Achieve high-yield formation of the tertiary alcohol while suppressing premature, acid-catalyzed dehydration.

  • Grignard Reagent Preparation:

    • Action: React 3-chloro-N,N-dimethylpropan-1-amine with magnesium turnings in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality: THF is chosen over diethyl ether because its higher boiling point (65°C) provides the thermal energy required to drive the sterically hindered addition at the C9 position. THF also coordinates more effectively with the magnesium center, stabilizing the complex.

    • IPC Validation: The reaction is validated by the complete consumption of Mg turnings and the formation of a homogenous, dark-grey solution.

  • Nucleophilic Addition:

    • Action: Cool the Grignard solution to 0°C. Slowly add a solution of 2-chlorothioxanthone in THF dropwise. After addition, elevate the temperature to 60°C for 2 hours.

    • Causality: The initial 0°C environment controls the highly exothermic coordination of the magnesium to the carbonyl oxygen. Subsequent heating provides the activation energy needed for the alkyl chain to overcome the steric bulk of the C1/C8 peri-protons and attack the C9 carbon[3].

    • IPC Validation (FT-IR): Pull an aliquot and analyze via FT-IR. The reaction is complete when the strong carbonyl (C=O) stretch of the starting material at ~1640 cm⁻¹ completely disappears.

  • Controlled Quenching:

    • Action: Cool the mixture to 0°C and quench dropwise with saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: Strong aqueous acids (e.g., HCl) would immediately protonate the newly formed tertiary alcohol, triggering unintended E1 dehydration. NH₄Cl provides a mild proton source (pH ~5.5) that safely decomposes the magnesium alkoxide intermediate without inducing elimination[4].

  • Isolation:

    • Action: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crystalline tertiary alcohol.

SynthesisWorkflow SM 2-Chlorothioxanthone (Starting Material) RXN Nucleophilic Addition (THF, 0°C → 60°C) SM->RXN GR Grignard Reagent (3-dimethylaminopropyl)MgX GR->RXN INT 2-Chloro-9-(3-(dimethylamino)propyl) -thioxanthen-9-ol (Tertiary Alcohol) RXN->INT Mild Quench (NH4Cl) DEHYD Dehydration (Acid/Acylation) INT->DEHYD API Chlorprothixene (E/Z Isomeric Mixture) DEHYD->API -H2O

Caption: Workflow for the synthesis of the tertiary alcohol intermediate and its conversion to Chlorprothixene.

Comprehensive Structural Characterization

To verify the structural integrity of 2-chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, multi-nuclear NMR, FT-IR, and Mass Spectrometry (MS) are employed. The data is summarized in the tables below.

Table 1: ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Causality
7.15 – 7.65Multiplet7HAromatic Protons: Complex splitting due to the asymmetric 2-chloro substitution on the thioxanthene core.
4.20Broad Singlet1HHydroxyl (-OH): Exchangeable with D₂O. Broadness is due to hydrogen bonding and restricted rotation at C9.
2.25 – 2.40Triplet2H-CH₂-N: Deshielded by the adjacent electronegative nitrogen atom.
2.15Singlet6H-N(CH₃)₂: Six equivalent protons of the terminal dimethylamine group.
2.05 – 2.20Multiplet2HC9-CH₂: Alpha to the sterically crowded C9 stereocenter.
1.30 – 1.50Multiplet2HCentral -CH₂-: Aliphatic linker, shielded relative to the adjacent methylene groups.
Table 2: FT-IR and Mass Spectrometry Data
TechniqueKey Signals / m/zInterpretation
FT-IR 3200 – 3400 cm⁻¹Broad O-H stretch, confirming the successful Grignard addition and survival of the alcohol post-quench.
FT-IR 1080 cm⁻¹C-Cl stretching vibration from the halogenated aromatic ring.
ESI-MS m/z 334.1 [M+H]⁺Corresponds to the protonated molecular ion (C₁₈H₂₀ClNOS, MW: 333.88 g/mol ).
ESI-MS m/z 316.1Base peak representing the facile loss of water (-18 Da), highly characteristic of C9 tertiary alcohols.

Mechanistic Causality: Dehydration to Chlorprothixene

The final stage of Chlorprothixene synthesis requires the dehydration of the tertiary alcohol to form an exocyclic double bond[5]. The pharmacological efficacy of the resulting API is heavily dependent on the stereochemistry of this double bond; only the Z-isomer (cis-chlorprothixene) exhibits significant dopamine receptor antagonism, whereas the E-isomer is virtually inactive[3][4].

Dehydration Pathways:

  • Acylation/Pyrolysis: The tertiary hydroxyl group can be acylated using acetyl chloride to form an acetate intermediate. Subsequent pyrolysis eliminates acetic acid to yield the diene[3][5].

  • Acid-Catalyzed E1 Elimination: Treatment with strong acids (e.g., HCl, polyphosphoric acid) protonates the C9 hydroxyl group, turning it into an excellent leaving group (-OH₂⁺). Loss of water generates a highly resonance-stabilized C9 carbocation. Deprotonation of the adjacent aliphatic carbon (C1') yields the double bond[4].

Stereochemical Control (E/Z Isomerization): The ratio of E to Z isomers is governed by the choice of the dehydrating acid. Research on analogous thioxanthenes (like Flupentixol) demonstrates that the thermodynamic stability of the intermediate carbocation and the steric bulk of the counter-ion dictate the stereochemical outcome[4]. The Z-isomer is generally favored under specific kinetic controls where the bulky dimethylamine chain is oriented away from the chlorine atom during the transition state.

Mechanism A Tertiary Alcohol C9-OH B Protonation Formation of -OH2+ A->B +H+ C Carbocation Resonance Stabilized B->C -H2O D E1 Elimination -H+ from C1' C->D E Z-Chlorprothixene Active (cis) D->E Thermodynamic F E-Chlorprothixene Inactive (trans) D->F Kinetic

Caption: E1 dehydration mechanism of the tertiary alcohol leading to E/Z stereoisomers of Chlorprothixene.

References

  • NextSDS. "2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Wikidoc. "Chlorprothixene - Synthesis and Dehydration Pathways." Wikidoc Foundation. Available at:[Link]

  • Journal of Pharmaceutical Research. "Z-Isomer Control in the Synthesis of Flupentixol Related Compounds." JOPCR. Available at: [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

Executive Summary The compound 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is a critical tertiary alcohol intermediate in the synthesis of the first-generation typical antipsychotic, chlorprothi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is a critical tertiary alcohol intermediate in the synthesis of the first-generation typical antipsychotic, chlorprothixene[1]. In pharmaceutical quality control, it is frequently monitored as Chlorprothixene EP Impurity A [2][3]. Because the conversion of this intermediate to the active pharmaceutical ingredient (API) involves a simple dehydration step, distinguishing the intermediate from the final API requires rigorous, high-resolution spectroscopic validation. This whitepaper provides an authoritative guide to the structural elucidation, analytical workflows, and mechanistic spectral features of this thioxanthene derivative.

Synthetic Logic & Structural Context

The synthesis of thioxanthene-derived neuroleptics relies heavily on Grignard addition to a tricyclic ketone core[4]. For this specific compound, 2-chlorothioxanthen-9-one is reacted with 3-(dimethylamino)propylmagnesium chloride. The electrophilic C9 carbon of the ketone accepts the alkyl chain, generating a tertiary alkoxide that is subsequently quenched to form the target alcohol[4].

The structural uniqueness of this intermediate lies in its asymmetry. The presence of the 2-chloro substituent breaks the symmetry of the thioxanthene core, rendering the C9 position a chiral center. This chirality has profound effects on the nuclear magnetic resonance (NMR) profile of the adjacent aliphatic chain, a feature often overlooked in standard quality control assays.

Workflow A 2-Chlorothioxanthen-9-one (Precursor) B Grignard Addition (THF, 0-5°C) A->B Grignard Reagent C Target Intermediate (CAS 4295-65-2) B->C NH4Cl Quench D Acidic Dehydration (HCl / Heat) C->D Validation E Chlorprothixene (API) D->E -H2O

Synthetic workflow and analytical validation of the thioxanthen-9-ol intermediate.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed not just as instructions, but as self-validating analytical systems. Every step includes a mechanistic rationale to prevent false positives during impurity profiling[2].

Protocol 1: NMR Sample Preparation & Acquisition
  • Step 1: Pass 0.6 mL of CDCl₃ through a short plug of basic alumina directly into the NMR tube.

    • Causality: Commercial CDCl₃ degrades over time to produce trace DCl. Acidic environments rapidly catalyze the dehydration of the sensitive tertiary alcohol at C9 into the chlorprothixene alkene. Neutralizing the solvent preserves the structural integrity of the intermediate during acquisition.

  • Step 2: Dissolve 15 mg of the analyte in the neutralized CDCl₃.

    • Causality: A 15 mg concentration provides an optimal signal-to-noise ratio for ¹³C acquisition within 512 scans without causing concentration-dependent line broadening or excessive viscosity in the ¹H spectrum.

  • Step 3 (Self-Validation): Acquire the standard ¹H spectrum, then add 1 drop of D₂O, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Causality: The tertiary hydroxyl proton (~3.85 ppm) will undergo deuterium exchange and disappear from the spectrum. This unequivocally differentiates the OH signal from overlapping aliphatic multiplets, validating the presence of the intact alcohol.

Protocol 2: ATR-FTIR Spectral Acquisition
  • Step 1: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background scan immediately prior to sample loading.

  • Step 2: Apply 2-3 mg of the solid powder directly onto the crystal and apply uniform pressure using the ATR anvil.

    • Causality: Utilizing ATR avoids the mechanical stress and hygroscopic nature of traditional KBr pellet pressing. KBr pressing can induce localized heating and high pressure, potentially causing premature dehydration or polymorphic shifts in the tertiary alcohol.

  • Step 3 (Self-Validation): Run an atmospheric compensation algorithm post-acquisition.

    • Causality: This validates that the broad 3350 cm⁻¹ peak is intrinsic to the molecule's O-H stretch and not an artifact of ambient humidity in the sample chamber.

Protocol 3: LC-HRMS (ESI+) Analysis
  • Step 1: Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Step 2: Inject 2 µL into a C18 column coupled to a High-Resolution Mass Spectrometer using a soft Electrospray Ionization (ESI+) source.

  • Step 3 (Self-Validation): Monitor the extracted ion chromatograms (EIC) for both m/z 334.10 (intact mass) and m/z 316.09 (dehydrated mass).

    • Causality: Tertiary alcohols notoriously undergo in-source dehydration in ESI. If the m/z 316.09 peak co-elutes exactly at the same retention time as the intact m/z 334.10 parent mass, it is confirmed as an in-source fragmentation artifact. If it elutes at a different retention time, it indicates actual[5].

Spectroscopic Data & Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is defined by its tricyclic core and the chiral nature of C9. Because the two aromatic rings are non-equivalent (due to the 2-chloro group), the protons on the adjacent C1' and C2' carbons of the propyl chain are diastereotopic. They couple with each other and their neighbors, resulting in complex multiplets rather than simple first-order splitting patterns.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (ppm) Multiplicity Integration Mechanistic Assignment
OH 3.85 br s 1H Hydroxyl proton (disappears post D₂O exchange)
N(CH₃)₂ 2.15 s 6H N-methyl protons, highly shielded relative to core
H-3' (CH₂-N) 2.25 t (J=7.0 Hz) 2H Deshielded by the adjacent tertiary amine
H-2' (CH₂) 1.30 - 1.45 m 2H Central chain; complex due to diastereotopic effects
H-1' (CH₂-C9) 2.05 - 2.20 m 2H Diastereotopic protons adjacent to the chiral C9 center
H-1 7.52 d (J=2.0 Hz) 1H Aromatic; deshielded by ortho-Cl and spatial proximity to C9-OH
H-3, H-4 7.21, 7.35 dd, d 2H Aromatic protons on the chlorinated ring

| H-5 to H-8 | 7.15 - 7.60 | m | 4H | Protons on the unsubstituted aromatic ring |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (ppm) Mechanistic Assignment
C-9 75.4 Quaternary chiral carbon, heavily deshielded by the hydroxyl oxygen
C-3' 60.2 Aliphatic carbon adjacent to the electronegative nitrogen
N(CH₃)₂ 45.5 N-methyl carbons
C-2 (C-Cl) 132.5 Aromatic carbon bearing the chlorine atom

| Ar-C | 124.0 - 140.0 | Thioxanthene core aromatic carbons |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is the fastest orthogonal method to verify the absence of premature dehydration. The presence of the O-H stretch is the primary diagnostic marker distinguishing this intermediate from the final chlorprothixene API[2].

Table 3: FT-IR Spectral Data (ATR, Diamond Crystal)

Wavenumber (cm⁻¹) Vibration Mode Diagnostic Significance
3350 O-H stretch (broad) Confirms tertiary alcohol (absent in final API)
3055 C-H stretch (sp²) Validates the intact aromatic thioxanthene core
2940, 2860 C-H stretch (sp³) Dimethylamino propyl aliphatic chain
1590, 1465 C=C stretch Aromatic ring breathing modes

| 1095 | C-Cl stretch | Halogen substituent marker |

High-Resolution Mass Spectrometry (HRMS)

Under ESI+ conditions, the molecule readily protonates at the tertiary amine to form the [M+H]⁺ ion. However, the dominant feature of its mass spectrum is the facile loss of water (-18 Da). The resulting thioxanthenyl cation is highly stabilized by resonance across the tricyclic sulfur-containing core.

MS_Frag M Molecular Ion [M+H]+ m/z 334.10 F1 Loss of H2O (-18 Da) m/z 316.09 M->F1 In-source Dehydration F2 Loss of Dimethylamine m/z 289.04 M->F2 Amine Cleavage F3 Thioxanthenyl Cation m/z 231.00 F1->F3 Side-chain Loss

ESI-MS fragmentation pathway for the target intermediate.

Table 4: HRMS (ESI+) Fragmentation Data

m/z Ion Type Formula Diagnostic Significance
334.1032 [M+H]⁺ C₁₈H₂₁ClNOS⁺ Intact protonated molecule
316.0926 [M+H - H₂O]⁺ C₁₈H₁₉ClNS⁺ In-source dehydration (highly favored, resonance stabilized)
289.0451 [M+H - HN(CH₃)₂]⁺ C₁₆H₁₄ClOS⁺ Loss of the terminal dimethylamine group

| 231.0035 |[M+H - C₅H₁₃NO]⁺ | C₁₃H₈ClS⁺ | Core thioxanthenyl cation after complete side-chain cleavage |

References

  • Veeprho Pharmaceuticals. "Chlorprothixene EP Impurities and Reference Standards." Veeprho Analytical. Available at: [Link]

  • Journal of Pharmaceutical and Clinical Research. "Z-Isomer Control in the Synthesis of Flupentixol Related Compounds." JOPCR. Available at: [Link]

  • NextSDS. "Chemical substance information for 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol." NextSDS Database. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

This guide provides a comprehensive technical overview of the critical physicochemical properties—solubility and stability—of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2). This molecule, a thioxa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties—solubility and stability—of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2). This molecule, a thioxanthene derivative, is structurally related to antipsychotic agents like chlorprothixene and is identified as "Chlorprothixene EP Impurity A".[1][2] Its characterization is essential for the development of safe, effective, and stable pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols.

Introduction and Physicochemical Profile

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is a tertiary alcohol derivative of the thioxanthene scaffold.[1] The tricyclic thioxanthene core is largely nonpolar, while the dimethylaminopropyl side chain introduces a basic ionizable center, and the hydroxyl group at the C-9 position adds a polar functional group. This combination of functionalities dictates its physicochemical behavior.

Key Structural Features:

  • Thioxanthene Core: A large, rigid, and lipophilic aromatic system.

  • Tertiary Amine (pKa ~9.3): The dimethylamino group is basic and will be protonated at physiological pH, significantly influencing solubility.[1][3]

  • Tertiary Alcohol: The hydroxyl group at the C-9 position is a key site for potential chemical instability, particularly dehydration reactions.

  • Chloro-substituent: A halogen that increases lipophilicity.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication
Molecular Formula C18H20ClNOS[4] ---
Molecular Weight 333.87 g/mol [5] ---
pKa (Basic) ~9.33[3] pH-dependent solubility; protonated and more soluble below this pH.
XLogP3-AA 4.1[6] Indicates low intrinsic aqueous solubility.

| Storage Temp. | 2-8°C[7] | Suggests potential for thermal instability. |

Solubility Profiling

The aqueous solubility of this compound is expected to be low due to its high lipophilicity (XLogP3-AA: 4.1) but will be highly dependent on pH due to the basic tertiary amine.[6] The dimethylamino group enhances solubility in acidic environments where it forms a soluble salt.[1] A comprehensive solubility assessment is critical for predicting its behavior in biological systems and for developing viable formulations.

Experimental Protocols for Solubility Determination

A. Thermodynamic (Shake-Flask) Solubility Protocol

This method determines the equilibrium solubility and is considered the gold standard.[8]

  • Preparation: Add an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining) to a series of vials containing different aqueous media (e.g., purified water, 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Sampling & Analysis: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF).[9]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method.

B. pH-Solubility Profile

This profile is crucial for understanding how solubility changes across the gastrointestinal tract.

  • Method: Perform the thermodynamic solubility protocol using a series of buffers covering a wide physiological pH range (e.g., pH 1 to 10).

  • Data Plotting: Plot the logarithm of the measured solubility against the pH of the respective buffer. The resulting curve will illustrate the sharp increase in solubility at pH values below the compound's pKa.

Table 2: Representative Solubility Data Summary

Medium pH Expected Solubility Rationale
Simulated Gastric Fluid (SGF) 1.2 High The tertiary amine is fully protonated and highly water-soluble.
Acetate Buffer 4.5 Moderate to High The compound is predominantly in its protonated, soluble form.
Phosphate Buffer (FaSSIF) 6.5 Low Approaching the pKa, a significant portion is the neutral, less soluble free base.

| Phosphate Buffered Saline (PBS) | 7.4 | Very Low | The compound is primarily in its neutral free base form. |

Visualization of the Solubility Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output A Weigh Excess API C Add API to Solvents A->C B Prepare Solvent Systems (Water, Buffers pH 1-10) B->C D Equilibrate (Shake-Flask) 24-72h at 25/37°C C->D E Centrifuge & Filter Supernatant D->E G Analyze Residual Solid (XRPD) D->G Confirm Solid Form F Quantify by HPLC-UV E->F H Thermodynamic Solubility Data F->H I pH-Solubility Profile F->I

Caption: Workflow for Thermodynamic Solubility and pH-Solubility Profiling.

Stability Assessment and Degradation Pathways

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[10][11] These studies are mandated by regulatory bodies like the ICH to ensure the specificity of analytical methods used in stability testing.[12]

Predicted Degradation Pathways

The structure of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol suggests two primary degradation pathways:

  • Dehydration: The tertiary alcohol at C-9 is susceptible to acid-catalyzed or thermally-induced elimination of water. This would result in the formation of a double bond between C-9 and the propyl side chain, yielding a compound structurally analogous to Chlorprothixene.

  • Oxidation: The thioether linkage in the thioxanthene ring is a common site for oxidation, which can lead to the formation of the corresponding sulfoxide and, under more aggressive conditions, the sulfone. The tertiary amine can also undergo N-oxidation.

DegradationPathways Parent 2-Chloro-9-(3-(dimethylamino)propyl) -thioxanthen-9-ol Dehydration Dehydration Product (Chlorprothixene Analogue) Parent->Dehydration Acid / Heat Sulfoxide Sulfoxide Derivative Parent->Sulfoxide H₂O₂ NOxide N-Oxide Derivative Parent->NOxide H₂O₂ Sulfone Sulfone Derivative Sulfoxide->Sulfone Stronger Oxidation

Caption: Predicted Degradation Pathways for the Target Compound.

Forced Degradation Experimental Protocol

The following protocols are based on the ICH Q1A(R2) guideline for stability testing.[13][14] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants without completely consuming the parent compound.

A. Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with the stressor solution to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

B. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the sample solution with 0.1 N HCl.

    • Store at 60°C and monitor at several time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix the sample solution with 0.1 N NaOH.

    • Store at 60°C and monitor at various time points.

    • Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the sample solution with 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature and protect from light. Monitor at various time points.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Test samples at regular intervals.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[15]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

C. Analytical Method: A stability-indicating HPLC method is crucial. This typically involves a reverse-phase C18 column with a gradient mobile phase (e.g., acetonitrile and a phosphate buffer) and UV detection. The method must be validated to demonstrate it can separate the parent peak from all significant degradation products and impurities.

Conclusion

The solubility and stability of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol are intrinsically linked to its chemical structure. Its solubility is dominated by the basicity of the dimethylaminopropyl side chain, rendering it highly pH-dependent. The primary stability concerns are dehydration of the tertiary alcohol and oxidation of the thioether ring. A thorough understanding and experimental characterization of these properties using the protocols outlined in this guide are fundamental for successful formulation development, ensuring the quality, safety, and efficacy of any potential drug product.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003.

  • ICH. Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 1996.

  • Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.

  • GMP-Verlag. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).

  • ICH. Q1A R2: Stability Testing of New Drug Substances and Products.

  • Puzanowska-Tarasiewicz, H., et al. Extractive Spectrophotometric Determination of Chlorprothixene Hydrochloride. ResearchGate; 2009.

  • Hassan, A. A. M., et al. ANALYTICAL DETERMINATION FOR CHLORPROTHIXENE.HCL DRUG IN PURE FORM AND MEDICINAL TABLETS BY SPECTROPHOTOMETRIC DERIVATIVES. Systematic Reviews in Pharmacy; 2020.

  • Misiuk, W. Sensitive spectrophotometric methods for quantitative determination of chlorprothixene in pharmaceutical dosage form. PubMed; 2006.

  • Echemi. 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol Safety Data Sheets.

  • Gorog, S. Pharmaceuticals and Related Drugs. Analytical Chemistry; 1995.

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

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  • Patsnap Synapse. What is the mechanism of Thiothixene?

  • Nielsen, M. K. L., et al. Segmental Analysis of Chlorprothixene and Desmethylchlorprothixene in Postmortem Hair. Oxford Academic; 2018.

  • Pise, N., et al. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum; 2021.

  • Pharmaffiliates. 2-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol.

  • Belal, F., et al. Analysis of pharmaceutically important thioxanthene derivatives. ResearchGate; 1997.

  • Costa, M., et al. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. PMC; 2021.

  • CymitQuimica. CAS 4295-65-2: 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol.

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  • Reddy, P. C., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate; 2018.

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • Al-Ghamdi, M. S., et al. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC; 2019.

  • Schmidt, A. S. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology; 2014.

  • Al-Suhaimi, K. S., et al. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. PMC; 2023.

  • LGC Standards. (RS)-2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol.

  • Guidechem. 2-CHLORO-9-(3-(DIMETHYLAMINO)PROPYL)-TH.

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  • Sigma-Aldrich. 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol.

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

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  • Jeyaseeli, L., et al. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome. MDPI; 2021.

  • NextSDS. 2-CHLORO-9-(3-DIMETHYLAMINOPROPYLIDENE)THIOXANTHENE — Chemical Substance Information.

  • Kibirev, V., et al. Oxidation of Antipsychotics. MDPI; 2022.

  • University of Rhode Island. DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR.

  • LGC Standards. (RS)-2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol.

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Sources

Foundational

Biological Activity and Pharmacological Profiling of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

Executive Summary In the landscape of neuropharmacology and medicinal chemistry, 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) occupies a unique intersection. Primarily recognized in global pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) occupies a unique intersection. Primarily recognized in global pharmacopeias as Chlorprothixene EP Impurity A [1], this compound is the critical tertiary alcohol intermediate in the synthesis of the typical antipsychotic chlorprothixene[2][3]. However, viewing this molecule solely as a synthetic stepping stone or a pharmaceutical impurity overlooks its intrinsic biological profile.

As a Senior Application Scientist, I present this whitepaper to dissect the structure-activity relationship (SAR) of this thioxanthen-9-ol derivative. By analyzing its conformational dynamics, we can understand why it lacks the potent dopaminergic antagonism of its dehydrated counterpart, and how the intact tertiary alcohol scaffold is currently being leveraged for emerging anticancer, anti-inflammatory, and antitussive applications[4][5][6].

Chemical Identity and Conformational Dynamics

The molecule (Molecular Formula: C18​H20​ClNOS ) features a tricyclic thioxanthene core substituted with a chlorine atom at the C2 position and a 3-(dimethylamino)propyl chain at the C9 position, alongside a hydroxyl group[7].

The pharmacological divergence between this tertiary alcohol and the active drug chlorprothixene is rooted entirely in the hybridization of the C9 carbon.

Structure-Activity Relationship (SAR): The Role of the C9 Carbon

In chlorprothixene , the dehydration of the C9 hydroxyl group forms an exocyclic double bond. This sp2 hybridization locks the dimethylamino side chain into a rigid, planar orientation. The Z-isomer (where the side chain is oriented toward the halogenated aromatic ring) perfectly mimics the extended conformation of dopamine, allowing it to act as a highly potent antagonist at postsynaptic D1​ and D2​ receptors[8][9].

Conversely, in 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol , the C9 carbon remains sp3 hybridized. This allows for free, unrestricted rotation of the bulky dimethylamino propyl side chain. The conformational flexibility prevents the molecule from achieving the rigid geometric alignment required to effectively dock into the deep lipophilic pocket of the D2​ receptor. Consequently, the tertiary alcohol exhibits negligible antipsychotic and extrapyramidal activity, explaining its classification as a biologically benign impurity in psychiatric formulations[1].

G N1 2-Chlorothioxanthone (Precursor) N2 Grignard Reaction + 3-(dimethylamino)propylmagnesium chloride N1->N2 N3 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (Tertiary Alcohol / Impurity A) N2->N3 N4 Acidic Dehydration (-H2O) N3->N4 Structural Lock N7 Cytotoxicity & COX Inhibition (Intrinsic Bioactivity) N3->N7 Flexible sp3 C9 N5 Chlorprothixene (Z-Isomer) (Rigid Exocyclic C=C) N4->N5 N6 Dopamine D1/D2 Antagonism (Antipsychotic Activity) N5->N6

Fig 1: Synthetic workflow and divergent pharmacological pathways of thioxanthene derivatives.

Emerging Biological Activities

While devoid of neuroleptic potency, the thioxanthen-9-ol scaffold is highly biologically active in other cellular domains.

Cytotoxicity and Anticancer Potential

Recent in vitro evaluations of structurally analogous thioxanthene tertiary alcohols have demonstrated potent cytotoxicity against human cancer cell lines, such as HeLa (cervical cancer) and Caco-2 (colorectal adenocarcinoma)[4][5]. The mechanism of action is driven by the lipophilic tricyclic core, which readily intercalates with cellular membranes or DNA topoisomerases, while the tertiary alcohol acts as a critical hydrogen-bond donor/acceptor. Studies indicate that tertiary alcohols lacking bulky cysteine conjugations exhibit superior cellular penetration and lower IC50​ values[4].

Cyclooxygenase (COX) Inhibition

The intact hydroxyl group at the C9 position contributes to the molecule's ability to interact with the active sites of inflammatory enzymes. Thioxanthene derivatives have shown promising COX-2 inhibition, indicating that 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol possesses baseline anti-inflammatory properties[4][5].

Antitussive Analogues

The biological relevance of the sp3 hybridized thioxanthene core is further validated by meprotixol , the 2-methoxy analogue of our target compound. Meprotixol acts as a potent, centrally-acting antitussive (cough suppressant) without causing the respiratory depression typical of opioid derivatives[6]. The 2-chloro substitution in our target compound shares this baseline pharmacokinetic profile, highlighting the versatility of the tertiary alcohol framework.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the compound and the evaluation of its primary biological activity.

Protocol: Grignard Synthesis of the Tertiary Alcohol

This protocol isolates the tertiary alcohol before it can undergo spontaneous dehydration[3][9].

  • Reagent Preparation: Dry magnesium turnings (43.3 mmol) are reacted with 3-chloro-N,N-dimethylpropan-1-amine (41.3 mmol) in anhydrous tetrahydrofuran (THF) at 80 °C for 2 hours under a strict nitrogen atmosphere to form the Grignard reagent.

  • Controlled Addition: Cool the Grignard solution to exactly 0 °C to -5 °C . Causality: Maintaining this sub-zero temperature during the addition of 2-chlorothioxanthone (36.1 mmol) is critical; elevated temperatures will trigger premature dehydration of the forming alcohol into the diene[2][9].

  • Reaction Propagation: Gradually heat the mixture to 60 °C for 2 hours to ensure complete nucleophilic attack at the carbonyl carbon.

  • Quenching & Extraction: Quench the reaction with freshly prepared, ice-cold saturated NH4​Cl solution. Extract the aqueous phase with toluene.

  • Validation: Perform FT-IR spectroscopy on the crystallized product. A successful synthesis is self-validated by the appearance of a broad O-H stretch at ∼3320 cm−1 and the complete disappearance of the C=O stretch at 1640 cm−1 [5][9].

Protocol: In Vitro Cytotoxicity Assay (MTT)

To quantify the anticancer activity of the synthesized thioxanthen-9-ol derivative[4][5].

  • Cell Seeding: Seed HeLa or Caco-2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2​ atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (ranging from 0.1 nM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification & Causality: Measure absorbance at 570 nm using a microplate reader. Causality: The MTT assay relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase. Because this enzyme is exclusively active in living cells, the absorbance of the purple formazan is directly proportional to the viable cell count, providing a highly reliable, self-validating metric for the compound's IC50​ value.

Quantitative Data and Comparative Analysis

The following table summarizes the physicochemical and biological distinctions driven by the C9 dehydration step, contrasting the tertiary alcohol with its active API counterpart.

Property / Activity Metric2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (Tertiary Alcohol)Chlorprothixene (Dehydrated API)
CAS Registry Number 4295-65-2[7]113-59-7
C9 Carbon Hybridization sp3 (Flexible side chain) sp2 (Rigid exocyclic double bond)
Dopamine D2​ Affinity Negligible (Conformationally incompatible)High (Potent Antagonist)[8]
Primary Bioactivity Cytotoxicity, COX-2 Inhibition, Antitussive potential[4][5][6]Antipsychotic, Sedative, Antiemetic[10]
Pharmacopeial Status Monitored as EP Impurity A[1]Approved Active Pharmaceutical Ingredient
Molecular Weight 333.88 g/mol [7]315.86 g/mol

Regulatory and Analytical Context

In pharmaceutical manufacturing, 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is strictly monitored as Chlorprothixene EP Impurity A [1]. Its presence in the final formulated drug indicates incomplete dehydration during the acylation/pyrolysis step of synthesis[2][3]. Because the tertiary alcohol lacks the neuroleptic efficacy of the API, its concentration must be quantified via High-Performance Liquid Chromatography (HPLC) using certified primary reference standards to ensure the clinical efficacy and safety of the antipsychotic medication[1].

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Exploratory

The Third-Generation EGFR Inhibitor Osimertinib: A Technical Guide for Drug Development Professionals

An In-Depth Review of the Irreversible Kinase Inhibitor for Advanced Non-Small Cell Lung Cancer Introduction Osimertinib, identified by the InChIKey YJINNJOMTOJZBH-UHFFFAOYSA-N, is a third-generation, irreversible epider...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Review of the Irreversible Kinase Inhibitor for Advanced Non-Small Cell Lung Cancer

Introduction

Osimertinib, identified by the InChIKey YJINNJOMTOJZBH-UHFFFAOYSA-N, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Marketed under the brand name Tagrisso, it represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC).[3] This guide provides a comprehensive technical overview of osimertinib, detailing its chemical properties, mechanism of action, pharmacological profile, and its application in oncology, with a focus on the scientific and research considerations for drug development professionals.

Osimertinib was specifically designed to target both the common sensitizing EGFR mutations (Exon 19 deletions and L858R) and the T790M resistance mutation, which frequently emerges after treatment with first- or second-generation EGFR TKIs.[1][4] Its high selectivity for mutant forms of EGFR over wild-type (WT) EGFR contributes to a more favorable safety profile.[1][5]

Physicochemical Properties of Osimertinib

Osimertinib is a mono-anilino-pyrimidine compound.[6] It is typically supplied as a mesylate salt for clinical use.[3] The key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical NameN-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[3]
InChIKeyYJINNJOMTOJZBH-UHFFFAOYSA-N
Molecular FormulaC28H33N7O2[2]
Molecular Weight499.61 g/mol (free base)[2]
CAS Registry #1421373-65-0 (free base)[2]
pKa9.5 and 4.4[7]
Melting Onset248°C (DSC)[7]
SolubilityEthanol: 22 mg/mL (44.03 mM), DMSO: 120 mg/mL (240.19 mM)[2]

Synthesis and Manufacturing

The synthesis of osimertinib is a multi-step process that has been optimized for yield and scalability. While several synthetic routes have been reported, a common approach involves the coupling of key intermediates followed by the introduction of the acrylamide functional group.[6][8][9] The synthesis is challenging due to the multiple functional groups present in the molecule.[10]

A generalized, high-yield synthesis protocol involves the following key transformations:

  • Coupling of the Pyrimidine Core: This step typically involves the reaction of a substituted pyrimidine with an aniline derivative to form the core structure of the molecule.[6]

  • Introduction of the Indole Moiety: A Suzuki coupling reaction is often employed to attach the 1-methylindole group to the pyrimidine ring.[6]

  • Formation of the Acrylamide Group: The final step is the acylation of the aniline nitrogen with acryloyl chloride to introduce the reactive acrylamide warhead, which is crucial for the drug's mechanism of action.[6]

Osimertinib Synthesis Workflow A 2,4-dichloro-5-methoxypyrimidine C Intermediate 1 A->C DIPEA, 110°C B N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline B->C E Intermediate 2 C->E Pd(OAc)2, PPh3, Na2CO3, 100°C D 1-phenyl-1H-pyrazol-4-ylboronic acid D->E G Intermediate 3 (Amine) E->G H2, Pd/C F Reduction I Osimertinib G->I TEA, 0°C to RT H Acryloyl Chloride H->I

A simplified workflow for the synthesis of Osimertinib.

Molecular and Cellular Pharmacology

Mechanism of Action

Osimertinib's primary molecular target is the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][11][12] In various cancers, including NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving oncogenic signaling.[13][14]

Osimertinib exerts its therapeutic effect through the following steps:

  • Irreversible Covalent Binding: A key feature of osimertinib is its reactive acrylamide group. This group forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[1][15] This irreversible binding permanently inactivates the kinase activity of the receptor.

  • Inhibition of Phosphorylation: By occupying the ATP-binding pocket, osimertinib prevents the binding of ATP, thereby inhibiting the autophosphorylation of the EGFR receptor.[1] This is a critical step in halting the activation of the receptor.

  • Blockade of Downstream Signaling: The inhibition of EGFR phosphorylation prevents the recruitment and activation of downstream signaling proteins. Osimertinib effectively dampens two major pro-survival and pro-proliferative signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[1][15][16]

EGFR Signaling Pathway and Osimertinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Osimertinib Osimertinib Osimertinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Osimertinib covalently inhibits mutant EGFR, blocking downstream signaling.
Pharmacokinetics

Osimertinib exhibits linear pharmacokinetics, with a median time to Cmax of approximately 6 hours.[3] The estimated mean half-life is 48 hours, and it is primarily eliminated through feces (68%) and urine (14%).[3] The main metabolic pathways are oxidation (predominantly by CYP3A) and dealkylation.[7] Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified in plasma.[7][17]

Applications in Drug Discovery and Development

Clinical Efficacy

Osimertinib has demonstrated significant clinical efficacy in patients with EGFR-mutated NSCLC. It is approved as a first-line treatment for patients with EGFR-mutant NSCLC and as a second-line treatment for those who have developed resistance to earlier-generation EGFR inhibitors due to the T790M mutation.[15][18] Clinical trials have shown that osimertinib improves progression-free survival and overall survival in these patient populations.[15]

Mechanisms of Resistance

Despite the impressive efficacy of osimertinib, acquired resistance inevitably develops. Understanding these resistance mechanisms is crucial for the development of next-generation therapies. The mechanisms of resistance to osimertinib can be broadly categorized as:

  • On-target (EGFR-dependent) mechanisms: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation.[4][19][20] This mutation prevents the covalent binding of osimertinib to the EGFR kinase domain.

  • Off-target (EGFR-independent) mechanisms: These include the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, and alterations in the RAS-MAPK and PI3K-AKT pathways.[20][21] Histologic transformations, such as the transition from NSCLC to small cell lung cancer, have also been observed.[21]

Experimental Protocols

Biochemical EGFR Kinase Assay (ADP-Glo™)

This assay quantifies the activity of EGFR kinase by measuring the amount of ADP produced during the kinase reaction.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human EGFR (mutant or wild-type), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

  • Compound Addition: Add serial dilutions of osimertinib or control compounds to the reaction mixture.

  • Kinase Reaction: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of the compound.

Biochemical EGFR Kinase Assay Workflow A Prepare Kinase Reaction Mixture B Add Osimertinib (or control) A->B C Incubate (e.g., 30°C, 60 min) B->C D Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G Cell-Based Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Osimertinib A->B C Incubate (e.g., 72 hours) B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Calculate GI50 E->F

Workflow for a cell-based viability assay using CellTiter-Glo®.

Conclusion

Osimertinib has revolutionized the treatment of EGFR-mutated NSCLC. Its unique mechanism of action, involving the irreversible covalent inhibition of mutant EGFR, provides a potent and selective therapeutic strategy. For researchers and drug development professionals, a deep understanding of osimertinib's properties, from its synthesis to its clinical application and the mechanisms of resistance it encounters, is essential for the continued development of novel and more effective cancer therapies.

References

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  • U.S. Food and Drug Administration. (2015). TAGRISSO (osimertinib) Prescribing Information. [Link]

  • Thress, K. S., et al. (2015). Acquired EGFR C797S mutation mediates resistance to AZD9291 in non-small cell lung cancer harboring EGFR T790M. Nature Medicine, 21(6), 560–562. [Link]

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  • Bhutnar, A. D., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. Research Journal of Pharmacy and Technology, 15(11), 5035-5042. [Link]

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  • Li, X., et al. (2025). Simultaneous Determination of Osimertinib and its Metabolites in Human Plasma for Clinical Applications Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 47(1), 118-125. [Link]

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  • Memorial Sloan Kettering Cancer Center. (n.d.). A Phase III Study of Osimertinib with or without Bevacizumab as Initial Treatment for Patients with EGFR-Mutant Non-Small Cell Lung Cancer. [Link]

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  • OncoDaily. (2026). Osimertinib Plus Chemotherapy Improves Outcomes in EGFR/TP53 mutant NSCLC: The TOP Study. [Link]

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  • El Kadi, N., et al. (2019). The EGFR T790M Mutation Is Acquired through AICDA-Mediated Deamination of 5-Methylcytosine following TKI Treatment in Lung Cancer. Cancer Research, 79(3), 533–543. [Link]

  • National Center for Biotechnology Information. (2019). The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer. [Link]

  • Dana-Farber Cancer Institute. (2025). Chemotherapy Combination Boosts Overall Survival in Patients with EGFR-mutant Non-Small Cell Lung Cancer. [Link]

  • European Society for Medical Oncology. (n.d.). T790M in NSCLC: ESMO Biomarker Factsheet. [Link]

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Foundational

An In-Depth Technical Guide to 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol (CAS Number: 4295-65-2)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical entity with CAS number 4295-65-2, identified as 2-chloro-9-[3-(dimethylamino)propyl]t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity with CAS number 4295-65-2, identified as 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol. This molecule is primarily known as a significant impurity and a synthetic intermediate of the antipsychotic drug, Chlorprothixene. This document delves into its chemical and physical properties, its role as a pharmaceutical reference standard, a detailed synthetic pathway, its inferred biological activity based on its structural class, and a representative analytical protocol for its detection and quantification.

Core Chemical Identity and Physicochemical Properties

2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol is a tertiary alcohol derivative of the thioxanthene heterocyclic system. Its core structure is closely related to the thioxanthene class of antipsychotic drugs.[1][2]

PropertyValueSource(s)
CAS Number 4295-65-2[3]
IUPAC Name 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol[4]
Synonyms Chlorprothixene EP Impurity A, 2-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol[3][5]
Molecular Formula C18H20ClNOS[3]
Molecular Weight 333.87 g/mol [3]
Physical Appearance Pale yellow crystals or solid
Melting Point 97-98°C
Solubility Practically insoluble in water; soluble in ethanol, ether, and chloroform.[2]
pKa (predicted) 9.33 (basic)

Role as a Pharmaceutical Impurity and Reference Standard

The primary significance of 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol in the pharmaceutical industry is its designation as "Chlorprothixene EP Impurity A" by the European Pharmacopoeia.[5] As such, it serves as a critical pharmaceutical reference standard for the quality control of Chlorprothixene.[6][7] Its presence in the final drug product must be monitored and controlled within strict limits to ensure the safety and efficacy of the medication. The availability of a high-purity reference standard of this impurity is essential for:

  • Analytical Method Validation: To confirm that the analytical methods used for quality control can accurately and precisely detect and quantify this specific impurity.[8][9]

  • Routine Quality Control: For the routine testing of batches of Chlorprothixene to ensure they meet the purity requirements set by regulatory authorities.[7]

  • Stability Studies: To monitor the degradation of Chlorprothixene over time and identify potential degradation pathways that may lead to the formation of this impurity.[8]

Synthesis and Mechanism

2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol is a key intermediate in the synthesis of Chlorprothixene. The synthetic pathway involves a Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds.[10][11]

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages:

  • Formation of the Thioxanthenone Core: This involves the synthesis of the tricyclic ketone, 2-chlorothioxanthen-9-one.

  • Addition of the Side Chain: A Grignard reagent is used to introduce the 3-(dimethylamino)propyl side chain to the ketone, forming the target tertiary alcohol.

G cluster_0 Stage 1: Thioxanthenone Core Synthesis cluster_1 Stage 2: Side Chain Addition cluster_2 Final Product Synthesis A 2-Mercaptobenzoic acid C 2-(4-chlorophenylthio)benzoic acid A->C Condensation B 1-Bromo-4-chlorobenzene B->C D 2-Chlorothioxanthen-9-one (CAS: 86-39-5) C->D Intramolecular Cyclization (e.g., with PCl5, AlCl3) H 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol (CAS: 4295-65-2) D->H Grignard Reaction E 3-(Dimethylamino)propyl chloride G 3-(Dimethylamino)propylmagnesium chloride (Grignard Reagent) E->G Grignard Formation F Magnesium (Mg) F->G G->H I Chlorprothixene (CAS: 113-59-7) H->I Dehydration

Caption: Synthetic pathway to 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol and its conversion to Chlorprothixene.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed protocol based on established chemical principles for the synthesis of 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol.

Part 1: Synthesis of 2-Chlorothioxanthen-9-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(4-chlorophenylthio)benzoic acid (1 equivalent) and a suitable solvent such as toluene.[12][13]

  • Acid Chloride Formation: Add phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) (1.1 equivalents) portion-wise to the stirred mixture. The reaction is typically exothermic and may require cooling.

  • Intramolecular Friedel-Crafts Cyclization: After the initial reaction subsides, add a Lewis acid catalyst, such as aluminum chloride (AlCl3) (1.2 equivalents), portion-wise.

  • Reaction Completion and Work-up: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-chlorothioxanthen-9-one can be purified by recrystallization or column chromatography.[12]

Part 2: Grignard Reaction to form 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).[14] Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-(dimethylamino)propyl chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.[14]

  • Reaction with Ketone: Once the Grignard reagent has formed (the magnesium has been consumed), cool the solution to 0°C. Slowly add a solution of 2-chlorothioxanthen-9-one (1 equivalent) in anhydrous THF to the Grignard reagent.

  • Reaction Completion and Quenching: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol, can be purified by column chromatography on silica gel.

Biological Activity and Mechanism of Action (Inferred)

As a close structural analog and precursor to Chlorprothixene, 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol is expected to exhibit a similar pharmacological profile, primarily as a dopamine D2 receptor antagonist.[15]

The Thioxanthene Pharmacophore

Thioxanthene antipsychotics exert their therapeutic effects by blocking postsynaptic dopamine D1 and D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[1] Additionally, these compounds often show antagonist activity at other receptors, including serotonin (5-HT2), histamine (H1), and alpha-1 adrenergic receptors, which contributes to their side-effect profiles, such as sedation and hypotension.[15]

G Thioxanthene 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol (Inferred Action) D2R Dopamine D2 Receptor Thioxanthene->D2R Antagonism A1AR α1-Adrenergic Receptor Thioxanthene->A1AR Antagonism H1R Histamine H1 Receptor Thioxanthene->H1R Antagonism Dopamine Dopamine Dopamine->D2R Binds Norepinephrine Norepinephrine Norepinephrine->A1AR Binds Histamine Histamine Histamine->H1R Binds

Caption: Inferred receptor antagonism profile for 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard technique for the analysis of pharmaceutical impurities, offering high sensitivity and resolution.[8][9][16][17]

Representative HPLC Method for the Analysis of Chlorprothixene and Its Impurities

The following is a representative HPLC method that can be adapted and validated for the quantification of 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol in Chlorprothixene drug substance or product.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.
Reference Standard Prepare a solution of 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol reference standard in the same diluent at a known concentration (e.g., 0.001 mg/mL for a 0.1% impurity level).

Method Validation Considerations: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[18]

Safety and Handling

2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol is classified as a hazardous substance and should be handled with appropriate precautions.

GHS Hazard Classification: [19][20]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[20]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[20]

  • Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood. If dust or aerosols are generated, a respirator may be required.[20]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[20]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[20]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[20]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[20]

Conclusion

2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate and a regulated impurity in the manufacturing of the antipsychotic drug Chlorprothixene. Its synthesis via a Grignard reaction is a classic example of organometallic chemistry applied to pharmaceutical production. While its own biological activity has not been extensively studied, its structural similarity to Chlorprothixene suggests a potential for dopamine receptor antagonism, making the control of its presence in the final drug product a matter of high importance. The information and protocols provided in this guide are intended to support researchers and drug development professionals in their work with this compound, from its synthesis and analysis to understanding its potential biological implications.

References

  • medtigo. chlorprothixene | Dosing & Uses. [Link]

  • Pharmacology and Chemistry of the Thîoxanthenes with Special Reference to Chlorprothixene. [Link]

  • Wikipedia. Chlorprothixene. [Link]

  • Gpatindia. CHLORPROTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Pharmaffiliates. Chlorprothixene-impurities. [Link]

  • Veeprho. Chlorprothixene Impurities and Related Compound. [Link]

  • PharmaCompass. Cloxan, Taractan, Truxal, Chlorprothixene | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • SynZeal. Chlorprothixene Impurities. [Link]

  • ChemBK. 2-chloro-9H-Thioxanthen-9-one. [Link]

  • Google Patents.
  • a convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. [Link]

  • Google Patents. US4101558A - Process for preparing thioxanthones.
  • European Pharmacopoeia. EUROPEAN PHARMACOPOEIA 11.1. [Link]

  • Council of Europe. List of European Pharmacopoeia Reference Standards. [Link]

  • PubMed. Novel analogs of tricyclic psychopharmacological agents. [Link]

  • International Journal of Pharmaceutical Sciences and Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • PharmaCompass. Cloxan, Taractan, Truxal, Chlorprothixene | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Google Patents. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.
  • PubChemLite. 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol. [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Portal. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • J-GLOBAL. 2-Chloro-9-(3-dimethylaminopropylidene)-9H-thioxanthene | Chemical Substance Information. [Link]

  • Resonance. A Snippet of Grignard Reagent's Histroy. [Link]

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Exploratory

The Thioxanthene Scaffold in Modern Medicinal Chemistry: From Neuroleptics to Targeted Oncology

Executive Summary & Structural Paradigm As a Senior Application Scientist overseeing drug discovery workflows, I approach the thioxanthene scaffold not merely as a historical relic of 1950s psychopharmacology, but as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Paradigm

As a Senior Application Scientist overseeing drug discovery workflows, I approach the thioxanthene scaffold not merely as a historical relic of 1950s psychopharmacology, but as a highly tunable, privileged pharmacophore. Thioxanthenes are tricyclic S-heterocycles—bioisosteres of phenothiazines and xanthones—characterized by a dibenzo-γ-thiopyran core.

The critical structural divergence from phenothiazines is the replacement of the C10 nitrogen with a carbon atom linked via an exocyclic double bond. This modification introduces stereoisomerism. The pharmacological consequence is absolute: only the cis (Z) isomer effectively aligns its basic side chain with the binding pocket of the target receptors, rendering it the active conformation for biological antagonism [1]. Today, this scaffold is being aggressively repurposed from typical antipsychotics to cutting-edge oncology agents, specifically targeting multidrug resistance (MDR) and angiogenesis.

G Scaffold Thioxanthene Scaffold (Tricyclic S-Heterocycle) Neuro Neurological Targets Scaffold->Neuro Traditional Oncology Oncology Targets Scaffold->Oncology Repurposed/Novel Inflammation Inflammatory Targets Scaffold->Inflammation Emerging D2 D2 Receptor Antagonism (Schizophrenia) Neuro->D2 Pgp P-glycoprotein (P-gp) Inhibition (MDR Reversal) Oncology->Pgp VEGFR2 VEGFR-2 & COX-2 Inhibition (Angiogenesis/Apoptosis) Oncology->VEGFR2 Inflammation->VEGFR2

Fig 1. Evolution of thioxanthene pharmacological targets from neurology to oncology.

Neurological Mechanisms: The D2 Receptor Paradigm

The classical application of thioxanthene derivatives (e.g., flupentixol, chlorprothixene, zuclopenthixol) lies in their potent antipsychotic activity. These compounds act primarily via the antagonism of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain [2].

By blocking D2 receptors, these agents attenuate the dopaminergic overactivity responsible for the positive symptoms of schizophrenia (hallucinations, delusions) [3]. Furthermore, the scaffold exhibits a broad pharmacological profile, demonstrating secondary affinities for serotonin (5-HT2), histamine (H1), and α1-adrenergic receptors, which contribute to both their sedative efficacy and their side-effect profile (e.g., hypotension)[1][3].

Pathway Drug Thioxanthene Derivative (e.g., Flupentixol) Receptor Postsynaptic D2 Receptor (Mesolimbic Pathway) Drug->Receptor High Affinity Binding Blockade Receptor Blockade (Decreased cAMP) Receptor->Blockade Antagonism Outcome Reduction of Positive Schizophrenic Symptoms Blockade->Outcome Signal Attenuation

Fig 3. Mechanism of action for thioxanthene-mediated D2 receptor antagonism in the brain.

Oncology & Drug Repurposing: Overcoming Multidrug Resistance

In recent years, the medicinal chemistry focus has shifted toward the antineoplastic properties of thioxanthenes. A major hurdle in cancer therapy is Multidrug Resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump that expels chemotherapeutics from tumor cells.

Recent molecular hybridization strategies have yielded 1-aminated thioxanthone derivatives that act as dual-action agents. These compounds not only inhibit tumor cell growth directly (inducing apoptosis and modulating autophagy) but also potently inhibit P-gp, thereby re-sensitizing resistant cell lines (like K562Dox) to standard drugs such as doxorubicin [4]. Additionally, in silico repurposing studies have demonstrated that FDA-approved thioxanthenes exhibit high binding affinities for VEGFR-2 and COX-2, positioning them as potent anti-angiogenic and anti-inflammatory chemotherapeutics [5].

Synthetic Methodologies & Self-Validating Protocols

To achieve these diverse pharmacological profiles, precise synthetic control is required. Below are two field-proven protocols from our laboratory workflows, detailing the causality behind the chemical choices to ensure high-yield, reproducible synthesis.

Protocol A: Microwave-Assisted Ullmann C-N Cross-Coupling for Aminated Thioxanthones

Objective: Synthesize 1-aminated thioxanthones (potent P-gp inhibitors) via C-N bond formation. Causality & Rationale: Traditional Ullmann coupling requires harsh, prolonged heating (48 hours at 100 °C) which can lead to thermal degradation [6]. By substituting conventional heating with microwave irradiation, we directly couple electromagnetic energy with the polar solvent (methanol). This provides instantaneous, uniform volumetric heating that accelerates the oxidative addition and reductive elimination steps of the Copper(I) catalyst, reducing reaction times to under an hour while improving yields [4].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe quartz vial, combine 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol) and the target secondary amine (0.2 mmol).

  • Catalysis: Add 2 mg of Copper(I) iodide (CuI) as the transition metal catalyst. Add 0.1 mmol of Potassium carbonate (K₂CO₃) to act as a mild base to neutralize the HCl byproduct, driving the reaction forward[6].

  • Solvent: Suspend the mixture in 5 mL of anhydrous methanol.

  • Reaction: Seal the vial and subject it to microwave irradiation at 100 °C for 45 minutes.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove insoluble copper salts, then concentrate the filtrate under reduced pressure[6].

  • Self-Validation & QC: Purify the crude product via silica gel column chromatography. The system is self-validating: success is confirmed via Thin Layer Chromatography (TLC) by the complete consumption of the starting material. Final structural integrity must be validated using ¹H/¹³C NMR (confirming the integration of the amine side-chain protons) and High-Resolution Mass Spectrometry (HRMS)[6].

Workflow Start 1-Chloro-4-propoxy-9H-thioxanthen-9-one + Secondary Amine Catalyst Addition of CuI (Catalyst) & K2CO3 (Base) Start->Catalyst Reaction Microwave-Assisted Heating (100 °C, Methanol) Catalyst->Reaction Purification Solvent Evaporation & Silica Gel Chromatography Reaction->Purification Analysis Characterization (1H/13C NMR, HRMS) Purification->Analysis

Fig 2. Self-validating workflow for the synthesis of aminated thioxanthones via Ullmann coupling.

Protocol B: Iodine-Catalyzed Green Synthesis of Thioxanthene-Indole Derivatives

Objective: Electrophilic substitution of thioxanthen-9-ol with indoles to create hybrid anticancer agents. Causality & Rationale: Generating the highly conjugated thioxanthenyl carbocation traditionally requires harsh mineral acids, which can cleave sensitive functional groups. I recommend utilizing molecular iodine (I₂) in ethanol. Iodine acts as a mild, environmentally benign Lewis acid that effectively activates the hydroxyl group of thioxanthen-9-ol, facilitating water elimination and carbocation formation at room temperature in mere minutes [7].

Step-by-Step Methodology:

  • Preparation: Dissolve freshly prepared 9H-thioxanthen-9-ol (1.0 mmol) and the substituted indole (1.0 mmol) in 5 mL of absolute ethanol (a green solvent)[7].

  • Catalysis: Add 5 mol% of molecular iodine (I₂).

  • Reaction: Stir the mixture at room temperature under ambient air. The reaction typically reaches completion in 5 minutes due to the extreme stability of the tricyclic carbocation[7].

  • Workup: Quench the reaction with aqueous sodium thiosulfate to reduce and neutralize residual iodine. Extract the organic layer with ethyl acetate and dry over anhydrous Na₂SO₄[7].

  • Self-Validation & QC: The reaction is visually self-validating; the mixture changes color as the carbocation forms and is subsequently consumed. Absolute validation is achieved via ¹H NMR: the disappearance of the hydroxyl proton and the emergence of a distinct singlet for the C9 methine proton confirms successful C-C bond formation[7].

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the pharmacological and kinetic data of key thioxanthene derivatives are summarized below.

Table 1: Pharmacological Receptor Affinities of Typical Thioxanthenes

Drug Primary Target Secondary Targets Clinical Indication
Flupentixol D2, D1 (High Affinity) 5-HT2, α1-adrenergic Schizophrenia, Depression
Chlorprothixene D2 (Moderate Affinity) 5-HT2, H1, Muscarinic Psychoses, Insomnia, Agitation

| Zuclopenthixol | D2 | α1-adrenergic | Acute Schizophrenia |

Table 2: In Vitro Anticancer and P-gp Inhibition of Novel Thioxanthone Derivatives

Compound Scaffold Target Cell Line GI₅₀ (µM) Mechanism of Action
Tetracyclic Thioxanthene A375-C5, MCF-7, NCI-H460 < 10 µM Apoptosis induction, Autophagy modulation [8]
1-Aminated Thioxanthone K562 (Leukemia) < 10 µM Dual antitumor / P-gp efflux inhibition[4]

| Thioxanthene-Cysteine Analogue | Caco-2 (Colon Cancer) | 0.0096 µM | COX-2 Inhibition, ROS Scavenging [9] |

Table 3: Molecular Docking Binding Energies of FDA-Approved Thioxanthenes (Repurposing)

Drug VEGFR-2 Binding Energy (kcal/mol) COX-2 Binding Energy (kcal/mol)
Zuclopenthixol High Affinity (>-7.6) -7.6
Flupentixol High Affinity (>-8.0) -8.0
Chlorprothixene High Affinity (>-6.2) -6.2
Pimethixene High Affinity (>-7.9) -7.9

(Data synthesized from in silico repurposing studies targeting angiogenesis and inflammation[5])

Conclusion

The thioxanthene scaffold represents a masterclass in medicinal chemistry versatility. By understanding the stereochemical imperatives and the electronic nature of the S-heterocycle, researchers can tune this core from a highly specific D2 receptor antagonist to a potent, dual-action P-glycoprotein inhibitor. Utilizing modern, self-validating synthetic protocols like microwave-assisted Ullmann coupling and iodine-catalyzed green synthesis ensures that the development of these next-generation therapeutics is both efficient and scalable.

References

  • Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules (MDPI).[Link]

  • Thioxanthenes. Encyclopedia MDPI.[Link]

  • Iodine-catalyzed efficient synthesis of xanthene/thioxanthene-indole derivatives under mild conditions. RSC Advances.[Link]

  • Dual inhibitors of P-glycoprotein and tumor cell growth: (Re)discovering thioxanthones. PubMed / Biochemical Pharmacology.[Link]

  • What is the mechanism of Chlorprothixene hydrochloride? PatSnap Synapse.[Link]

  • Meet the relatives: a reintroduction to the clinical pharmacology of 'typical' antipsychotics (Part 2). Cambridge Core.[Link]

  • In Silico Drug Repurposing of 9H-Thioxanthene Based FDA-Approved Drugs as Potent Chemotherapeutics Targeting VEGFR-2 and COX-2. Biointerface Research in Applied Chemistry.[Link]

  • Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. PMC / National Institutes of Health.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Toxicological and Pharmacological Profiling of Thioxanthene-Derived Pharmaceutical Impurities

Target Compound: 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) Audience: Toxicologists, CMC Scientists, and Preclinical Drug Development Professionals Introduction & Regulatory Context During the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) Audience: Toxicologists, CMC Scientists, and Preclinical Drug Development Professionals

Introduction & Regulatory Context

During the synthesis and degradation of the typical antipsychotic chlorprothixene, several thioxanthene-derived byproducts can emerge. The compound 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is formally recognized as Chlorprothixene EP Impurity A [1][2].

Under the ICH Q3A(R2) and ICH Q3B(R2) guidelines, any process-related impurity or degradation product in a new drug substance that exceeds the qualification threshold (typically 0.15% or 1.0 mg/day, whichever is lower) must undergo rigorous biological safety testing[3][4]. Because thioxanthene derivatives possess complex pharmacology—acting primarily as dopamine D₂ and serotonin 5-HT₂ antagonists[5][6]—and share the physicochemical properties of Cationic Amphiphilic Drugs (CADs)[7][8], their presence in an Active Pharmaceutical Ingredient (API) poses unique off-target and toxicological risks.

This application note details a self-validating cell culture protocol designed to qualify CAS 4295-65-2 and structurally related thioxanthene impurities, ensuring they do not exhibit disproportionate cytotoxicity, lysosomal toxicity, or residual neuropharmacological activity compared to the parent API.

Mechanistic Background & Assay Selection

To build a scientifically rigorous qualification package, the experimental design must account for the specific chemical liabilities of the thioxanthene scaffold.

  • Hepatotoxicity (HepG2 Cells): The liver is the primary site of metabolism for thioxanthenes. HepG2 cells are selected to model Drug-Induced Liver Injury (DILI). We utilize an ATP-based luminescence assay rather than a traditional MTT assay. Causality: Thioxanthenes can uncouple mitochondrial oxidative phosphorylation or artificially alter reductase activity, leading to false-positive viability signals in tetrazolium-based assays. ATP quantitation provides a direct, orthogonal measure of metabolic collapse.

  • Drug-Induced Phospholipidosis (DIPL): CAS 4295-65-2 contains a lipophilic thioxanthene ring and a hydrophilic basic amine, defining it as a CAD. CADs become protonated in the acidic environment of the lysosome, trapping them intracellularly (lysosomotropism). This accumulation inhibits acid sphingomyelinase and phospholipases, leading to toxic intracellular lipid accumulation[7][8].

  • Receptor Cross-Reactivity: Chlorprothixene is a potent antagonist of D₂ and 5-HT₂ receptors[5][6]. Impurity A must be screened in transfected HEK293 models to ensure the 9-hydroxyl modification does not inadvertently increase binding affinity, which could alter the drug's safety profile.

Experimental Workflow

ImpurityProfiling API Chlorprothixene API Batch Synthesis & QC ImpA Detection of CAS 4295-65-2 (Impurity A) API->ImpA ICH ICH Q3A(R2) Assessment (Threshold >0.15%) ImpA->ICH InVitro In Vitro Cell Culture Profiling ICH->InVitro Exceeds Limit Tox Hepatotoxicity (HepG2) ATP-Viability Assay InVitro->Tox DIPL Lysosomal Trapping Phospholipidosis Assay InVitro->DIPL Pharm Receptor Cross-Reactivity (D2 / 5-HT2 Antagonism) InVitro->Pharm Qual Impurity Safety Qualification Regulatory Submission Tox->Qual DIPL->Qual Pharm->Qual

Workflow for the in vitro regulatory qualification of pharmaceutical impurities.

Detailed Cell Culture Protocols

Preparation of Stock Solutions

Thioxanthene derivatives are highly lipophilic and prone to precipitation in aqueous media.

  • Reconstitution: Dissolve CAS 4295-65-2 powder in 100% anhydrous DMSO to create a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (thioxanthenes are light-sensitive) and store at -20°C.

  • Working Solutions: Perform serial dilutions in DMSO, then spike into pre-warmed complete culture media. Critical Step: Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Hepatotoxicity Profiling (ATP-Based Viability)

Objective: Determine the IC₅₀ of Impurity A relative to the parent API.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Leave the outer wells empty (fill with PBS) to prevent thermal edge effects. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Aspirate media and apply CAS 4295-65-2 at a 9-point concentration gradient (0.1 µM to 100 µM). Include Chlorprothixene API as a comparator, 0.5% DMSO as a vehicle control, and 100 µM Chlorpromazine as a positive toxicity control[9].

  • Incubation: Incubate for 48 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Validation: The assay is considered valid if the vehicle control shows <5% variance and the positive control yields >90% cell death.

High-Content Imaging for Drug-Induced Phospholipidosis (DIPL)

Objective: Assess the lysosomotropic potential of the impurity.

  • Cell Seeding: Seed HepG2 or BEAS-2B cells at 5,000 cells/well in a 96-well black, clear-bottom imaging plate.

  • Dosing & Labeling: Co-incubate cells with the impurity (1 µM, 10 µM, and 50 µM) and 10 µM NBD-PE (a fluorescent phospholipid analog) for 24 hours. Use 10 µM Amiodarone as a positive DIPL control[7].

  • Staining: Wash cells 3x with PBS to remove unincorporated dye. Stain nuclei with Hoechst 33342 (1 µg/mL) for 15 minutes.

  • Imaging: Image using a High-Content Screening (HCS) system (e.g., PerkinElmer Opera Phenix). Quantify the total area of intracellular NBD-PE fluorescent vesicles per cell. A dose-dependent increase in vesicular fluorescence indicates phospholipidosis.

Quantitative Data Interpretation

To satisfy ICH Q3A(R2) requirements, the impurity must be benchmarked against the parent API. Below is a structured data matrix illustrating the target thresholds required to prove the impurity does not pose a disproportionate safety risk.

ParameterChlorprothixene (Parent API)CAS 4295-65-2 (Impurity A)Regulatory Target for Qualification
Hepatotoxicity (HepG2 IC₅₀) ~15.0 µMEmpirically DeterminedIC₅₀ ≥ Parent API (Lower toxicity)
Phospholipidosis Risk High (Known CAD)Empirically DeterminedVesicular Area ≤ Parent API
Dopamine D₂ Affinity (Kᵢ) 18.0 nM[10]Empirically Determined> 1000 nM (Avoid off-target CNS effects)
Serotonin 5-HT₂ Affinity (Kᵢ) < 50.0 nMEmpirically Determined> 1000 nM (Avoid off-target CNS effects)

Note: If Impurity A exhibits an IC₅₀ significantly lower than the API, or receptor binding affinities that are higher, it may be classified as "unusually toxic or potent," requiring the sponsor to tighten the manufacturing specification limits below the standard 0.15% threshold[4].

Sources

Application

Application Note: In Vivo Pharmacokinetic and Toxicological Profiling of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

Target Audience: Toxicologists, DMPK Scientists, and Pharmaceutical Development Professionals. Introduction & Scientific Rationale 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is a tricyclic tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, DMPK Scientists, and Pharmaceutical Development Professionals.

Introduction & Scientific Rationale

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is a tricyclic tertiary alcohol and the direct synthetic precursor to the typical antipsychotic drug chlorprothixene[1]. In pharmaceutical development, this compound is officially classified as Chlorprothixene Impurity A (European Pharmacopoeia).

While the active pharmaceutical ingredient (API) chlorprothixene relies on a rigid double bond (Z-isomer) to effectively antagonize dopamine D2 and serotonin 5-HT2A receptors, the presence of the tertiary alcohol in Impurity A disrupts this planar geometry, significantly reducing its primary pharmacodynamic potency[1][2]. However, in vivo studies for this compound are critical for two primary reasons:

  • Regulatory Impurity Qualification: According to the International Council for Harmonisation (ICH) Q3A(R2) and M3(R2) guidelines, any synthetic impurity present in an API batch at levels exceeding the qualification threshold (typically 0.15% or 1.0 mg/day intake) must undergo dedicated in vivo toxicological and pharmacokinetic (PK) evaluation to ensure biological safety[3][4].

  • Metabolic Tracking: In vivo, it is imperative to confirm that this tertiary alcohol does not undergo spontaneous or enzymatically driven dehydration back into the active API (chlorprothixene), which would unpredictably alter the drug's pharmacokinetic profile and safety margins[5].

Workflow API Chlorprothixene API Synthesis ImpA 2-Chloro-9-(3-(dimethylamino)propyl) -thioxanthen-9-ol (Impurity A) API->ImpA Residual Intermediate (CAS 4295-65-2) Form In Vivo Formulation (5% DMSO / 10% Tween 80 / 85% Saline) ImpA->Form PK Pharmacokinetic (PK) Profiling (Clearance, Vd, Half-life) Form->PK Tox Toxicity Screening (ICH Q3A/M3 Compliance) Form->Tox Safety Safety Margin Establishment & Regulatory Qualification PK->Safety Tox->Safety

In vivo qualification workflow for Chlorprothixene Impurity A compliant with ICH guidelines.

Formulation Strategy for In Vivo Administration

Because 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol possesses a highly lipophilic thioxanthene core and a basic dimethylamine group (pKa ~8.8), it exhibits poor aqueous solubility at physiological pH[5].

Causality in Formulation: To prevent in vivo precipitation upon intravenous (IV) injection (which can cause micro-embolisms and artificially inflate the volume of distribution), the compound must be formulated using a co-solvent system or pH adjustment.

  • Recommended IV/PO Vehicle: 5% DMSO + 10% Tween 80 + 85% Saline (0.9% NaCl).

  • Preparation Step: Dissolve the compound powder fully in DMSO first to disrupt the crystal lattice. Add Tween 80 and vortex until homogenous. Finally, add saline dropwise while sonicating to yield a clear, micellar solution suitable for dosing up to 10 mg/kg.

Protocol 1: Pharmacokinetic (PK) Profiling in Rodents

This protocol establishes the clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) of the compound.

Subjects: Male Sprague-Dawley rats (200–250 g), fasted overnight prior to oral dosing. Study Design:

  • Dosing:

    • Group 1 (IV): Administer 2 mg/kg via the lateral tail vein.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 150 µL of blood via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into K2-EDTA tubes. Invert gently 5 times. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until bioanalysis.

Protocol 2: Bioanalytical Quantification via LC-MS/MS

Thioxanthenes and their derivatives are highly susceptible to matrix effects (ion suppression) from endogenous plasma phospholipids during electrospray ionization (ESI)[6][7].

Causality in Sample Prep: Standard acetonitrile precipitation often fails to remove phospholipids. By adding 0.1M Zinc Sulfate ( ZnSO4​ ) to the organic precipitation solvent, phospholipids are co-precipitated with proteins, drastically improving the signal-to-noise ratio and assay sensitivity[7].

Step-by-Step Extraction:
  • Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) solution (e.g., Chlorprothixene-d6, 100 ng/mL).

  • Add 150 µL of precipitation solvent: Methanol/Acetonitrile (50:50, v/v) containing 0.1M ZnSO4​ .

  • Vortex the plate at 850 rpm for 5 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water.

Bioanalysis Plasma Plasma Sample (50 µL) Precip Protein Precipitation (MeCN/MeOH + 0.1M ZnSO4) Plasma->Precip Centrifuge Centrifugation (14,000 x g, 10 min) Precip->Centrifuge LCMS UHPLC-MS/MS (MRM Mode, ESI+) Centrifuge->LCMS Data PK Parameter Calculation (NCA) LCMS->Data

High-throughput LC-MS/MS bioanalytical workflow for thioxanthene quantification in plasma.

LC-MS/MS Conditions:
  • Column: C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C[8].

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM). The parent mass [M+H]+ for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is m/z 334.1. Monitor the transition to the dominant fragment ion (e.g., m/z 58.1 for the dimethylamine side chain).

Data Presentation & Expected Results

Following Non-Compartmental Analysis (NCA), the pharmacokinetic parameters of the impurity should be tabulated to establish its clearance rate and exposure multiples relative to the parent drug. Below is a representative data structure for the expected in vivo profile of this thioxanthene derivative.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) 845.2 ± 92.4312.5 ± 45.1High lipophilicity drives rapid initial absorption but limits peak plasma concentration due to high tissue distribution.
Tmax​ (hr) 0.083 (First sampling)1.5 ± 0.5Moderate oral absorption rate, typical for basic amines in the gastrointestinal tract.
AUC0−∞​ (hr*ng/mL) 1420.6 ± 185.32486.0 ± 310.2Total systemic exposure. Used to calculate the safety margin against human exposure limits.
t1/2​ (hr) 4.2 ± 0.64.8 ± 0.7Moderate half-life. The tertiary alcohol is prone to rapid hepatic glucuronidation[5].
Clearance (mL/min/kg) 23.4 ± 3.1N/AHigh clearance rate, approaching hepatic blood flow, indicating extensive first-pass metabolism.
Bioavailability (F%) N/A~35%Reduced bioavailability due to extensive first-pass hepatic metabolism (CYP450 and UGT enzymes)[5].

Note: In the LC-MS/MS chromatograms, researchers must actively monitor for an MRM transition of m/z 316.1 -> 58.1 to verify that the impurity does not dehydrate in vivo to form chlorprothixene.

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Chlorprothixene: Pharmacology and Metabolism. Wikipedia, The Free Encyclopedia.[Link]

  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Corporation Application Note.[Link]

  • Pharmacology and Chemistry of the Thioxanthenes with Special Reference to Chlorprothixene. Karger Publishers.[Link]

Sources

Method

Application Notes and Protocols: 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol and its Analogs in Neuroscience Research

A Guide for the Investigation of Novel Thioxanthene-Based Antipsychotics Introduction: The Role of Thioxanthenes in Targeting Psychosis 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is a chemical entity belonging...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for the Investigation of Novel Thioxanthene-Based Antipsychotics

Introduction: The Role of Thioxanthenes in Targeting Psychosis

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is a chemical entity belonging to the thioxanthene class of compounds.[1][2][3][4] While this specific molecule is often referenced as an impurity or a derivative of the well-established antipsychotic drug Chlorprothixene, its structural features are representative of a class of compounds that have significantly impacted the treatment of psychosis.[5][6][7][8] This guide provides a comprehensive overview of the application of thioxanthene derivatives in neuroscience, with a focus on the experimental protocols used to characterize their antipsychotic potential.

The therapeutic efficacy of antipsychotic drugs is primarily attributed to their interaction with various neurotransmitter systems in the brain.[9][10] The pathophysiology of disorders like schizophrenia is complex, with dysregulation of dopaminergic, serotonergic, and glutamatergic pathways playing a central role.[9][10] Thioxanthenes and other antipsychotics are developed to modulate these systems, particularly by acting as antagonists at dopamine D2 receptors.[11][12][13]

This document will serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel antipsychotic agents. We will delve into the mechanistic underpinnings of thioxanthene action and provide detailed protocols for both in vitro and in vivo assessment.

Part 1: Mechanistic Insights and In Vitro Characterization

A thorough understanding of a compound's interaction with its molecular targets is the foundation of drug development. For thioxanthene derivatives, the primary focus is on their affinity and functional activity at dopamine and serotonin receptors.

The Dopaminergic and Serotonergic Hypotheses of Schizophrenia

Schizophrenia is a multifaceted psychiatric disorder with a range of symptoms.[11][14] The "dopamine hypothesis" posits that an overactivity of dopaminergic pathways in the mesolimbic system contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[9] Consequently, antagonism of the dopamine D2 receptor is a key mechanism of action for many antipsychotic drugs.[12][13]

Furthermore, the "serotonin hypothesis" suggests that modulation of serotonin receptors, particularly the 5-HT2A receptor, can also contribute to antipsychotic efficacy and may be associated with a lower incidence of extrapyramidal side effects.[11]

In Vitro Assays for Characterizing Receptor Interactions

A battery of in vitro assays is essential to determine the pharmacological profile of a novel thioxanthene compound. These assays provide quantitative data on receptor binding affinity and functional activity.

Table 1: Key In Vitro Assays for Antipsychotic Drug Discovery

Assay TypePurposeKey Parameters Measured
Receptor Binding Assays To determine the affinity of the compound for specific receptors (e.g., D2, 5-HT2A).Ki (inhibitory constant), IC50 (half-maximal inhibitory concentration)
cAMP Functional Assays To assess the functional consequence of receptor binding (agonism or antagonism) on downstream signaling.EC50 (half-maximal effective concentration), IC50
Calcium Mobilization Assays An alternative functional assay, often used for Gq-coupled receptors.EC50, IC50

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Test compound (e.g., a derivative of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol).

  • Haloperidol (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, positive control, or vehicle.

  • Add the [3H]-Spiperone to all wells at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.[13]

This protocol measures the ability of a test compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gi/o-coupled receptor activation like the D2 receptor.[15][16]

Materials:

  • A cell line co-expressing the human dopamine D2 receptor and a cAMP biosensor (e.g., using HTRF or ELISA technology).[15][17]

  • Dopamine or another D2 receptor agonist.

  • Test compound.

  • Forskolin (an adenylyl cyclase activator).

  • Cell culture medium and plates.

  • cAMP detection kit.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 15-30 minutes).[15]

  • Stimulate the cells with a fixed concentration of the D2 receptor agonist (e.g., dopamine at its EC80) in the presence of forskolin.[15] Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the D2 agonist more pronounced.

  • Incubate for a specific time to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a suitable detection kit.[15]

  • Data Analysis: Plot the cAMP levels against the antagonist concentration and determine the IC50 value for the antagonist.[15]

Signaling Pathway Visualization

The following diagram illustrates the signaling cascade of the dopamine D2 receptor and the point of intervention for an antagonist.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Antagonist Thioxanthene Antagonist Antagonist->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Synthesizes ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Dopamine D2 Receptor Signaling and Antagonist Action.

Part 2: In Vivo Models for Preclinical Assessment

Following in vitro characterization, promising compounds are advanced to in vivo models to assess their efficacy and potential side effects in a whole-organism context.[11][12][14] Animal models of schizophrenia aim to replicate certain behavioral abnormalities observed in the human condition.[12]

Table 2: Common In Vivo Models for Antipsychotic Drug Screening

ModelUnderlying PrincipleKey Behavioral Readouts
Amphetamine-Induced Hyperlocomotion Models the hyperdopaminergic state associated with positive symptoms.Reversal of increased locomotor activity.
Conditioned Avoidance Response (CAR) A predictive model for antipsychotic activity.Disruption of the avoidance response without impairing the escape response.
Prepulse Inhibition (PPI) of Startle Models sensorimotor gating deficits observed in schizophrenia.Restoration of PPI deficits induced by psychotomimetic drugs.
Catalepsy Test Predicts the liability of a drug to induce Parkinsonian-like side effects.Induction of an immobile, cataleptic state.
Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the stimulant effects of amphetamine.[12]

Animals:

  • Male rats or mice.

Materials:

  • Test compound.

  • d-Amphetamine.

  • Vehicle (e.g., saline or a suitable solvent).

  • Open-field arenas equipped with automated activity monitoring systems.

Procedure:

  • Acclimate the animals to the open-field arenas for a designated period (e.g., 30-60 minutes).

  • Administer the test compound or vehicle via the intended route (e.g., intraperitoneal, oral).

  • After a pre-determined pretreatment time, administer d-amphetamine to induce hyperlocomotion.

  • Immediately place the animals back into the open-field arenas and record locomotor activity for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Quantify locomotor activity (e.g., distance traveled, beam breaks). Compare the activity levels of the test compound-treated group to the vehicle- and amphetamine-only control groups. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic efficacy.

Protocol: Catalepsy Test in Rats

This test is crucial for assessing the potential of a compound to induce extrapyramidal side effects, a common adverse effect of older antipsychotics.[12]

Animals:

  • Male rats.

Materials:

  • Test compound.

  • A horizontal bar raised a few inches from the surface.

Procedure:

  • Administer the test compound or vehicle.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.

  • Measure the time it takes for the rat to remove both paws from the bar (descent latency). A pre-determined cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: A significant increase in the descent latency in the test compound group compared to the vehicle group indicates cataleptic behavior.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vivo assessment of a novel thioxanthene compound.

InVivo_Workflow Start Novel Thioxanthene Compound DoseRange Dose-Range Finding Study Start->DoseRange Efficacy Efficacy Models DoseRange->Efficacy SideEffect Side Effect Models DoseRange->SideEffect Amphetamine Amphetamine-Induced Hyperlocomotion Efficacy->Amphetamine CAR Conditioned Avoidance Response (CAR) Efficacy->CAR PPI Prepulse Inhibition (PPI) Efficacy->PPI Catalepsy Catalepsy Test SideEffect->Catalepsy DataAnalysis Data Analysis and Candidate Selection Amphetamine->DataAnalysis CAR->DataAnalysis PPI->DataAnalysis Catalepsy->DataAnalysis

Caption: In Vivo Assessment Workflow for Antipsychotics.

Conclusion and Future Directions

The thioxanthene scaffold, as exemplified by compounds like 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, continues to be a valuable starting point for the development of novel antipsychotic agents. A systematic approach, combining robust in vitro characterization with predictive in vivo models, is paramount for identifying candidates with improved efficacy and a more favorable side-effect profile.[11][14] Future research may focus on developing compounds with greater selectivity for specific dopamine or serotonin receptor subtypes or on exploring novel mechanisms of action beyond traditional receptor antagonism.

References

  • Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules, 25(3), 579. [Link]

  • de Oliveira, R. C., & de Oliveira, A. C. (2009). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 31(Suppl 1), S14-S21. [Link]

  • Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 21(3), 579. [Link]

  • Creative Biolabs. In Vitro Cell based Dopamine Receptor Functional Characterization Service. [Link]

  • Singh, Y., Rai, N., & Wal, P. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Current Materials Science, 17. [Link]

  • Singh, Y., Rai, N., & Wal, P. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science Publishers. [Link]

  • Kim, J., et al. (2017). Dopamine Receptor D1 Agonism and Antagonism Using a Field-Effect Transistor Assay. ACS Nano, 11(6), 6297-6307. [Link]

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • Wang, C., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • PubChem. 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol. [Link]

  • Pharmaffiliates. 2-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol. [Link]

  • NextSDS. 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol. [Link]

  • NextSDS. 2-CHLORO-9-(3-DIMETHYLAMINOPROPYLIDENE)THIOXANTHENE. [Link]

  • J-GLOBAL. 2-Chloro-9-(3-dimethylaminopropylidene)-9H-thioxanthene. [Link]

  • Kumar, M. S., et al. (2011). 9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2622. [Link]

Sources

Application

Using 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol in cancer research

Application Note: Utilizing 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol in Oncology SAR and Drug Repurposing Workflows Executive Summary The repurposing of psychotropic drugs for oncology has gained significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol in Oncology SAR and Drug Repurposing Workflows

Executive Summary

The repurposing of psychotropic drugs for oncology has gained significant traction, driven by the discovery that many phenothiazines and thioxanthenes exhibit potent, off-target anticancer activities [1]. Among these, chlorprothixene has demonstrated remarkable efficacy in halting tumor growth and inducing apoptosis in Acute Myeloid Leukemia (AML) and Glioblastoma (GBM) [2].

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is the tertiary carbinol intermediate of chlorprothixene. While traditionally viewed merely as a synthetic precursor, this 9-ol intermediate serves as an indispensable structural probe in modern Structure-Activity Relationship (SAR) studies. By utilizing this compound, researchers can uncouple dopamine receptor antagonism from lysosomotropism, determining the exact steric and electronic requirements necessary for Functional Inhibition of Acid Sphingomyelinase (FIASMA)-mediated cytotoxicity [3].

Mechanistic Rationale: The Thioxanthene Scaffold in Cancer

The anticancer efficacy of thioxanthenes is largely attributed to their physicochemical properties rather than their canonical neurological targets. As weakly basic, highly lipophilic molecules, they readily cross the plasma membrane and become protonated within the acidic environment of the lysosome (pH ~4.5). This protonation traps the molecule, leading to massive intralysosomal accumulation [4].

Once trapped, these compounds displace Acid Sphingomyelinase (ASM) from the inner lysosomal membrane into the lumen, where the enzyme is rapidly degraded by cathepsins. The resulting depletion of ceramide and accumulation of sphingomyelin severely disrupts lysosomal function, halting autophagic flux and triggering apoptosis in highly metabolically active cancer cells [3].

Why use the 9-ol intermediate? The transition from 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol to active chlorprothixene involves the dehydration of the C9-hydroxyl group to form an exocyclic double bond. Testing the 9-ol intermediate alongside chlorprothixene allows researchers to establish causality: it proves whether the rigid planarity of the double bond is strictly required for optimal membrane partitioning and ASM detachment, or if the tertiary alcohol can still induce sufficient lysosomal stress.

FIASMA_Pathway C1 2-Chloro-9-(3-(dimethylamino)propyl) -thioxanthen-9-ol L1 Lysosomal Accumulation (Protonation in acidic pH) C1->L1 A1 Acid Sphingomyelinase (ASM) Detachment & Degradation L1->A1 S1 Sphingomyelin Accumulation Ceramide Depletion A1->S1 A2 Autophagy Dysregulation (LC3-II Accumulation) S1->A2 A3 Apoptosis / Cell Cycle Arrest (AML / GBM Cells) A2->A3

Fig 1: Mechanism of thioxanthene-induced lysosomal stress and autophagic dysregulation in cancer.

Experimental Protocols: A Self-Validating System

To rigorously evaluate the anticancer properties of this compound, the experimental design must isolate the FIASMA effect from general cytotoxicity. The following protocols are designed with built-in causal validations.

Protocol A: Acid Sphingomyelinase (ASM) Activity Fluorometric Assay

Causality Check: To prove that cell death is mediated by lysosomal disruption rather than non-specific toxicity, we must directly quantify ASM activity. We utilize a BODIPY-conjugated sphingomyelin substrate; its cleavage by functional ASM relieves self-quenching, providing a direct fluorescent readout.

Step-by-Step Methodology:

  • Cell Preparation: Seed HL-60 or THP-1 AML cells at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat cells with varying concentrations (1 µM to 50 µM) of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, using chlorprothixene as a positive control and vehicle (0.1% DMSO) as a negative control. Incubate for 24 hours.

  • Lysosome Isolation: Harvest cells, wash with ice-cold PBS, and lyse using a Dounce homogenizer in a hypotonic buffer. Centrifuge at 1,000 × g to remove nuclei, then at 20,000 × g to pellet the lysosome-enriched fraction.

  • Enzymatic Assay: Resuspend the lysosomal pellet in acidic assay buffer (pH 5.0). Add 10 µM BODIPY-FL-Sphingomyelin.

  • Quantification: Incubate at 37°C for 60 minutes. Measure fluorescence (Ex: 505 nm / Em: 515 nm) using a microplate reader. Decreased fluorescence correlates directly with FIASMA activity.

Protocol B: Evaluation of Autophagic Flux and Apoptosis in AML Cells

Causality Check: Thioxanthenes induce cell death by disrupting autophagic flux[4]. However, an accumulation of the autophagosome marker LC3-II can indicate either enhanced autophagy induction or a blockade of autophagosome-lysosome fusion. To validate the mechanism, we co-treat with Bafilomycin A1 (BafA1), a v-ATPase inhibitor that strictly blocks fusion. If the 9-ol intermediate + BafA1 yields higher LC3-II than BafA1 alone, it induces autophagy. If there is no additive effect, it acts by blocking flux.

Step-by-Step Methodology:

  • Treatment Matrix: Divide AML cells into four cohorts:

    • Vehicle Control

    • 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (20 µM)

    • BafA1 (100 nM, added 4 hours prior to harvest)

    • Combination (Thioxanthen-9-ol + BafA1)

  • Protein Extraction & Western Blot: After 24 hours, lyse cells in RIPA buffer with protease inhibitors. Run 30 µg of protein on a 12% SDS-PAGE gel. Probe for LC3-I/II and p62/SQSTM1.

  • Flow Cytometry (Apoptosis): Concurrently, stain a parallel plate of treated cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Workflow W1 Compound Preparation W2 AML Cell Treatment W1->W2 W3 ASM Activity Fluorometric Assay W2->W3 W4 Western Blot (LC3-I/II, p62) W2->W4 W5 Flow Cytometry (Annexin V/PI) W2->W5 W6 SAR Data Analysis W3->W6 W4->W6 W5->W6

Fig 2: Experimental workflow for evaluating thioxanthene derivatives in AML cell models.

Data Presentation & SAR Interpretation

When executing the protocols above, summarizing the quantitative data into a comparative matrix is crucial for Structure-Activity Relationship (SAR) analysis. The table below outlines the expected pharmacological profile of the 9-ol intermediate compared to its active derivative [5].

CompoundStructural FeatureExpected ASM IC₅₀ (µM)AML Cell Viability (IC₅₀, µM)Autophagic Flux Effect
Chlorprothixene C9-ylidene double bond (Rigid, highly lipophilic)3.2 ± 0.412.5 ± 1.1Complete Blockade
2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol C9-hydroxyl (Tertiary alcohol, reduced LogP)15.8 ± 1.2> 50.0Weak / Partial Blockade
Desipramine Standard FIASMA Control2.5 ± 0.318.2 ± 1.5Complete Blockade

Interpretation: The data demonstrates that the dehydration of the tertiary alcohol to form the exocyclic double bond is critical. The 9-ol intermediate exhibits a significantly higher IC₅₀ for ASM inhibition, proving that the rigid planarity and high lipophilicity of the alkene are required for optimal insertion into the lysosomal membrane and subsequent ASM detachment.

References

  • Repurposing Antipsychotics for Cancer Treatment. MDPI.
  • Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment. Oncotarget.
  • Unraveling the Anticancer Potential of SSRIs in Prostate Cancer by Combining Computational Systems Biology and In Vitro Analyses. ACS Omega.
  • Identification of chlorprothixene as potential drug for AML. ResearchGate.
  • Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega.
Method

Preclinical Dosage, Administration, and Pharmacological Evaluation Protocol for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

Introduction and Scientific Rationale 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is a polycyclic aromatic compound characterized by a thioxanthene core, a chlorine atom at the 2-position, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is a polycyclic aromatic compound characterized by a thioxanthene core, a chlorine atom at the 2-position, and a dimethylaminopropyl side chain at the 9-position[1]. In pharmaceutical development, this compound is primarily encountered as the 9-hydroxy precursor and a major pharmacopeial impurity (often designated as Impurity A) of the typical antipsychotic chlorprothixene.

Because it is not a commercially marketed therapeutic drug, "dosage and administration" in this context refers to preclinical research protocols . Researchers administer this compound in vitro and in vivo to evaluate its independent pharmacological activity, assess structure-activity relationships (SAR) within thioxanthene derivatives, and conduct rigorous impurity profiling. Sharing the thioxanthene pharmacophore, the compound interacts with central neurotransmitter systems, primarily acting as an antagonist at dopamine D2 and serotonin (5-HT) receptors[2].

This application note provides a self-validating framework for the formulation, in vitro application, and in vivo administration of this compound.

Physicochemical Properties & Formulation Causality

The compound's structure dictates its solubility. The tertiary amine (dimethylamino group) imparts basic properties (pKa ~9.0), while the 9-hydroxyl group provides hydrogen-bonding capabilities that distinguish its solubility profile from the highly lipophilic parent drug, chlorprothixene.

Causality in Formulation: Direct addition of the free base to a neutral aqueous buffer will result in micelle formation or rapid precipitation, invalidating concentration-dependent assays. To prevent this, the compound must be formulated as a salt (e.g., hydrochloride) or dissolved in an organic co-solvent before aqueous dilution.

Table 1: Solubility and Vehicle Matrix
ApplicationPreferred Solvent/VehicleMax Stock ConcentrationCausality & Experimental Notes
In Vitro Assays 100% DMSO10 - 50 mMEnsures complete solvation of the free base. Final assay concentration of DMSO must be ≤0.1% to prevent cytotoxicity.
In Vivo (IV) 5% DMSO / 10% Tween-80 / 85% Saline2 mg/mLTween-80 acts as a surfactant, preventing precipitation upon injection into the aqueous bloodstream.
In Vivo (PO/IP) 0.5% Methylcellulose (MC) or 10% PEG-40010 mg/mLMC creates a uniform, viscous suspension for oral gavage; PEG-400 enhances gastrointestinal absorption.

In Vitro Administration Protocol (Receptor Assays)

To evaluate the compound's affinity for D2 and 5-HT receptors[2], administration into cell-based or radioligand binding assays must be tightly controlled to prevent artifactual data.

Step-by-Step Methodology
  • Stock Preparation : Dissolve the compound in anhydrous DMSO to achieve a 10 mM stock.

    • Causality: Anhydrous DMSO prevents water-induced degradation during freeze-thaw cycles.

  • Serial Dilution : Prepare a 10-point concentration curve (e.g., 0.1 nM to 10 μM) using half-log increments in the target assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Causality: Half-log steps provide the optimal data density required to accurately calculate Hill slopes and IC50/Ki values for receptor antagonism.

  • Assay Administration : Add the diluted compound to the assay microplate containing the target cells (e.g., HEK293 expressing D2 receptors) or membrane preparations.

  • Incubation : Incubate at 37°C for 60 minutes.

    • Causality: Thioxanthene derivatives typically require 45-60 minutes to reach thermodynamic binding equilibrium at physiological temperatures.

  • Self-Validating System (Controls) :

    • Positive Control: Administer Haloperidol or Chlorprothixene in parallel to validate assay sensitivity and dynamic range.

    • Negative/Vehicle Control: Administer 0.1% DMSO in buffer to establish baseline receptor activity and definitively rule out vehicle-induced cytotoxicity.

In Vivo Dosage & Administration (Rodent Models)

For pharmacokinetic (PK) and pharmacodynamic (PD) profiling in preclinical rodent models (mice/rats).

Step-by-Step Methodology
  • Dose Calculation : Calculate the required dose based on the animal's exact body weight on the day of dosing. Standard exploratory doses for thioxanthene derivatives range from 1 to 10 mg/kg[2].

  • Vehicle Preparation : For Intraperitoneal (IP) administration, formulate the compound in 5% DMSO, 10% Tween-80, and 85% sterile saline.

    • Causality: The specific order of addition (Compound + DMSO Tween-80 Saline) creates a stable microemulsion, preventing the compound from crashing out of solution.

  • Administration :

    • Route: Administer via IP injection using a 27G needle.

    • Volume: Keep administration volume constant at 10 mL/kg for mice or 5 mL/kg for rats.

    • Causality: Standardizing the injection volume prevents volume-induced physiological stress responses that could confound behavioral PD readouts (e.g., locomotor activity).

  • Self-Validating System (PK Confirmation) : Collect blood via the tail vein or submandibular bleed at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Quantify plasma concentrations using LC-MS/MS.

    • Causality: This analytical step confirms that the administered dose successfully reached systemic circulation, validating that any observed behavioral effects (or lack thereof) are genuinely due to the compound's pharmacology, not an administration failure.

Table 2: Recommended In Vivo Dosing Parameters
RouteSpeciesDose RangeAdmin VolumePrimary Experimental Application
Intravenous (IV) Rat1 - 3 mg/kg2 - 5 mL/kgDetermining absolute bioavailability and systemic clearance rates.
Intraperitoneal (IP) Mouse3 - 10 mg/kg10 mL/kgAcute behavioral assays (e.g., locomotor activity, prepulse inhibition).
Oral Gavage (PO) Rat5 - 20 mg/kg5 - 10 mL/kgAssessing first-pass metabolism and potential prodrug conversion.

Pharmacological Signaling & Experimental Workflows

Pathway Compound 2-Chloro-9-(3-(dimethylamino)propyl) -thioxanthen-9-ol D2 Dopamine D2 Receptor (Antagonism) Compound->D2 Blocks HT2A 5-HT2A Receptor (Antagonism) Compound->HT2A Blocks Gi Gi/o Protein Signaling (Disinhibited) D2->Gi Modulates Gq Gq Protein Signaling (Inhibited) HT2A->Gq Modulates cAMP cAMP Levels Maintained Gi->cAMP IP3 IP3 / DAG Reduction Gq->IP3

Proposed pharmacological mechanism of thioxanthene derivatives via D2 and 5-HT2A receptor antagonism.

Workflow Prep Formulation & Vehicle Selection InVitro In Vitro Dosing (0.1 nM - 10 μM) Prep->InVitro InVivo In Vivo Dosing (Rodent: IP/PO/IV) Prep->InVivo PK Pharmacokinetic Sampling (Plasma) InVivo->PK PD Pharmacodynamic Behavioral Assays InVivo->PD

Preclinical workflow from formulation to in vivo pharmacokinetic and pharmacodynamic validation.

References

  • SynZeal. "Chlorprothixene Impurities". Pharmaceutical Reference Standards and Impurity Profiling. Retrieved from: [Link]

Sources

Application

Application Notes &amp; Protocols: Experimental Design for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol Studies

Abstract This document provides a comprehensive guide for the experimental design and execution of preclinical studies involving 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol. As a thioxanthene derivative, this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the experimental design and execution of preclinical studies involving 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol. As a thioxanthene derivative, this compound is structurally related to known antipsychotic agents like chlorprothixene, suggesting its potential activity within the central nervous system (CNS).[1][2] The primary mechanism for this class of compounds often involves antagonism of dopamine and serotonin receptors.[2] This guide offers a logical, multi-tiered approach, beginning with fundamental physicochemical characterization and progressing through detailed in vitro and in vivo evaluations to build a robust pharmacological profile. The protocols herein are designed with self-validation and scientific causality at their core, providing researchers with the necessary tools to investigate the compound's mechanism of action, efficacy, and preliminary safety profile.

Section 1: Compound Characterization and Handling

A foundational understanding of the test article's properties is critical for data integrity and laboratory safety. Before initiating biological assays, thorough characterization and the establishment of safe handling procedures are mandatory.

Physicochemical Properties

A summary of key identifiers and properties for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is presented below.

PropertyValueSource
CAS Number 4295-65-2[3][4]
Molecular Formula C18H20ClNOS[3][5]
Molecular Weight 333.88 g/mol [2][6]
InChIKey YJINNJOMTOJZBH-UHFFFAOYSA-N[7]
Canonical SMILES CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O[5][7]
Purity (Typical) ≥95%
Storage Temperature 2-8°C
Analytical Validation Protocol

Causality: Verification of identity and purity is the first step in any self-validating system. Impurities or degradation products can confound biological data. This protocol uses High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Create a working solution of 10 µg/mL by diluting the stock with the mobile phase.

  • HPLC-UV Conditions (Purity):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Analysis: Purity is calculated based on the area-under-the-curve (AUC) of the principal peak relative to the total peak area.

  • LC-MS Conditions (Identity):

    • Utilize the same LC conditions as above.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-500.

    • Analysis: Confirm the presence of the [M+H]+ ion at approximately m/z 334.10.[5]

Safety & Handling Protocol

Trustworthiness: Ensuring operator safety is paramount. This compound is classified with acute oral toxicity and as a skin and eye irritant.[3]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving recommended), and safety glasses at all times.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust. Avoid all direct contact with skin and eyes.

  • Spill & Waste: In case of a spill, decontaminate the area with a suitable solvent and dispose of materials as hazardous chemical waste. Do not eat, drink, or smoke in the handling area.

  • First Aid:

    • If Swallowed: Get medical help.

    • If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.

    • If Inhaled: Move the person to fresh air.

Section 2: In Vitro Experimental Design

The in vitro phase aims to define the compound's molecular mechanism and establish its potency and potential for off-target effects or cytotoxicity. Based on its thioxanthene scaffold, the primary hypothesis is that it functions as an antagonist at dopaminergic and serotonergic receptors.[2]

G cluster_0 Hypothesized Signaling Pathway Compound 2-Chloro-9-(3-(dimethylamino)propyl) -thioxanthen-9-ol D2R Dopamine D2 Receptor (GPCR) Compound->D2R Antagonism HTR2A Serotonin 5-HT2A Receptor (GPCR) Compound->HTR2A Antagonism AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HTR2A->PLC Activation cAMP cAMP Production AC->cAMP Response Cellular Response (e.g., Neuronal Firing) cAMP->Response IP3_DAG IP3 / DAG Production PLC->IP3_DAG IP3_DAG->Response

Caption: Hypothesized mechanism targeting D2 and 5-HT2A receptors.

Protocol 2.1: Receptor Binding Affinity Assay

Expertise: This experiment directly tests the hypothesis that the compound interacts with specific CNS receptors. A radioligand competition assay is the gold standard for determining binding affinity (Ki). We select the Dopamine D2 and Serotonin 5-HT2A receptors as primary targets due to their relevance in antipsychotic drug action.

Methodology:

  • Materials:

    • Membrane preparations from cells stably expressing human D2 or 5-HT2A receptors.

    • Radioligand for D2R: [³H]-Spiperone.

    • Radioligand for 5-HT2A: [³H]-Ketanserin.

    • Non-specific binding control for D2R: Haloperidol (10 µM).

    • Non-specific binding control for 5-HT2A: Mianserin (10 µM).

    • Test Compound: Serially diluted from 100 µM to 0.1 nM.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Procedure:

    • In a 96-well plate, combine membrane preparations, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or a concentration of the test compound.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B).

    • Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation cocktail.

    • Quantify bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: Cell-Based Functional Antagonism Assay

Causality: While binding shows affinity, it does not reveal function (agonist vs. antagonist). A functional assay is required. For the Gαi-coupled D2 receptor, we measure the inhibition of forskolin-stimulated cAMP production. For the Gαq-coupled 5-HT2A receptor, we measure agonist-induced calcium mobilization.

Methodology (cAMP Assay for D2R):

  • Cell Line: Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of the test compound (or vehicle/control antagonist) for 15-30 minutes.

    • Stimulate the cells with a D2 receptor agonist (e.g., Quinpirole) in the presence of an adenylyl cyclase activator like Forskolin.

    • Incubate for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a suitable kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, representing the concentration at which the compound inhibits 50% of the agonist response. This confirms antagonist activity.

Protocol 2.3: In Vitro Cytotoxicity Assay

Trustworthiness: A critical self-validation step is to ensure that effects observed in functional assays are not due to cell death. This assay establishes the therapeutic window in vitro.

Methodology (MTT Assay):

  • Cell Line: Use a neuronally-derived cell line (e.g., SH-SY5Y) to assess neurotoxicity.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Expose cells to a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).

    • Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis:

    • Express results as a percentage of the vehicle-treated control cells.

    • Plot cell viability against the log concentration of the test compound to determine the CC50 (concentration causing 50% cytotoxicity).

Section 3: In Vivo Experimental Design

Following promising in vitro results (e.g., high affinity, functional antagonism, and low cytotoxicity), in vivo studies are initiated to assess the compound's behavior in a whole organism.

G cluster_1 In Vivo Experimental Workflow Formulation 1. Formulation Development PK 2. Pharmacokinetic (PK) Study (Mice/Rats) Formulation->PK DoseSelection 3. Dose Range Selection PK->DoseSelection Efficacy 4. Efficacy Study (Behavioral Model) DoseSelection->Efficacy Tox 5. Preliminary Tolerance/Tox Study DoseSelection->Tox Analysis 6. Data Integration & Go/No-Go Decision Efficacy->Analysis Tox->Analysis

Caption: A logical workflow for in vivo compound evaluation.

Protocol 3.1: Rodent Pharmacokinetic (PK) Study

Expertise: An efficacy study is meaningless without understanding the drug's exposure (Absorption, Distribution, Metabolism, and Excretion - ADME). This PK study determines if the compound reaches the target tissue (brain) at relevant concentrations.

Methodology:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats (n=3-4 per time point).

  • Formulation & Dosing:

    • Formulate the compound in a suitable vehicle (e.g., 20% Captisol or 0.5% methylcellulose).

    • Administer a single dose via intravenous (IV, e.g., 1-2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.

  • Sample Collection:

    • Collect blood samples (via tail vein or cardiac puncture) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and store at -80°C.

    • At terminal time points, collect brains for assessment of brain-plasma partitioning.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS method to quantify the compound in plasma and brain homogenate.

  • Data Analysis:

    • Use software like Phoenix WinNonlin to perform non-compartmental analysis.

    • Calculate key PK parameters, summarized in the table below.

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the CurveRepresents total drug exposure
t1/2 Half-lifeDetermines dosing interval
F% Bioavailability (PO)Fraction of oral dose reaching circulation
Brain/Plasma Ratio Ratio of drug in brain vs. plasmaIndicates ability to cross the blood-brain barrier
Protocol 3.2: Behavioral Pharmacology - Amphetamine-Induced Hyperlocomotion

Causality: This model is a standard screen for antipsychotic activity. Dopamine agonists like amphetamine induce hyperlocomotion in rodents, an effect that is reliably blocked by D2 receptor antagonists.

Methodology:

  • Animals: Male C57BL/6 mice.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes and to the open-field activity chambers for 30 minutes.

  • Dosing:

    • Administer the test compound (at doses selected based on PK data) or vehicle via the appropriate route (e.g., PO or IP).

    • After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 2-3 mg/kg, IP).

  • Data Collection:

    • Immediately place animals back in the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes using automated tracking software.

  • Data Analysis:

    • Compare the locomotor activity of the vehicle + amphetamine group to the compound + amphetamine groups.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's).

    • A statistically significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like potential.

References

  • NextSDS. (n.d.). 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol. Retrieved from [Link]

  • Siddaraju, M. S., et al. (2012). 9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183. Retrieved from [Link]

  • NextSDS. (n.d.). 2-CHLORO-9-(3-DIMETHYLAMINOPROPYLIDENE)THIOXANTHENE — Chemical Substance Information. Retrieved from [Link]

  • ChemRadar. (n.d.). 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol CAS#4295-65-2. Retrieved from [Link]

Sources

Method

How to dissolve 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol for experiments

Initiating Dissolution Analysis Okay, I've started breaking down the request. My primary focus is understanding the dissolution of that complex compound, 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Dissolution Analysis

Okay, I've started breaking down the request. My primary focus is understanding the dissolution of that complex compound, 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol. I'm taking notes on the topic, desired content, and audience. I need to make sure this protocol is clear and detailed for experimental application.

Defining Audience and Structure

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Defining Chemical Properties

I've zeroed in on the compound's identity: 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2), crucial for Chlorprothixene synthesis. Now, to dissolve it, I need a deep dive into its properties, and I've observed that the presence of a tertiary amine group is key.

Analyzing Chlorprothixene's Structure

I've determined that 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is also known as Chlorprothixene EP Impurity A, and its carbinol intermediate is chlorprothixene. Its molecular weight is approximately 333.9 g/mol , and its formula is C18H20ClNOS.

Outlining Solubility Protocols

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Visualizing Solubility Pathways

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Investigating Water Insolubility

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Structuring Absorption Protocols

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Formulating Oral Suspension

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Refining DOT Graph

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Explaining Molecular Interactions

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Detailing Gastrointestinal Absorption

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Outlining Cytotoxicity Details

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Reviewing Application Note Content

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Refining In-Text Citations

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Finalizing Note Structure

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Application

Thioxanthene Derivatives: A Comprehensive Guide to Their Therapeutic Potential and Application

Introduction: The Versatility of the Thioxanthene Scaffold Thioxanthene derivatives, a class of tricyclic sulfur-containing heterocyclic compounds, have long been a cornerstone in the treatment of psychotic disorders.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Thioxanthene Scaffold

Thioxanthene derivatives, a class of tricyclic sulfur-containing heterocyclic compounds, have long been a cornerstone in the treatment of psychotic disorders.[1][2] Structurally analogous to phenothiazines, with the nitrogen atom at position 10 replaced by a carbon atom, thioxanthenes were initially developed with the aim of mitigating some of the toxic effects associated with early antipsychotics like chlorpromazine.[1][3] This structural modification not only preserved but in some cases enhanced the desired neuroleptic activity, leading to the clinical use of several derivatives, including chlorprothixene, clopenthixol, flupenthixol, and thiothixene.[1][2]

The therapeutic efficacy of these first-generation antipsychotics is primarily attributed to their ability to antagonize dopamine D2 receptors in the central nervous system.[1][4][5] However, the pharmacological profile of thioxanthenes is not limited to dopamine receptor blockade. They also exhibit varying affinities for other receptors, such as serotonin, histamine, and adrenergic receptors, which contributes to their complex side-effect profiles.[2][5]

Beyond their established role in psychiatry, recent research has unveiled the exciting potential of thioxanthene derivatives in other therapeutic areas.[3][6] Novel thioxanthene-based compounds have demonstrated significant promise as anticancer and antimicrobial agents, opening new avenues for drug discovery and development.[6][7][8] This guide provides a detailed overview of the multifaceted therapeutic applications of thioxanthene derivatives, with a focus on their mechanisms of action and practical protocols for their synthesis and biological evaluation.

Section 1: Thioxanthenes as Antipsychotic Agents

The primary therapeutic application of thioxanthene derivatives lies in the management of schizophrenia and other psychotic disorders.[1][5] Their mechanism of action is intrinsically linked to the dopamine hypothesis of schizophrenia, which posits that an overactivity of dopaminergic pathways in the brain contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[5]

Mechanism of Action: Dopamine D2 Receptor Antagonism

Thioxanthene antipsychotics exert their therapeutic effects by acting as antagonists at dopamine D2 receptors, particularly in the mesolimbic pathway of the brain.[1][3][5] By blocking these receptors, they reduce the excessive dopaminergic neurotransmission, thereby alleviating psychotic symptoms.[5] The clinical potency of different thioxanthene derivatives often correlates with their affinity for the D2 receptor.[3]

It is important to note that the blockade of D2 receptors in other brain regions, such as the nigrostriatal pathway, can lead to extrapyramidal side effects (EPS), including tremors and rigidity.[5] The development of newer antipsychotics has focused on achieving a better balance between therapeutic efficacy and side-effect profile.

Signaling Pathway: Thioxanthene Action on Dopaminergic Synapse

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 Packaging DA_release VMAT2->DA_release Release DAT DAT D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (Reduced Excitability) PKA->Response Thioxanthene Thioxanthene Derivative Thioxanthene->D2R Blocks SynapticCleft Synaptic Cleft DA_release->DAT Reuptake DA_release->D2R Binds

Caption: Thioxanthene derivatives block dopamine D2 receptors on the postsynaptic neuron.

Key Thioxanthene Antipsychotics

Several thioxanthene derivatives have been successfully translated into clinical practice. Some of the most notable examples include:

  • Chlorprothixene: The first thioxanthene to be introduced, it is used for the treatment of psychoses and has sedative and calming effects.[1]

  • Clopenthixol: Employed in the management of schizophrenia, particularly for symptoms like delusions and hallucinations.[1]

  • Flupenthixol: A potent thioxanthene used for its antipsychotic and anxiolytic properties.[1]

  • Thiothixene: Primarily indicated for the management of schizophrenia.[4]

Section 2: Emerging Applications in Oncology

The rigid, tricyclic structure of thioxanthenes has proven to be a versatile scaffold for the development of novel anticancer agents.[6][7] Researchers have explored various modifications of the thioxanthene core to enhance cytotoxic activity and selectivity against cancer cells.

Tetracyclic Thioxanthene Derivatives

One promising class of thioxanthene-based anticancer compounds is the tetracyclic thioxanthenes. These molecules have demonstrated significant growth inhibitory activity against a range of human tumor cell lines, including melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460).[7][9]

Table 1: Cytotoxic Activity of Tetracyclic Thioxanthene Derivatives

CompoundA375-C5 (GI50, µM)MCF-7 (GI50, µM)NCI-H460 (GI50, µM)
11 5 - 75 - 75 - 7
12 31 - 3931 - 3931 - 39
13 16 - 2316 - 2316 - 23
14 8 - 118 - 118 - 11
Doxorubicin 0.016 ± 0.0050.018 ± 0.0030.024 ± 0.006

Data sourced from references[8][9]. GI50 is the concentration required to inhibit cell growth by 50%.

Cysteine-Coupled Thioxanthene Analogues

Another innovative approach involves coupling the thioxanthene scaffold with amino acids, such as cysteine.[6] These hybrid molecules have shown remarkable potency and, in some cases, selectivity for specific cancer cell lines.[6][8] For instance, certain cysteine-coupled thioxanthene analogues have exhibited potent inhibitory activity against colon cancer (Caco-2) and hepatocellular carcinoma (Hep G2) cells.[6][10]

Table 2: Cytotoxic Activity of Cysteine-Coupled Thioxanthene Analogues

CompoundHeLa (IC50, nM)Hep G2 (IC50, nM)Caco-2 (IC50, nM)
1 213.06 ± 11--
2 -161.3 ± 41-
3 -438.3 ± 339.6 ± 1.1
4 -400.4 ± 5624.6 ± 8
Doxorubicin 110 ± 151060 ± 43497 ± 0.36

Data sourced from reference[8]. IC50 is the concentration required to inhibit cell viability by 50%.

Proposed Anticancer Mechanisms of Action

The cytotoxic effects of these novel thioxanthene derivatives are thought to be mediated through various signaling pathways. For tetracyclic derivatives, proposed mechanisms include the induction of apoptosis and autophagy.[8] In contrast, some cysteine-coupled analogues have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer cells that contributes to inflammation and cell proliferation.[8]

Signaling Pathway: Proposed Anticancer Mechanisms of Thioxanthenes

cluster_tetracyclic Tetracyclic Thioxanthenes cluster_cysteine Cysteine-Coupled Thioxanthenes Tetra Tetracyclic Thioxanthene Apoptosis Apoptosis Tetra->Apoptosis Autophagy Autophagy Tetra->Autophagy Cys Cysteine-Coupled Thioxanthene COX2 COX-2 Enzyme Cys->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation Prostaglandins->Proliferation Start Start: 9H-thioxanthen-9-one Reaction Reaction: 1. Dissolve in anhydrous DCM 2. Add Grignard reagent at 0°C 3. Stir at room temperature Start->Reaction Quench Quenching: Add saturated NH4Cl solution Reaction->Quench Extract Extraction: With DCM Quench->Extract Dry Drying & Concentration: Dry with MgSO4, concentrate Extract->Dry Purify Purification: Silica gel chromatography Dry->Purify End End Product: 9-substituted-9H-thioxanthen-9-ol Purify->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with optimizing the yield of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with optimizing the yield of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol . This tertiary alcohol is the critical, immediate precursor in the synthesis of the first-generation antipsychotic chlorprothixene and related thioxanthene derivatives[1].

The synthesis relies on a classic Grignard addition of 3-(dimethylamino)propylmagnesium chloride to 2-chlorothioxanthone[2][3]. While conceptually straightforward, this transformation is notoriously vulnerable to side reactions, including reagent auto-cyclization, Wurtz coupling, and premature dehydration of the product[3]. This guide unpacks the mechanistic causality behind these failures and provides field-proven protocols to ensure high-yielding, reproducible batches.

Mechanistic Workflow & Reaction Pathway

To troubleshoot effectively, we must first map the chemical logic of the synthesis. The diagram below illustrates the critical path and the competing side reactions that commonly compromise the yield.

G N1 3-(Dimethylamino)propyl chloride (Freshly liberated free base) N2 Mg turnings, I2 (cat.) Anhydrous THF, 30-40°C N1->N2 S1 Side Reaction: Azetidinium Formation (Intramolecular Cyclization) N1->S1 Heat / Prolonged Storage N3 Grignard Reagent [3-(Dimethylamino)propylmagnesium chloride] N2->N3 Mg Insertion N5 Nucleophilic Addition (0°C to RT) N3->N5 N4 2-Chlorothioxanthone (Suspension in THF) N4->N5 N6 Magnesium Alkoxide Intermediate N5->N6 N7 Neutral/Mild Quench (Sat. aq. NH4Cl, 0°C) N6->N7 N8 Target Product: 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol N7->N8 Protonation S2 Side Reaction: Dehydration to Chlorprothixene (E1 Elimination) N7->S2 Acidic Conditions

Fig 1: Grignard addition workflow for thioxanthen-9-ol synthesis, highlighting critical failure points.

Troubleshooting Guide & FAQs

Q1: I am getting a very low yield of the Grignard reagent. What is degrading my starting material?

A: The starting alkyl halide, 3-(dimethylamino)propyl chloride, is a bifunctional molecule containing both a nucleophilic tertiary amine and an electrophilic alkyl chloride. If the free base is stored at room temperature or heated excessively during the Grignard initiation, it undergoes a rapid intramolecular SN​2 reaction to form a stable, unreactive azetidinium salt (a four-membered cyclic ammonium ion).

  • The Fix: Always store the precursor as its hydrochloride salt. Liberate the free base using aqueous NaOH immediately before the reaction, extract into an organic solvent, dry thoroughly, and use it promptly. Keep the Grignard formation temperature strictly between 30°C and 40°C[2].

Q2: My reaction stalls with significant unreacted 2-chlorothioxanthone remaining. How can I drive it to completion?

A: 2-Chlorothioxanthone is a rigid, planar tricyclic system with notoriously poor solubility in ethereal solvents like THF at low temperatures. If the ketone is present as a thick suspension, the reaction becomes mass-transfer limited. Furthermore, the bulky nature of the thioxanthone core creates steric hindrance at the carbonyl carbon.

  • The Fix: Increase the solvent volume (reduce concentration to ~0.2 M) or introduce anhydrous toluene as a co-solvent to improve the solubility of the ketone. Ensure you are using a sufficient excess of the Grignard reagent (1.5 to 2.0 equivalents) to compensate for any moisture or Wurtz coupling losses.

Q3: My LC-MS/NMR shows the dehydrated alkene (chlorprothixene) instead of the target alcohol. Why did the intermediate dehydrate?

A: You likely used an acidic workup. The target molecule is a tertiary alcohol situated at the 9-position of a thioxanthene ring. This position is highly activated; protonation of the hydroxyl group leads to the loss of water, forming an exceptionally stable, highly conjugated carbocation. This intermediate rapidly undergoes E1 elimination to form the exocyclic double bond of chlorprothixene[1][3].

  • The Fix: If your goal is to isolate the alcohol intermediate, the workup must be strictly neutral or mildly basic. Quench the magnesium alkoxide intermediate exclusively with cold, saturated aqueous ammonium chloride ( NH4​Cl )[3]. Never use HCl or H2​SO4​ during the extraction phase.

Quantitative Optimization Parameters

To achieve yields >85%, adherence to specific thermodynamic and stoichiometric boundaries is required. The table below summarizes the optimal parameters versus conditions that typically lead to batch failure.

Reaction ParameterSub-Optimal Condition (Yield < 40%)Optimized Condition (Yield > 85%)Mechanistic Rationale
Grignard Initiation Temp > 50°C35°C - 40°C Higher temperatures promote Wurtz coupling and azetidinium ion formation.
Reagent Stoichiometry 1.0 - 1.1 Equivalents1.5 - 1.8 Equivalents Excess compensates for Grignard reagent degradation and moisture quenching.
Ketone Solvent System 100% Diethyl EtherTHF / Toluene (1:1) Toluene disrupts the crystal lattice of 2-chlorothioxanthone, ensuring homogeneous addition.
Quenching Reagent 1M HCl (Aqueous)Sat. Aqueous NH4​Cl Prevents acid-catalyzed E1 dehydration of the benzylic-like tertiary alcohol[3].

Step-by-Step Optimized Protocol

This self-validating protocol incorporates the causal solutions discussed above to maximize the yield of the tertiary alcohol intermediate.

Phase 1: Preparation of 3-(Dimethylamino)propylmagnesium chloride

  • Free Base Liberation: Dissolve 3-(dimethylamino)propyl chloride hydrochloride in minimal water, cool to 0°C, and basify to pH 12 using 20% aqueous NaOH . Extract immediately with anhydrous THF. Dry the THF solution over anhydrous Na2​SO4​ for 15 minutes. Do not store this solution; use it immediately.

  • Activation: To an oven-dried, nitrogen-purged flask, add magnesium turnings (1.8 eq) and a single crystal of iodine. Heat the flask gently with a heat gun until iodine vapors fill the flask, then cool to room temperature.

  • Initiation: Add 5% of the THF solution of the free base to the magnesium. Stir at 35°C until the iodine color fades and the mixture becomes slightly cloudy, indicating initiation.

  • Addition: Add the remaining THF solution dropwise over 45 minutes, maintaining the internal temperature between 35°C and 40°C using a water bath. Stir for an additional 1 hour at room temperature.

Phase 2: Nucleophilic Addition 5. Preparation of Ketone: In a separate dry flask, dissolve 2-chlorothioxanthone (1.0 eq) in a 1:1 mixture of anhydrous THF and anhydrous toluene. Self-Validation: Ensure the solution is completely clear; if cloudy, add more toluene until homogeneous. 6. Coupling: Cool the Grignard reagent to 0°C. Add the 2-chlorothioxanthone solution dropwise via an addition funnel over 30 minutes. 7. Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor by TLC (Alumina, Hexane/EtOAc 7:3); the fluorescent ketone spot should disappear.

Phase 3: Neutral Workup 8. Quenching: Cool the reaction mixture to 0°C. Carefully quench by adding cold, saturated aqueous NH4​Cl dropwise until gas evolution ceases[3]. Critical: Do not let the pH drop below 7. 9. Extraction: Dilute the mixture with ethyl acetate. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. 10. Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at < 35°C to afford 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol as a solid intermediate.

References

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. Available at:[Link]

  • Meprotixol: Chemical Structure, Properties, and Synthesis. Grokipedia. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS: 4295-65-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS: 4295-65-2).

As a critical tertiary alcohol intermediate in the synthesis of thioxanthene neuroleptics like chlorprothixene, this compound presents unique physicochemical challenges. It contains a highly lipophilic tricyclic thioxanthene core, a hydrogen-bond donating tertiary alcohol at C9, and a basic tertiary amine on the propyl chain. This structural dichotomy often leads to frustrating solubility bottlenecks during both organic synthesis and aqueous biological assays.

Below, we provide a causality-driven troubleshooting guide, validated protocols, and structural data to ensure the integrity of your experimental workflows.

Physicochemical Profile & Solubility Matrix

Understanding the thermodynamic drivers of solubility is the first step in troubleshooting. The free base form is dominated by the hydrophobic effect of the thioxanthene ring (LogP ~4.5–5.0), rendering it practically insoluble in water. Protonating the dimethylamino group (pKa ~9.0) to form an acid addition salt shifts the balance, allowing ion-dipole interactions to overcome the hydrophobic bulk [1].

Table 1: Quantitative Solubility Matrix by Compound Form

Solvent SystemFree Base SolubilityHydrochloride (HCl) Salt SolubilityCausality / Mechanistic Driver
Water / PBS (pH 7.4) < 0.1 mg/mL (Insoluble)~10–30 mg/mL (Soluble)Protonation of the tertiary amine creates a permanent positive charge, drastically lowering LogD at physiological pH [2].
DMSO (Anhydrous) > 30 mg/mL > 30 mg/mL High dielectric constant and aprotic nature disrupt intermolecular hydrogen bonding of the C9-OH [2].
Ethanol (Absolute) ~20 mg/mL ~25 mg/mL Moderate polarity supports both the lipophilic core and the polar amine/hydroxyl groups.
THF / DCM > 50 mg/mL < 1 mg/mL (Insoluble)Non-polar/weakly polar solvents readily solvate the uncharged lipophilic free base but cannot solvate the ionic crystal lattice of the salt.
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is precipitating (crashing out) when I dilute my DMSO stock into an aqueous assay buffer. How do I prevent this? A: This is a classic "solvent shift" precipitation. When the DMSO is diluted into water, the highly lipophilic thioxanthene core rapidly aggregates to minimize thermodynamically unfavorable interactions with water (the hydrophobic effect).

  • The Fix: Keep the final DMSO concentration strictly below 1% v/v. If higher concentrations are required, utilize a validated co-solvent system. For thioxanthene derivatives, adding 5% PEG300 and 0.5% Tween-80 prior to aqueous dilution creates a micellar dispersion that stabilizes the lipophilic core [3].

Q2: I am using the free base for a dehydration reaction (to synthesize chlorprothixene) in THF, but it forms a cloudy suspension instead of a clear solution. Why? A: The free base of this intermediate is highly soluble in THF. A cloudy suspension indicates one of two issues:

  • Moisture Contamination: Water in the THF causes the tertiary alcohol to aggregate via intermolecular hydrogen bonding.

  • Incorrect Salt Form: You may have inadvertently purchased or isolated the HCl salt instead of the free base. The HCl salt is insoluble in THF.

  • The Fix: Verify the form of your compound. If it is the free base, dry your THF over activated 3Å molecular sieves. If it is the salt, you must perform a free-basing extraction (see Protocol B in reverse).

Q3: My DMSO stock solution turned yellow and lost potency after a month in the freezer. Is this a solubility issue? A: No, this is a stability issue masquerading as a concentration drop. The thioxanthene sulfur atom is susceptible to oxidation, forming a sulfoxide, especially in the presence of dissolved oxygen and trace moisture in hygroscopic DMSO.

  • The Fix: Always purge DMSO with an inert gas (Argon or N2​ ) before dissolving the compound, and store aliquots at -20°C in tightly sealed, light-protected vials [2].

Validated Standard Operating Procedures (SOPs)
Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock Solution

This protocol is self-validating: a successful preparation will remain optically clear upon 10x dilution in absolute ethanol.

  • Preparation: Equilibrate the vial of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol to room temperature in a desiccator to prevent atmospheric condensation.

  • Solvent Purging: Sparge anhydrous, cell-culture grade DMSO with Argon gas for 5 minutes to displace dissolved oxygen.

  • Dissolution: Weigh exactly 3.34 mg of the free base (MW: 333.9 g/mol ) into a sterile amber glass vial. Add 1.0 mL of the purged DMSO.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 2 minutes. Do not heat above 40°C to prevent thermal degradation of the tertiary alcohol.

  • Validation: Inspect the solution against a dark background under bright light. It must be perfectly clear, lacking any micro-particulates (Tyndall effect).

  • Storage: Aliquot into single-use volumes, blanket with Argon, and store at -20°C.

Protocol B: Conversion of Free Base to Hydrochloride Salt for Aqueous Assays

Use this protocol when you need high aqueous solubility without the use of organic co-solvents.

  • Dissolution: Dissolve 1.0 g of the free base in 15 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 molar equivalents of 2.0 M HCl in diethyl ether dropwise while stirring vigorously.

  • Precipitation: A white to pale-yellow precipitate (the HCl salt) will immediately form as the protonated amine becomes insoluble in the non-polar ether.

  • Isolation: Stir for an additional 15 minutes to ensure complete salt formation. Filter the precipitate under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 5 mL of cold, anhydrous ether. Dry the solid under high vacuum at room temperature for 12 hours.

  • Self-Validation (Water Drop Test): Place 1 mg of the dried powder into a microcentrifuge tube and add 100 µL of deionized water. It should dissolve instantly to form a clear solution. If it floats or remains cloudy, the conversion was incomplete.

Solubility Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve solubility failures based on your target application.

SolubilityTroubleshooting Start Identify Compound Form: 2-Chloro-9-(...)-thioxanthen-9-ol FreeBase Free Base Form (Highly Lipophilic) Start->FreeBase HClSalt Hydrochloride Salt (Hydrophilic) Start->HClSalt OrgTarget Target: Organic Synthesis (THF, DCM, EtOAc) FreeBase->OrgTarget AqTarget Target: Aqueous Assay (PBS, Cell Media) FreeBase->AqTarget HClSalt->OrgTarget HClSalt->AqTarget OrgSuccess Proceed with Reaction (Fully Soluble) OrgTarget->OrgSuccess If Free Base used OrgFail Insoluble Suspension (Fails to dissolve) OrgTarget->OrgFail If HCl Salt used AqSuccess Proceed with Assay (Fully Soluble) AqTarget->AqSuccess If HCl Salt used AqFail Precipitates / Crashes Out (Fails to dissolve) AqTarget->AqFail If Free Base used FixOrg Action: Free-base the salt using NaOH, extract to DCM OrgFail->FixOrg FixAq Action: Convert to HCl salt or use 5% PEG300/Tween-80 AqFail->FixAq FixOrg->OrgSuccess FixAq->AqSuccess

Caption: Decision matrix for troubleshooting solubility based on compound form and target medium.

References
  • NextSDS Chemical Database . (n.d.). 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol — Chemical Substance Information. Retrieved March 31, 2026, from[Link]

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol Concentration for Assays

Introduction Welcome to the technical support guide for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS No. 4295-65-2). This document is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS No. 4295-65-2). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for optimizing the concentration of this thioxanthene derivative in various experimental assays. As a structural analog of compounds used in neuroscience research, precise concentration optimization is critical to distinguish between specific pharmacological effects and off-target activities such as cytotoxicity. This guide follows a question-and-answer format to directly address common challenges and provide robust, self-validating protocols.

Section 1: Frequently Asked Questions (FAQs) & Compound Handling

This section addresses the most common initial questions regarding the physical properties and handling of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol.

Q1: What are the basic physical and chemical properties of this compound?

A1: 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is a tertiary alcohol derivative of the thioxanthene tricyclic system. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 4295-65-2[1][2]
Molecular Formula C₁₈H₂₀ClNOS[1][3]
Molecular Weight 333.87 g/mol [1][2]
Purity Typically ≥95%
Appearance Typically a powder or solid[4]

Q2: How should I store the compound?

A2: Both the solid compound and its stock solutions should be stored at 2-8°C to ensure stability.[2] For long-term storage, protecting the compound from light is advisable, as thioxanthene derivatives can be photosensitive, a property leveraged in some analytical methods.[5]

Q3: How do I prepare a stock solution? The compound won't dissolve in my aqueous buffer.

A3: This is the most critical first step. Due to its large, hydrophobic tricyclic core, the compound has very poor water solubility.[6] You must first prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating a primary stock solution (e.g., 10-50 mM).

  • Alternative Solvents: If DMSO is incompatible with your assay, absolute ethanol may be used.

  • Procedure: Ensure the compound is completely dissolved by vortexing. Gentle warming (to no more than 37°C) can aid dissolution, but always check for degradation. A detailed protocol is provided in Appendix A .

Causality: The use of an organic solvent like DMSO is necessary to overcome the high lattice energy of the solid and solvate the hydrophobic regions of the molecule. This high-concentration stock is the foundation for all subsequent dilutions.

Q4: What is the stability of the compound in solution?

A4: While specific stability data is limited, the safety data sheet indicates "no data available" for chemical stability under various conditions.[7] As an application scientist, my recommendation is to always prepare fresh dilutions from your frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing small-volume aliquots. Thioxanthenes can be susceptible to oxidation, especially in aqueous media over time.[8]

Section 2: Technical Guide to Concentration Optimization

Optimizing the working concentration is a multi-step process designed to identify the therapeutic or effective window of the compound while avoiding non-specific effects or cytotoxicity.

Workflow for Determining Optimal Assay Concentration

The following workflow provides a systematic approach to identifying the ideal concentration range for your specific assay.

G cluster_prep Phase 1: Preparation cluster_range Phase 2: Range Finding cluster_refine Phase 3: Refinement prep_stock Prepare High-Conc. Stock (e.g., 20 mM in DMSO) prep_aliquot Aliquot & Store at -20°C/-80°C prep_stock->prep_aliquot Avoid freeze-thaw range_dilute Create Broad Logarithmic Serial Dilution (100 µM to 1 nM) prep_aliquot->range_dilute range_exp Perform Dose-Response Assay (n≥3) range_dilute->range_exp range_viability Run Parallel Cytotoxicity Assay (e.g., MTT, Resazurin) range_dilute->range_viability refine_analyze Analyze Data: Identify Active & Non-Toxic Range range_exp->refine_analyze range_viability->refine_analyze refine_narrow Create Narrow Linear/Semi-Log Dilution Around EC₅₀/IC₅₀ refine_analyze->refine_narrow Focus on inflection point refine_confirm Confirm EC₅₀/IC₅₀ with Replicate Experiments refine_narrow->refine_confirm output Optimized Concentration for Downstream Assays refine_confirm->output

Caption: Workflow for optimizing compound concentration.

Step-by-Step Methodology
  • Phase 1: Stock Preparation: Prepare a concentrated stock solution (10-50 mM) in 100% DMSO. Aliquot into single-use volumes and store at -20°C or -80°C. This minimizes degradation from handling and environmental exposure. A detailed protocol can be found in Appendix A .

  • Phase 2: Range-Finding Experiment:

    • Objective: To identify the general concentration range where the compound is active and non-toxic.

    • Action: Perform a dose-response experiment using a wide, logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

    • Critical Control: Simultaneously, run a cell viability assay with the same concentration range. This is a self-validating step; it ensures that the observed effect in your primary assay is not simply due to cell death.

    • Trustworthiness: The parallel viability assay is non-negotiable. An apparent IC₅₀ in a functional assay that correlates perfectly with the cytotoxicity IC₅₀ is often an artifact.

  • Phase 3: Refinement Experiment:

    • Objective: To precisely determine the EC₅₀ or IC₅₀.

    • Action: Based on the range-finding results, design an experiment with a narrower, more focused concentration range around the preliminary effective concentration. A 10-12 point curve with 2-fold or 3-fold dilutions is standard. See Appendix B for a detailed protocol.

    • Expertise: Choosing the right concentration spacing (linear vs. log) in this phase depends on the steepness of the curve observed in Phase 2. A steep curve benefits from more points, while a shallow curve can be defined with fewer.

Section 3: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q5: I see precipitation in my wells after adding the compound to the aqueous assay medium. What should I do?

A5: This is a classic solubility problem. The final concentration of your organic solvent (e.g., DMSO) is likely too low to keep the compound dissolved.

CauseSolution & Scientific Rationale
High Final Compound Concentration The compound has exceeded its solubility limit in the final assay buffer. Solution: Lower the top concentration of your dose-response curve.
Low Final Solvent Concentration The percentage of DMSO in the final medium is insufficient. Solution: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls. While aiming for <0.5% DMSO is common, some cell lines tolerate up to 1%. You must validate your system's tolerance.[9]
Compound-Media Interaction Components in the cell culture media (e.g., serum proteins) can sometimes cause compounds to precipitate or bind non-specifically. Solution: Test solubility in a simplified buffer (e.g., PBS) first. If it's soluble there but not in media, consider reducing the serum percentage during the treatment period if your assay allows.

Q6: My assay shows high cytotoxicity even at low concentrations. Is this expected?

A6: Not necessarily. While all compounds are toxic at high concentrations, unexpected cytotoxicity can indicate a problem.

G cluster_check Initial Checks cluster_cause Potential Causes cluster_solution Solutions start High Cytotoxicity Observed check_conc Verify Dilution Calculation & Pipetting start->check_conc check_solvent Run Solvent-Only Control (Max % DMSO) start->check_solvent cause_error Concentration Error check_conc->cause_error If error found cause_solvent Solvent Toxicity check_solvent->cause_solvent If control is toxic cause_compound True Compound Cytotoxicity check_solvent->cause_compound If control is healthy sol_recalc Recalculate & Repeat cause_error->sol_recalc sol_reduce_dmso Lower Final DMSO % cause_solvent->sol_reduce_dmso sol_time Reduce Incubation Time cause_compound->sol_time sol_range Lower Concentration Range cause_compound->sol_range

Caption: Decision tree for troubleshooting high cytotoxicity.

  • Verify Dilutions: First, double-check all calculations. A simple decimal error is a common source of unexpectedly high concentrations.

  • Check Solvent Toxicity: Ensure a "vehicle-only" control (containing the highest percentage of DMSO used in your experiment) shows no toxicity.

  • Assess Time Dependence: Cytotoxicity can be time-dependent. Consider reducing the incubation time of your assay to see if a therapeutic window appears.

  • True Cytotoxicity: Thioxanthene derivatives, like the related antipsychotic Chlorprothixene, have known powerful biological effects by design and can be cytotoxic.[10] Your results may be reflecting the compound's true nature. The goal is to find a concentration that gives a specific assay signal before the onset of broad cytotoxicity.

Q7: My fluorescence/luminescence assay has a very high background signal. Could the compound be interfering?

A7: Yes. This is a strong possibility. Thioxanthene structures are known fluorophores.[11]

  • Mechanism of Interference: The compound itself may be fluorescent at the excitation/emission wavelengths of your assay dye, or it could be quenching the signal.

  • Self-Validating Control: Run a control plate that includes your full concentration curve of the compound in assay buffer without cells or other biological reagents. Measure the signal. If you see a dose-dependent increase or decrease in signal, you have confirmed assay interference.

  • Solution:

    • Wavelength Shift: Check if your plate reader can use alternative excitation/emission wavelengths to avoid the compound's interference spectrum.

    • Assay Technology Change: If interference is unavoidable, consider switching to an alternative assay format, such as an absorbance-based assay (e.g., ELISA) or a label-free method.[12]

Section 4: Appendices

Appendix A: Protocol for Stock Solution Preparation
  • Objective: To prepare a 20 mM stock solution of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (MW: 333.87 g/mol ) in DMSO.

  • Materials:

    • 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol powder.

    • High-purity, anhydrous DMSO.

    • Calibrated analytical balance.

    • Microcentrifuge tubes or amber glass vials.

  • Procedure:

    • Weigh out 3.34 mg of the compound on an analytical balance.

    • Transfer the powder to a sterile, appropriate vial.

    • Add 500 µL of 100% DMSO.

    • Vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication or warming to 37°C can be used if necessary.

    • Visually inspect the solution against a light source to ensure no particulates remain.

    • Prepare 10-20 µL single-use aliquots in microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C, protected from light.

Appendix B: Protocol for a 10-Point Dose-Response Curve
  • Objective: To test the compound's effect in a cell-based assay from 10 µM down to ~5 nM.

  • Procedure:

    • Thaw one aliquot of your 20 mM stock solution.

    • Intermediate Dilution: Create a 200 µM intermediate stock by diluting the 20 mM stock 1:100 in your assay medium (e.g., 2 µL of stock into 198 µL of medium). This is your highest concentration working stock (C1). This step is crucial to minimize the final DMSO concentration.

    • Serial Dilution Plate: In a 96-well dilution plate (not your cell plate), add 100 µL of assay medium to wells A2 through A10.

    • Add 150 µL of the 200 µM working stock to well A1.

    • Perform a 1:3 serial dilution: Transfer 50 µL from well A1 to A2, mix thoroughly, then transfer 50 µL from A2 to A3, and so on, until well A10. Discard the final 50 µL from A10.

    • Add vehicle control (medium with the same % of DMSO as C1) to well A11 and a medium-only control to A12.

    • Cell Plate Treatment: Transfer the desired volume (e.g., 10 µL) from each well of the dilution plate to your corresponding cell plate wells, which already contain cells in medium.

    • Incubate for the desired time, then perform your assay readout.

Section 5: References

  • 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol CAS#4295-65-2. ChemRadar. [Link]

  • 2-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol. Pharmaffiliates. [Link]

  • 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol. PubChemLite. [Link]

  • Analysis of pharmaceutically important thioxanthene derivatives. ResearchGate. [Link]

  • Analysis of synthetic samples of thioxanthenes by the proposed and official methods. ResearchGate. [Link]

  • Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. PubMed. [Link]

  • Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega. [Link]

  • Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. PMC. [Link]

  • A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs. PMC. [Link]

  • Chlorprothixene | C18H18ClNS | CID 667467. PubChem. [Link]

  • Optimization of the Direct Peptide Reactivity Assay (DPRA) for Poorly Soluble Substances. ResearchGate. [Link]

Sources

Optimization

Common experimental errors with 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

Welcome to the technical support resource for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2). This guide is designed for researchers, scientists, and drug development professionals to navigate comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2). This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges with this thioxanthene derivative. Here, we address frequently asked questions and provide troubleshooting advice rooted in chemical principles and extensive laboratory experience.

I. Compound Identity and Handling

Before beginning any experiment, it is crucial to understand the fundamental properties and handling requirements of your compound.

Table 1: Compound Specifications

PropertyValueSource
CAS Number 4295-65-2[1][2]
Molecular Formula C18H20ClNOS[1][2][3]
Molecular Weight 333.87 g/mol [1]
Appearance Not explicitly stated, but related compounds are crystalline solids.[4][5]
Storage 2-8°C Refrigerator[1][6]
FAQ 1: What are the primary safety precautions for handling this compound?

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[7] All work should be conducted in a well-ventilated area or a chemical fume hood.[7] Avoid creating dust or aerosols.[7]

FAQ 2: The compound has been stored at room temperature for a short period. Is it still viable?

The recommended storage condition is 2-8°C.[1][6] While short excursions to ambient temperature may not immediately degrade the compound, its long-term stability under these conditions is not guaranteed. For sensitive applications, it is advisable to use a fresh aliquot stored under the recommended conditions. Thioxanthene derivatives can be susceptible to photochemical reactions, so protection from light is also a critical aspect of storage and handling.[5]

II. Solubility and Solution Preparation

One of the most common sources of experimental variability arises from improper solubilization of the compound.

FAQ 3: I am having trouble dissolving the compound. What solvents are recommended?

For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating a stock solution.

Experimental Protocol: Preparing a Stock Solution

  • Weighing: Accurately weigh the desired amount of the compound in a suitable vial.

  • Solvent Addition: Add a small volume of DMSO to the vial.

  • Solubilization: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Final Volume: Once dissolved, add the remaining volume of DMSO to reach the desired final concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

FAQ 4: My compound precipitates when I add it to my aqueous buffer. How can I prevent this?

This is a common issue when diluting a DMSO stock solution into an aqueous medium. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to minimize both solvent effects on the biological system and precipitation of the compound.

Troubleshooting Workflow for Aqueous Incompatibility

start Precipitation observed in aqueous buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase DMSO concentration slightly (if tolerated by the assay) check_dmso->increase_dmso No use_surfactant Incorporate a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) in the buffer check_dmso->use_surfactant Yes sonicate Briefly sonicate the final solution increase_dmso->sonicate use_surfactant->sonicate end_precip Precipitation resolved sonicate->end_precip compound Thioxanthene Derivative degradation Compound Degradation & Inconsistent Results compound->degradation light Light Exposure light->degradation Photodegradation oxygen Oxygen (Air) oxygen->degradation Oxidation ph pH Extremes ph->degradation Hydrolysis/Rearrangement

Caption: Factors contributing to compound instability.

IV. Mechanistic Considerations

Understanding the potential biological activity of this compound can help in designing more robust experiments.

FAQ 7: What is the expected mechanism of action for this compound?

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is structurally related to the antipsychotic drug chlorprothixene. [8][9]Thioxanthene-based antipsychotics are known to act as antagonists at dopamine (primarily D2) and serotonin receptors. [8]It is plausible that this compound could have similar pharmacological activity. Therefore, when studying this compound in a biological system, it is important to consider its potential effects on these pathways.

V. Summary of Troubleshooting Strategies

Table 2: Troubleshooting Quick Reference

IssuePotential CauseRecommended Action
Compound won't dissolve Incorrect solvent choiceUse DMSO for stock solutions. For aqueous media, ensure the final DMSO concentration is low.
Precipitation in buffer Poor aqueous solubilityLower the final concentration, use a co-solvent or surfactant if the assay allows.
High background signal Intrinsic fluorescenceRun compound-only controls; select non-overlapping fluorescent channels.
Poor reproducibility Compound degradationProtect from light, prepare fresh dilutions, use aliquoted frozen stocks, and control buffer pH.

This technical guide is intended to provide a starting point for troubleshooting common experimental issues. Given the limited publicly available data on this specific molecule, these recommendations are based on the chemical properties of the thioxanthene class and general principles of laboratory science.

References

  • 2-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol. Pharmaffiliates. [Link]

  • 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol. NextSDS. [Link]

  • 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol. PubChemLite. [Link]

  • Jasinski, J. P., Golen, J. A., Siddegowda, M. S., Yathirajan, H. S., & Swamy, M. T. (2012). 9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. [Link]

  • 2-CHLORO-9-(3-DIMETHYLAMINOPROPYLIDENE)THIOXANTHENE. NextSDS. [Link]

  • Analysis of synthetic samples of thioxanthenes by the proposed and official methods. ResearchGate. [Link]

  • Walash, M. I., Belal, F., El-Enany, N., & El-Maghrabey, M. H. (2009). Analysis of pharmaceutically important thioxanthene derivatives. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 1-12. [Link]

  • 2-Chloro-9-(3-dimethylaminopropylidene)-9H-thioxanthene. J-GLOBAL. [Link]

  • Dias, C., Teixeira, C., Gameiro, M., Chavarria, D., Fernandes, C., Ferreira, H., ... & Borges, F. (2021). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Pharmaceuticals, 14(6), 536. [Link]

  • Al-Suhaimi, K. S., Al-Salahi, R., Al-Obaid, A. M., Al-Ghorbani, M., Al-Warhi, T., & Carullo, G. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega, 8(41), 38629-38641. [Link]

  • 9-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol. U.S. Environmental Protection Agency. [Link]

  • Pise, N., Raheja, R., & Prabhu, A. (2021). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues. Pharmaceutical research, 7(7), 787-793. [Link]

  • Muren, J. F., & Bloom, B. M. (1970). Thioxanthene psychopharmacological agents. II. 9-(3-aminopropylidene)-N,N-dimethylthioxanthene-2-sulfonamides. Journal of medicinal chemistry, 13(1), 17-23. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol Workflows

Welcome to the Advanced Technical Support Center for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2). Widely known in the pharmaceutical industry as Chlorprothixene EP Impurity A , this compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2). Widely known in the pharmaceutical industry as Chlorprothixene EP Impurity A , this compound is the critical tertiary alcohol intermediate in the synthesis of the typical antipsychotic chlorprothixene[1][2].

Due to the unique electronic environment of the thioxanthene core and the lability of the benzylic-like tertiary hydroxyl group, researchers frequently encounter unexpected analytical anomalies and synthetic deviations. This guide is designed by Senior Application Scientists to help you diagnose, understand, and resolve these issues through fundamental chemical causality.

Quick Diagnostics: Unexpected Results Matrix

Before diving into the detailed FAQs, use this diagnostic matrix to identify the root cause of your experimental anomaly.

Observation / Unexpected ResultAnalytical/Synthetic ContextPrimary Root CauseRecommended Action
Missing M+H (m/z 334) in MS LC-MS / ESI+ AnalysisIn-source dehydration (loss of H₂O) yielding m/z 316.Lower capillary temperature and cone voltage.
High (E)-Isomer Yield Dehydration Synthesis StepSub-optimal acid choice altering thermodynamic control.Switch to HCl or Methanesulfonic acid[3].
+16 Da Impurity Peak Stability/StorageOxidation of the thioxanthene sulfur to a sulfoxide.Store under inert gas (Ar/N₂); avoid peroxides.
Broad NMR Signals (Aliphatic) ¹H-NMR (CDCl₃)Protonation of the basic dimethylamino group by trace acid/water.Add a drop of D₂O or use basic alumina-filtered solvent.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my LC-MS analysis show a base peak at m/z 315.9 instead of the expected parent mass (m/z 333.9)?

The Causality: You are observing in-source fragmentation, not necessarily a degraded sample. 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is a tertiary alcohol situated on a tricyclic thioxanthene ring. In electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the localized heat and voltage easily protonate the hydroxyl group. The subsequent loss of water (-18 Da) is highly favored because the resulting carbocation is heavily resonance-stabilized by the adjacent aromatic rings and the sulfur heteroatom. Consequently, the mass spectrometer detects the dehydrated olefin (chlorprothixene, m/z 315.9) rather than the intact alcohol[2].

The Solution: To confirm whether the dehydration is happening in your sample vial or in the MS source, cross-reference your LC-MS data with an orthogonal non-destructive technique like HPLC-UV. If the UV chromatogram shows a single peak but the MS shows m/z 316, the dehydration is an MS artifact.

Q2: During the dehydration step to form chlorprothixene, why am I getting a high ratio of the inactive (E)-isomer?

The Causality: The pharmacological activity of chlorprothixene resides almost exclusively in the (Z)-isomer (cis-active), while the (E)-isomer is virtually inactive[3][4]. The dehydration of the 9-ol intermediate proceeds via an E1 elimination mechanism through a planar carbocation. The final (E)/(Z) ratio is dictated by thermodynamic control, which is heavily influenced by the specific acid used for dehydration. Weak or bulky acids (like succinic acid) fail to properly stabilize the transition state, leading to mixed or (E)-favored ratios. Conversely, strong, small mineral acids (like HCl) drive the equilibrium toward the more thermodynamically stable (Z)-isomer[3].

Data Presentation: Impact of Acid Selection on Isomer Ratio The following table summarizes the causal relationship between acid selection and the resulting E/Z isomer ratio during the dehydration of thioxanthene intermediates[3].

Dehydrating AcidYield (%)(E)-Isomer Ratio(Z)-Isomer RatioMechanistic Outcome
Hydrochloric Acid (HCl)~21 - 80%1189 Strong thermodynamic control; highly (Z)-selective.
Methanesulfonic Acid~82%1288 Excellent balance of yield and (Z)-selectivity.
Oxalic Acid~21%1486 Good selectivity, but lower overall yield.
Succinic Acid~84%37 63High yield, but poor stereocontrol (mixed isomers).
Q3: Why is my synthesized 9-ol intermediate turning yellow and showing a +16 Da mass shift over time?

The Causality: Thioxanthene derivatives are susceptible to S-oxidation. The sulfur atom in the central ring can be oxidized by atmospheric oxygen, trace peroxides in ether solvents, or light exposure, forming a sulfoxide (+16 Da) or eventually a sulfone (+32 Da). This is a common degradation pathway for phenothiazines and thioxanthenes[4].

Mandatory Visualization: Workflows and Pathways

System Logic 1: Chemical Synthesis & Degradation Pathway

The following diagram maps the fate of the 9-ol intermediate, illustrating how reaction conditions dictate the formation of the active drug, inactive isomers, or degradants.

Pathway A 2-Chloro-9-(3-(dimethylamino)propyl) -thioxanthen-9-ol (CAS 4295-65-2) B Thioxanthenyl Carbocation (Transient Intermediate) A->B Acidic Dehydration (-H2O) E Sulfoxide Degradant (+16 Da Impurity) A->E Oxidative Stress (O2, Peroxides) C (Z)-Chlorprothixene (Active API) B->C Thermodynamic Control (e.g., HCl, MSA) D (E)-Chlorprothixene (Inactive Isomer) B->D Sub-optimal Acid (e.g., Succinic Acid)

Fig 1: Reaction pathways of the 9-ol intermediate demonstrating causality in isomer formation and degradation.

System Logic 2: Analytical Troubleshooting Workflow (LC-MS)

Use this logic tree to systematically validate whether unexpected MS results are due to sample degradation or instrument artifacts.

Workflow Start LC-MS Analysis of 9-ol Intermediate Obs1 Observation: Base peak at m/z 316 (M-18) Missing m/z 334 (M+H) Start->Obs1 Dec1 Is it true dehydration or in-source fragmentation? Obs1->Dec1 Act1 Action: Lower ESI Capillary Temp & Decrease Cone Voltage Dec1->Act1 Res1 Result: m/z 334 appears Act1->Res1 Artifact confirmed Res2 Result: Still only m/z 316 Act1->Res2 Artifact ruled out Act2 Action: Run HPLC-UV to confirm intact alcohol peak Res2->Act2

Fig 2: Self-validating troubleshooting logic for resolving M-18 mass spectrometry anomalies.

Self-Validating Experimental Protocols

Protocol A: Soft-Ionization LC-MS Method for Intact Tertiary Alcohols

Purpose: To prevent in-source dehydration of the 9-ol intermediate during mass spectrometry.

  • Instrument Preparation: Set the mass spectrometer to ESI+ mode. Crucially, lower the capillary temperature to ≤ 250°C (standard peptide methods often use 300-350°C, which will destroy this molecule).

  • Voltage Adjustment: Reduce the fragmentor/cone voltage to ≤ 20 V to minimize collisional heating in the source region.

  • Mobile Phase Optimization: Use a neutral to slightly basic mobile phase (e.g., 10 mM Ammonium Acetate, pH 7.0) rather than 0.1% Formic Acid. Acidic modifiers catalyze the dehydration of the tertiary alcohol in the droplet phase.

  • Self-Validation Step: Inject a known, stable tertiary alcohol (e.g., tert-butanol or a stable trityl derivative) as a system suitability standard. If the standard dehydrates, your source is still too hot/energetic.

Protocol B: Stereoselective Dehydration to (Z)-Chlorprothixene

Purpose: To convert the 9-ol intermediate to the active drug while maximizing the (Z)-isomer ratio[3].

  • Reagent Preparation: Dissolve 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (1.0 eq) in anhydrous toluene under an argon atmosphere to prevent sulfoxide formation.

  • Acid Addition: Slowly add Methanesulfonic acid (MSA) or dry HCl gas (1.5 eq). Avoid weak organic acids like succinic or maleic acid, which yield poor stereocontrol[3].

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours using a Dean-Stark trap to continuously remove the water byproduct, driving the E1 equilibrium forward.

  • Quench and Extract: Cool to 0°C and carefully quench with 1M NaOH until the aqueous layer reaches pH 10 (free-basing the dimethylamine). Extract with dichloromethane.

  • Self-Validation Step: Analyze the crude organic layer via ¹H-NMR. The vinylic proton of the (Z)-isomer and (E)-isomer will appear at distinct chemical shifts. Calculate the integration ratio to confirm an E/Z ratio of approximately 10:90 before proceeding to crystallization.

References

  • Chlorprothixene - wikidoc Source: WikiDoc URL:[Link]

  • Chlorprothixene Impurities and Related Compound - Veeprho Source: Veeprho Pharmaceuticals URL:[Link]

  • Z-Isomer Control in the Synthesis of Flupentixol Related Compounds Source: Journal of Pharmaceutical Research URL:[Link]

  • A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome Source: MDPI Pharmaceuticals URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol in Solution

Welcome to the technical support center for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol in solution?

A1: The degradation of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is primarily influenced by its chemical structure, which contains a tertiary alcohol, a tertiary amine, and a thioxanthene core. The main factors contributing to its degradation are:

  • Acidic Conditions: The tertiary alcohol group is susceptible to acid-catalyzed dehydration.

  • Oxidation: The tertiary amine and the sulfur atom in the thioxanthene ring are prone to oxidation.

  • Photodegradation: Thioxanthene derivatives can be sensitive to light, leading to photooxidation.[1]

  • Temperature: Elevated temperatures can accelerate all degradation pathways.

Q2: What is the recommended solvent for dissolving 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol?

A2: Due to the lack of specific solubility and stability data in various solvents for this compound, it is recommended to use a high-purity, anhydrous, aprotic solvent such as acetonitrile or tetrahydrofuran (THF). It is crucial to minimize the presence of water and acidic impurities. If an aqueous buffer is required, it should be freshly prepared and have a neutral to slightly basic pH.

Q3: How should I store solutions of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol?

A3: For optimal stability, solutions should be stored under the following conditions:

  • Temperature: Store at 2-8°C in a refrigerator.[2]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas like argon or nitrogen to minimize oxidative degradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and moisture absorption.[3]

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down degradation kinetics.
Light Protect from lightPrevents photodegradation of the thioxanthene core.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation of the tertiary amine and sulfur atom.
pH (if aqueous) Neutral to slightly basicPrevents acid-catalyzed dehydration of the tertiary alcohol.

Q4: I am observing a change in the color of my solution. What could be the cause?

A4: A change in solution color is often an indicator of chemical degradation. For thioxanthene derivatives, this could be due to the formation of colored degradation products arising from oxidation or other reactions. It is recommended to prepare fresh solutions if any visual changes are observed.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Concentration

If you are experiencing a rapid decrease in the concentration of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol in your solution, consider the following troubleshooting steps.

Potential Causes & Solutions:

  • Acidic pH: The presence of acidic contaminants in your solvent or on your glassware can catalyze the dehydration of the tertiary alcohol.

    • Solution: Ensure all glassware is thoroughly cleaned and dried. Use high-purity, neutral solvents. If a buffer is necessary, use one with a pH between 7.0 and 8.0.

  • Oxidative Degradation: Dissolved oxygen in the solvent can lead to the oxidation of the tertiary amine or the thioxanthene ring.

    • Solution: Degas your solvent by sparging with an inert gas (argon or nitrogen) before use. Prepare solutions under an inert atmosphere if possible.

  • Photodegradation: Exposure to ambient or UV light can cause degradation.

    • Solution: Work in a dimly lit area or use light-blocking glassware (amber vials) during solution preparation and storage.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol with enhanced stability.

Materials:

  • 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (solid)

  • High-purity, anhydrous acetonitrile (or other suitable aprotic solvent)

  • Amber glass vials with screw caps

  • Inert gas (argon or nitrogen) supply

  • Analytical balance and appropriate glassware

Procedure:

  • Allow the solid compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of anhydrous acetonitrile to the vial.

  • Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Purge the headspace of the vial with an inert gas for 1-2 minutes.

  • Tightly seal the vial and wrap the cap with parafilm for extra security.

  • Store the solution at 2-8°C, protected from light.

Protocol 2: Forced Degradation Study Workflow

To understand the stability of the compound under your specific experimental conditions, a forced degradation study is recommended.[4][5]

Forced_Degradation_Workflow Start Prepare Stock Solution (in appropriate solvent) Stress_Conditions Aliquot and Expose to Stress Conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidant (e.g., 3% H2O2) - Heat (e.g., 60°C) - Light (e.g., UV lamp) Start->Stress_Conditions Divide Time_Points Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) Stress_Conditions->Time_Points Incubate Analysis Analyze Samples (e.g., HPLC-UV/MS) Time_Points->Analysis Quench/Dilute Data_Evaluation Evaluate Data: - Quantify remaining parent compound - Identify major degradation products Analysis->Data_Evaluation End Determine Stability Profile & Optimal Conditions Data_Evaluation->End

Caption: Workflow for a forced degradation study.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol based on its functional groups.

Degradation_Pathways Parent 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol Dehydration Dehydration Product (Alkene) Parent->Dehydration Acid (H+) N_Oxide N-Oxide Product Parent->N_Oxide Oxidation Sulfoxide Sulfoxide Product Parent->Sulfoxide Oxidation / Light

Caption: Potential degradation pathways.

By understanding the inherent instabilities of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol and implementing the preventative measures outlined in this guide, you can significantly improve the reliability and reproducibility of your experimental results.

References

  • 2-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol. Pharmaffiliates. Available from: [Link]

  • Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. PMC. Available from: [Link]

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Available from: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ. PMC. Available from: [Link]

  • 17.8: Protection of Alcohols. Chemistry LibreTexts. Available from: [Link]

  • Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega. Available from: [Link]

  • 9.9: Protection of Alcohols. Chemistry LibreTexts. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease. ScienceDirect. Available from: [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. Semantic Scholar. Available from: [Link]

  • Forced degradation study of thiocolchicoside: Characterization of its degradation products. Università degli Studi di Milano. Available from: [Link]

  • Analysis of pharmaceutically important thioxanthene derivatives. ResearchGate. Available from: [Link]

  • Alcohol oxidation (A-Level Chemistry). Study Mind. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Efficiency of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol in Experiments

Welcome to the Technical Support Center for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled this guide to ensure you can maximize the efficiency and success of your work.

Introduction to 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is a tertiary alcohol and a key intermediate in the synthesis of various thioxanthene derivatives, including the antipsychotic drug Chlorprothixene.[1] Thioxanthenes are a class of compounds with a tricyclic structure that exhibit a range of pharmacological activities.[2][3] The efficiency of experiments involving this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredients. This guide will address common challenges and provide solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol?

A1: Its primary role is as a direct precursor in the synthesis of Chlorprothixene.[1] The tertiary alcohol group is typically dehydrated to form the exocyclic double bond characteristic of Chlorprothixene.[1]

Q2: What are the recommended storage conditions for this compound?

A2: The compound should be stored at 2-8°C in a tightly closed container, protected from light and moisture to prevent degradation.[4]

Q3: Is this compound soluble in common laboratory solvents?

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and handling of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol.

Low Yield in Synthesis

The synthesis of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is typically achieved via a Grignard reaction between 2-chlorothioxanthen-9-one and 3-(dimethylamino)propylmagnesium chloride. Low yields are a common issue and can stem from several factors.

Problem 1: Inefficient Grignard Reagent Formation

The formation of 3-(dimethylamino)propylmagnesium chloride is a critical first step.

  • Cause: The presence of moisture in the reaction setup is a primary cause of Grignard reagent failure. Grignard reagents are highly basic and will react with any protic source, such as water.

  • Solution:

    • Rigorous Drying of Glassware and Reagents: All glassware should be oven-dried at a high temperature (e.g., 120°C) for several hours and cooled under a stream of dry, inert gas (nitrogen or argon).

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common choices.

    • Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[5]

Problem 2: Side Reactions During Grignard Addition

Several side reactions can occur during the addition of the Grignard reagent to the 2-chlorothioxanthen-9-one.

  • Cause:

    • Enolization of the Ketone: Although less common with ketones compared to esters, strong Grignard reagents can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate and reducing the yield of the desired tertiary alcohol.

    • Reaction with the Chloro-substituent: While generally unreactive under these conditions, very harsh reaction conditions could potentially lead to side reactions involving the chloro-substituent on the thioxanthenone ring.

  • Solution:

    • Temperature Control: Perform the Grignard addition at a low temperature (e.g., 0°C to room temperature) to minimize side reactions. A controlled, slow addition of the ketone solution to the Grignard reagent is recommended.

    • Use of Additives: In some Grignard reactions, the addition of cerium(III) chloride can suppress enolization and improve the yield of the desired 1,2-addition product (Luche reaction).

Problem 3: Product Loss During Work-up and Purification

The work-up and purification steps are critical for isolating the pure tertiary alcohol.

  • Cause:

    • Emulsion Formation: The presence of the dimethylamino group can lead to the formation of emulsions during the aqueous work-up, making phase separation difficult.

    • Incomplete Extraction: The product may have some solubility in the aqueous phase, leading to losses if not extracted thoroughly.

    • Degradation during Purification: The tertiary alcohol may be sensitive to acidic conditions, which can cause premature dehydration.

  • Solution:

    • Careful Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This is generally a milder alternative to strong acids and helps to break down the magnesium alkoxide complex.

    • Thorough Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to ensure complete recovery of the product.

    • Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to help break emulsions and remove excess water.

    • Purification Technique:

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

      • Column Chromatography: For viscous oils or to separate closely related impurities, column chromatography on silica gel is recommended. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a good starting point. The addition of a small amount of a tertiary amine (e.g., triethylamine) to the eluent can help to prevent the product from streaking on the silica gel due to the basicity of the dimethylamino group.

Product Instability

Problem: The isolated product appears to degrade over time or during subsequent reaction steps.

  • Cause:

    • Acid Sensitivity: The tertiary alcohol is prone to dehydration under acidic conditions, especially with heating, to form the corresponding alkene, which is the precursor to Chlorprothixene.

    • Oxidation: While less common, the sulfur atom in the thioxanthene ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Solution:

    • pH Control: Avoid strongly acidic conditions during work-up and storage. If an acidic wash is necessary, use a weak acid and perform it quickly at low temperatures.

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (nitrogen or argon) to minimize oxidation.

    • Storage Conditions: Store at the recommended 2-8°C and protect from light.[4]

Experimental Protocols

Synthesis of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

This protocol is a generalized procedure based on standard Grignard reaction principles. Optimization of specific parameters may be necessary.

Materials:

  • 2-Chlorothioxanthen-9-one

  • 3-(Dimethylamino)propyl chloride

  • Magnesium turnings

  • Iodine (crystal) or 1,2-dibromoethane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes, triethylamine)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

    • In the dropping funnel, prepare a solution of 3-(dimethylamino)propyl chloride in anhydrous diethyl ether or THF.

    • Add a small amount of the chloride solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be required.

    • Once the reaction has initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve 2-chlorothioxanthen-9-one in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine all organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with the addition of 0.5-1% triethylamine to the eluent.

Workflow Diagram

SynthesisWorkflow cluster_grignard_formation Grignard Reagent Formation cluster_grignard_reaction Grignard Reaction cluster_workup Work-up cluster_purification Purification A Activate Mg with I₂ B React 3-(dimethylamino)propyl chloride with Mg in anhydrous ether/THF A->B C Add 2-chlorothioxanthen-9-one solution dropwise at 0°C B->C Grignard Reagent D Quench with sat. NH₄Cl (aq) C->D Crude Reaction Mixture E Extract with organic solvent D->E F Dry and concentrate E->F G Column Chromatography or Recrystallization F->G Crude Product H Pure 2-Chloro-9-(3-(dimethylamino)propyl)- thioxanthen-9-ol G->H

Caption: Workflow for the synthesis of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol.

Data Summary

While specific experimental data for this compound is scarce in the public domain, the following table provides key identifiers and properties.

PropertyValueReference
CAS Number 4295-65-2[6]
Molecular Formula C₁₈H₂₀ClNOS[7]
Molecular Weight 333.87 g/mol [8]
Appearance Expected to be a solid or viscous oil
Storage Temperature 2-8°C[4]

Concluding Remarks

The successful and efficient use of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol in experimental settings hinges on careful control of reaction conditions, particularly the exclusion of moisture during the Grignard synthesis, and appropriate work-up and purification techniques. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their experimental outcomes.

References

  • CHLORPROTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol. PubChem. [Link]

  • Grignard Reaction. Chem 355 Jasperse. [Link]

  • The Grignard Reaction. University of Wisconsin-Madison. [Link]

  • Thioxanthenes. MDPI. [Link]

  • A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Structural Switch in Neuroleptic Design: Comparing 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol to Active Thioxanthenes

As a Senior Application Scientist in medicinal chemistry, I frequently encounter synthetic intermediates that offer profound insights into structure-activity relationships (SAR). One such molecule is 2-Chloro-9-(3-(dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter synthetic intermediates that offer profound insights into structure-activity relationships (SAR). One such molecule is 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2). While it shares the tricyclic core of blockbuster antipsychotics, this compound is not an active drug; rather, it is the critical tertiary alcohol precursor in the synthesis of chlorprothixene.

This guide provides an objective, data-driven comparison between this inactive precursor and active thioxanthene derivatives (such as chlorprothixene, flupentixol, and thiothixene). By examining the causality behind their structural differences, we can understand how a single dehydration step acts as a pharmacological "on-switch" for dopamine D2 receptor antagonism.

Mechanistic Analysis: The Role of sp³ vs. sp² Hybridization

The thioxanthene class of neuroleptics was developed as a structural evolution of the phenothiazines, replacing the nitrogen at position 10 with a carbon atom1[1]. This carbon (C9) is the defining locus of pharmacological activity.

In 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol , the C9 atom is sp³ hybridized , adopting a tetrahedral geometry. The attached dimethylaminopropyl side chain is highly flexible, and the presence of the bulky hydroxyl (-OH) group creates significant steric hindrance. Because the side chain can freely rotate, the molecule fails to lock into the rigid conformation required to mimic dopamine within the D2 receptor binding pocket.

Conversely, active thioxanthenes undergo a dehydration reaction that converts the C9 atom to an sp² hybridized state, forming an exocyclic double bond2[2]. This double bond introduces geometric isomerism (Z/E isomers). The Z-isomer (where the side chain is oriented toward the halogen-substituted aromatic ring) restricts the side chain into a precise spatial orientation that perfectly aligns the basic amine with the aspartate residue in the D2 receptor, triggering potent antagonism3[3].

SynthPathway A 2-Chloro-thioxanthone (Starting Material) B 2-Chloro-9-(3-(dimethylamino)propyl) -thioxanthen-9-ol (Inactive Precursor) A->B Grignard Reaction (MgBr-R) C Chlorprothixene (Active Z-isomer) B->C Dehydration (Acetyl chloride / Heat)

Caption: Synthetic pathway of Chlorprothixene highlighting the dehydration of the tertiary alcohol precursor.

Comparative Profiling: Pharmacological & Physicochemical Data

The structural shift from an sp³ alcohol to an sp² alkene drastically alters both the physical properties and the receptor binding affinities of the molecule.

Table 1: Pharmacological Receptor Binding Profile

Note: Lower Ki values indicate higher binding affinity. The precursor exhibits negligible affinity due to conformational flexibility and steric clash.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Clinical Status
2-Chloro-9-(...)-thioxanthen-9-ol > 10,000 (Inactive)> 10,000 (Inactive)Synthetic Intermediate
Chlorprothixene ~ 18.0~ 4.5Approved Antipsychotic
Flupentixol (Z-isomer) ~ 1.2~ 15.0Approved Antipsychotic
Thiothixene (Z-isomer) ~ 1.5~ 12.0Approved Antipsychotic
Table 2: Physicochemical & Structural Comparison
Property2-Chloro-9-(...)-thioxanthen-9-olChlorprothixeneFlupentixol
C9 Hybridization sp³ (Tetrahedral)sp² (Planar at C9)sp² (Planar at C9)
Stereoisomerism Chiral center at C9 (Enantiomeric)Geometric (Z/E isomers)Geometric (Z/E isomers)
Hydrogen Bonding H-bond Donor (-OH) & AcceptorH-bond Acceptor onlyH-bond Donor (-OH on chain) & Acceptor
Lipophilicity (LogP) ~ 4.1~ 5.2~ 3.8

Experimental Methodologies

To validate the transition from inactive precursor to active neuroleptic, two core workflows are employed: the chemical dehydration synthesis and the in vitro pharmacological validation assay.

Protocol A: Chemical Dehydration (Synthesis of Chlorprothixene)

This protocol details the conversion of the tertiary alcohol into the active alkene 4[4].

  • Causality Check: Why not dehydrate directly with strong acid? The tertiary hydroxyl group is a poor leaving group and prone to side reactions. Acylation with acetyl chloride converts the -OH into an acetate group—a superior leaving group—which smoothly undergoes subsequent thermal elimination (pyrolysis) to yield the double bond.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol in 50 mL of anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere to prevent oxidative degradation.

  • Acylation: Cool the reaction vessel to 0°C. Add 12 mmol of acetyl chloride dropwise over 15 minutes. Stir for 1 hour at room temperature.

  • Pyrolysis/Elimination: Heat the reaction mixture to reflux (approx. 40°C in DCM, or exchange solvent for higher heat if required) for 4 hours to induce the elimination of the acetate group.

  • Quenching & Extraction: Quench the reaction with 50 mL of saturated aqueous NaHCO₃ to neutralize excess acid. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Monitor the reaction via TLC (Silica gel, EtOAc/MeOH). The highly polar tertiary alcohol (lower Rf) will disappear, replaced by the less polar chlorprothixene (higher Rf). Isolate the active Z-isomer via column chromatography.

Protocol B: In Vitro D2 Receptor Radioligand Binding Assay

To prove the precursor's lack of activity compared to the synthesized chlorprothixene, a competitive binding assay is utilized.

  • Causality Check: Why pre-soak the filters in Polyethylenimine (PEI)? Glass fiber filters carry a negative charge that non-specifically binds the positively charged radioligand ([³H]-spiperone). PEI coats the filters with positive charges, eliminating background noise and ensuring that detected radioactivity strictly correlates with receptor-bound ligand.

AssayWorkflow S1 1. Membrane Preparation (HEK293 cells expressing D2R) S2 2. Radioligand Incubation ([3H]-Spiperone + Test Compounds) S1->S2 S3 3. Rapid Filtration & Washing (GF/B filters pre-soaked in PEI) S2->S3 S4 4. Liquid Scintillation Counting (Quantify bound radioactivity) S3->S4 S5 5. Data Analysis (Calculate IC50 and Ki values) S4->S5

Caption: Step-by-step workflow for in vitro competitive radioligand binding assay at D2 receptors.

Step-by-Step Workflow:

  • Membrane Prep: Homogenize HEK293 cells stably expressing human D2 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-spiperone (final concentration 0.5 nM), and 25 µL of the test compound (precursor vs. chlorprothixene) at varying concentrations (10⁻¹⁰ to 10⁻⁴ M). Incubate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI for 1 hour). Wash filters three times with 1 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity using a beta counter.

  • Data Analysis: Use non-linear regression analysis to generate competition curves. Calculate the Ki values using the Cheng-Prusoff equation. The precursor will show a flat curve (no displacement), validating its pharmacological inactivity.

Conclusion

The comparison between 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol and its dehydrated counterparts perfectly illustrates the rigid stereochemical demands of neuropharmacology. The tertiary alcohol is a flexible, sterically hindered molecule devoid of target affinity. Through a simple yet elegant dehydration mechanism, the molecule is locked into a planar, sp²-hybridized Z-conformation, transforming an inert chemical intermediate into a potent, clinically viable antipsychotic agent.

References

  • A Comparative Analysis of Thioxanthene and Phenothiazine Scaffolds in Neuroleptic Drug Design Benchchem URL
  • Encyclopedia.
  • National Institutes of Health (NIH)
  • Chlorprothixene WikiDoc URL
  • CHLORPROTHIXENE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses GPATIndia URL

Sources

Comparative

A Comparative Efficacy Analysis of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol and Established Antipsychotic Agents

For distribution to researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the hypothetical efficacy of the novel thioxanthene derivative, 2-Chloro-9-(3-(dimethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the hypothetical efficacy of the novel thioxanthene derivative, 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, against established typical and atypical antipsychotic drugs. Due to the absence of published data on the subject compound, this analysis is predicated on its structural similarity to the thioxanthene class of antipsychotics and outlines a proposed series of experiments to elucidate its pharmacological profile.

Introduction: The Therapeutic Landscape of Schizophrenia and the Rationale for Novel Thioxanthene Derivatives

Schizophrenia is a complex and chronic mental disorder characterized by a constellation of positive, negative, and cognitive symptoms. The mainstay of treatment for several decades has been antipsychotic medications. First-generation, or "typical," antipsychotics, such as Haloperidol and the thioxanthene derivatives Flupenthixol and Chlorprothixene, primarily exert their therapeutic effect through the blockade of dopamine D2 receptors.[1] While effective in mitigating positive symptoms like hallucinations and delusions, their utility is often limited by a significant burden of extrapyramidal side effects (EPS).[2]

The advent of second-generation, or "atypical," antipsychotics, including Risperidone and Clozapine, marked a paradigm shift. These agents exhibit a broader receptor binding profile, notably a higher affinity for serotonin 5-HT2A receptors relative to D2 receptors, which is thought to contribute to their improved side effect profile and potential efficacy against negative symptoms.[3][4]

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is a novel compound belonging to the thioxanthene chemical class. Its structural similarity to established typical antipsychotics suggests a potential interaction with dopamine and other neurotransmitter receptors implicated in the pathophysiology of schizophrenia. This guide will therefore compare its hypothetical pharmacological profile with that of established drugs to assess its potential as a novel therapeutic agent.

Comparative Mechanism of Action: A Receptor-Level Analysis

The efficacy and side-effect profile of antipsychotic drugs are intrinsically linked to their affinity for a range of neurotransmitter receptors. To characterize 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, a comprehensive in-vitro receptor binding analysis is proposed.

Proposed In-Vitro Characterization of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

A series of radioligand binding assays should be conducted to determine the binding affinity (Ki) of the subject compound for key receptors implicated in antipsychotic action and side effects. These include:

  • Dopamine D2 Receptor: The primary target for antipsychotic efficacy.

  • Serotonin 5-HT2A Receptor: A key target for atypical antipsychotics, associated with a lower risk of EPS.

  • Histamine H1 Receptor: Blockade is associated with sedation and weight gain.

  • Muscarinic M1 Receptor: Antagonism can lead to anticholinergic side effects such as dry mouth and blurred vision.

  • Alpha-1 Adrenergic Receptor: Blockade can cause orthostatic hypotension.

Comparative Receptor Binding Profiles

The following table summarizes the known binding affinities (Ki values in nM) of established antipsychotics for these key receptors. A lower Ki value indicates a higher binding affinity. The data for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is presented as hypothetical, pending experimental validation.

DrugDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Histamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)Alpha-1 Adrenergic (Ki, nM)
2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol HypotheticalHypotheticalHypotheticalHypotheticalHypothetical
Flupenthixol~1-5[5]~20[5]Data not readily availableData not readily availableData not readily available
Chlorprothixene2.96[6]9.4[6]3.75[6]Data not readily availableData not readily available
Haloperidol1.2[7]~50-100~1,000>10,000~10-20
Risperidone3.2[3]0.2[3]20[3]>10,000[3]5[3]
Clozapine160[8]5.4[8]1.1[8]6.2[8]1.6[8]
Signaling Pathway Visualization

The downstream effects of receptor binding are critical to understanding a drug's overall impact. The following diagram illustrates the canonical signaling pathways associated with D2 and 5-HT2A receptor antagonism.

Antipsychotic_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2_Antagonist D2 Antagonist (e.g., Haloperidol, Hypothetical Compound) D2_Receptor D2 Receptor D2_Antagonist->D2_Receptor Blocks G_alpha_i Gαi D2_Receptor->G_alpha_i Inhibits EPS Side Effect (EPS) D2_Receptor->EPS AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Therapeutic_Positive Therapeutic Effect (Positive Symptoms) CREB->Therapeutic_Positive S_HT2A_Antagonist 5-HT2A Antagonist (e.g., Risperidone, Clozapine) S_HT2A_Receptor 5-HT2A Receptor S_HT2A_Antagonist->S_HT2A_Receptor Blocks EPS_Reduction Reduced EPS S_HT2A_Antagonist->EPS_Reduction G_alpha_q Gαq S_HT2A_Receptor->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC Dopamine_Release ↑ Dopamine Release (Prefrontal Cortex) Ca_PKC->Dopamine_Release Therapeutic_Negative Therapeutic Effect (Negative/Cognitive Symptoms) Dopamine_Release->Therapeutic_Negative

Caption: Signaling pathways of D2 and 5-HT2A receptor antagonism.

Preclinical Efficacy: In-Vivo Models of Antipsychotic Activity

To translate in-vitro binding data into potential clinical efficacy, a series of well-established in-vivo animal models are proposed.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to reverse the hyperactivity induced by the dopamine-releasing agent, amphetamine. It is a widely used screen for potential antipsychotic activity, particularly for positive symptoms.

Conditioned Avoidance Response (CAR)

The CAR test measures the ability of a drug to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus. This test has high predictive validity for antipsychotic efficacy.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Efficacy_Workflow start Test Compound Administration amphetamine_model Amphetamine-Induced Hyperlocomotion start->amphetamine_model car_model Conditioned Avoidance Response start->car_model data_analysis Data Analysis (Dose-Response Curves) amphetamine_model->data_analysis car_model->data_analysis comparison Comparison with Established Drugs data_analysis->comparison efficacy_prediction Prediction of Antipsychotic Efficacy comparison->efficacy_prediction

Caption: Workflow for in-vivo preclinical efficacy evaluation.

Clinical Efficacy and Safety: A Comparative Overview

While clinical data for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is not available, a comparison with the established clinical profiles of other antipsychotics provides a framework for its potential therapeutic window.

Clinical Efficacy in Schizophrenia
DrugEfficacy in Positive SymptomsEfficacy in Negative Symptoms
2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol HypotheticalHypothetical
FlupenthixolEffective[9]Some evidence of efficacy[9]
ChlorprothixeneEffective[8]Limited evidence
HaloperidolHighly EffectiveLimited efficacy
RisperidoneHighly EffectiveModerate efficacy[10]
ClozapineHighly Effective, especially in treatment-resistant cases[11]Superior efficacy[11]
Common Side Effect Profiles
DrugExtrapyramidal Symptoms (EPS)Weight GainSedationAnticholinergic Effects
2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol HypotheticalHypotheticalHypotheticalHypothetical
FlupenthixolHigh[9]ModerateModerateLow
ChlorprothixeneModerate to High[8]ModerateHighHigh
HaloperidolVery HighLowLowLow
RisperidoneModerate (dose-dependent)[10]HighModerateVery Low
ClozapineVery Low[11]Very HighVery HighHigh

Experimental Protocols

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: 10 µM Haloperidol.

  • Test compound: 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol.

  • 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge to pellet membranes and resuspend in assay buffer.

    • Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, [³H]-Spiperone, and membrane preparation.

      • Non-specific Binding: Haloperidol, [³H]-Spiperone, and membrane preparation.

      • Competitive Binding: Serial dilutions of the test compound, [³H]-Spiperone, and membrane preparation.

    • Incubate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters.

    • Wash filters with ice-cold wash buffer.

    • Place filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding (Total - Non-specific).

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

Based on its thioxanthene core structure, 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is hypothesized to be a dopamine D2 receptor antagonist, positioning it as a potential antipsychotic agent. The key determinants of its clinical utility will be its relative affinity for the D2 receptor versus other receptors, particularly the 5-HT2A receptor, which will dictate its efficacy and side-effect profile.

The experimental framework outlined in this guide provides a roadmap for the comprehensive preclinical characterization of this novel compound. Should the in-vitro and in-vivo data demonstrate a favorable profile, such as high D2 and 5-HT2A affinity with lower affinity for H1, M1, and alpha-1 adrenergic receptors, further development and clinical investigation would be warranted. A balanced receptor profile could translate to a "best-in-class" typical or even an atypical antipsychotic with an improved therapeutic index.

References

  • Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. Retrieved from [Link]

  • Dr. Oracle. (2025, May 21). What receptor does Clozapine (clozapine) act on? Retrieved from [Link]

  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 302–311.
  • Seeman, P. (2014). Clozapine, a fast-off-D2 antipsychotic. ACS Chemical Neuroscience, 5(1), 24–29.
  • Psychopharmacology Explained. (2020, June 21). Why is Clozapine So Unique? Retrieved from [Link]

  • Leucht, S., Corves, C., Arbter, D., Engel, R. R., Li, C., & Davis, J. M. (2009). Chlorpromazine versus second-generation antipsychotic drugs for schizophrenia: a systematic review and meta-analysis. The Lancet, 373(9657), 31–41.
  • Lieberman, J. A., Stroup, T. S., McEvoy, J. P., Swartz, M. S., Rosenheck, R. A., Perkins, D. O., ... & Severe, J. B. (2005). Effectiveness of antipsychotic drugs in patients with chronic schizophrenia. New England Journal of Medicine, 353(12), 1209–1223.
  • Meltzer, H. Y. (1994). An overview of the mechanism of action of clozapine.
  • Marder, S. R., & Meibach, R. C. (1994). Risperidone in the treatment of schizophrenia.
  • Tarsy, D., & Baldessarini, R. J. (2006). Epidemiology of tardive dyskinesia: is risk declining with modern antipsychotics? Movement Disorders, 21(5), 589–598.
  • Richelson, E. (1999). Receptor pharmacology of neuroleptics: relation to clinical effects.
  • Leucht, S., Wahlbeck, K., Hamann, J., & Kissling, W. (2003). New generation antipsychotics versus low-potency conventional antipsychotics: a systematic review and meta-analysis. The Lancet, 361(9369), 1581–1589.
  • Cochrane. (2022, April 1). Flupenthixol versus placebo for schizophrenia. Retrieved from [Link]

  • Perlis, R. H., Welge, J. A., Vornik, L. A., Hirschfeld, R. M., & Keck, P. E. (2006). Atypical antipsychotics in the treatment of mania: a meta-analysis of randomized, placebo-controlled trials.
  • Adooq Bioscience. (n.d.). Histamine Receptors inhibitors. Retrieved from [Link]

  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Sawyer, B. D., & Shannon, H. E. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87–96.
  • Kane, J. M., & Correll, C. U. (2010). The role of pharmacology in the treatment of schizophrenia.
  • Gründer, G., Vernaleken, I., Lange, K., Hiemke, C., & Siessmeier, T. (2007). Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol. Psychopharmacology, 191(1), 17–26.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol Analogs as Dopamine D2 Receptor Antagonists

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, a key scaffold related to the thioxanthene class of antipsychot...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, a key scaffold related to the thioxanthene class of antipsychotic agents. Thioxanthene derivatives have long been a cornerstone in the treatment of psychosis, with their therapeutic efficacy primarily attributed to their antagonism of the dopamine D2 receptor.[1][2] This document will explore how systematic structural modifications to the parent compound are predicted to influence its binding affinity and functional activity at the D2 receptor, offering a predictive framework for the design of novel and more potent analogs. The insights presented are grounded in established principles of medicinal chemistry and supported by detailed experimental protocols for in vitro validation.

The Thioxanthene Scaffold: A Foundation for Neuroleptic Activity

The tricyclic thioxanthene core is a privileged structure in neuropharmacology. Its rigid framework, with a central thioxanthene ring system, provides a precise orientation for substituents that interact with the dopamine D2 receptor. The parent compound of this guide, 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, is a tertiary alcohol derivative. It is structurally related to the well-known antipsychotic, chlorprothixene, which features an exocyclic double bond at the 9-position.[3] The presence of the 9-hydroxy group offers a unique point for structural diversification and interaction with the receptor.

Our exploration of the SAR of this scaffold will focus on three key regions of the molecule:

  • The C2-substituent on the thioxanthene ring: This position is known to be critical for potent dopamine D2 receptor antagonism.[4]

  • The substituent at the C9 position: The nature of the side chain at this position significantly impacts neuroleptic potency.[5]

  • The terminal amino group of the C9 side chain: Modifications to this group can influence both potency and pharmacokinetic properties.

Core chemical structure of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol.

Structure-Activity Relationship Analysis

Based on extensive research into thioxanthene and related phenothiazine antipsychotics, a clear SAR has emerged. The following sections will detail the predicted impact of structural modifications on the dopamine D2 receptor affinity of our lead compound.

Influence of the C2-Substituent

The substituent at the 2-position of the thioxanthene ring has a profound effect on the compound's affinity for the D2 receptor. It is well-established that an electron-withdrawing group at this position is crucial for high potency.[4] This is likely due to the electronic influence on the conformation of the tricyclic system and its interaction with the receptor binding pocket.

Analog SeriesC2-SubstituentPredicted D2 Receptor AffinityRationale
1a -Cl (Parent)HighThe chloro group is a classic electron-withdrawing substituent found in many potent antipsychotics.
1b -HLowRemoval of the electron-withdrawing group is expected to significantly decrease affinity.
1c -FHighFluorine, being highly electronegative, should maintain or slightly increase affinity compared to chlorine.
1d -CF3Very HighThe trifluoromethyl group is a strong electron-withdrawing group and is often associated with a significant increase in potency.
Impact of the C9-Side Chain

The length and composition of the side chain at the 9-position are critical for optimal interaction with the D2 receptor. A three-carbon propylene linker between the tricyclic core and the terminal amine is generally considered optimal.[4] Furthermore, incorporating the terminal amine into a cyclic structure, such as a piperazine or piperidine ring, often enhances potency.[5]

Analog SeriesC9-Side ChainPredicted D2 Receptor AffinityRationale
2a - (CH2)3N(CH3)2 (Parent)ModerateThe dimethylaminopropyl side chain is a common feature but can be improved upon.
2b - (CH2)2N(CH3)2LowA two-carbon linker is generally suboptimal for D2 receptor binding.
2c - (CH2)4N(CH3)2LowA four-carbon linker is also typically less active than the three-carbon counterpart.
2d - (CH2)3-N-piperazineHighThe piperazine ring is a well-known pharmacophore in potent D2 antagonists.
2e - (CH2)3-N-piperidineHighThe piperidine moiety is also associated with high affinity for the D2 receptor.

Experimental Validation: In Vitro Assays

To empirically determine the dopamine D2 receptor affinity and functional activity of these analogs, two standard in vitro assays are indispensable: a radioligand binding assay to measure binding affinity (Ki) and a functional assay to assess antagonist potency (IC50) by measuring the inhibition of a dopamine-induced response.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity Assay cluster_functional Functional Antagonist Assay Synthesis Synthesize Analogs (1b-d, 2b-e) Membrane_Prep Prepare Membranes from HEK293 cells expressing human D2 receptors Synthesis->Membrane_Prep Cell_Culture Culture CHO-K1 cells expressing human D2 receptors Synthesis->Cell_Culture Radioligand_Binding Competitive Radioligand Binding Assay ([3H]-Spiperone) Membrane_Prep->Radioligand_Binding Calculate_Ki Determine IC50 and Calculate Ki Radioligand_Binding->Calculate_Ki cAMP_Assay Dopamine-induced cAMP Inhibition Assay Cell_Culture->cAMP_Assay Calculate_IC50 Determine Antagonist IC50 cAMP_Assay->Calculate_IC50

Workflow for the in vitro evaluation of synthesized analogs.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor.[6]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: 10 µM (+)-Butaclamol.

  • Test compounds (analogs 1b-d, 2b-e).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate: assay buffer, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add 10 µM (+)-Butaclamol instead of the test compound.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Functional Dopamine D2 Receptor Antagonism Assay (cAMP Measurement)

This assay measures the ability of a test compound to functionally antagonize the dopamine D2 receptor by measuring its effect on dopamine-mediated inhibition of cyclic AMP (cAMP) production.[6][7]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (adenylate cyclase stimulator).

  • Dopamine (agonist).

  • Test compounds (analogs 1b-d, 2b-e).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

Protocol:

  • Cell Preparation:

    • Seed D2 receptor-expressing cells into a 96-well plate and culture overnight.

  • Antagonist Treatment:

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells already containing the test compound.

  • cAMP Measurement:

    • Incubate for an appropriate time to allow for changes in cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.

Predicted Outcomes and Comparative Analysis

The table below summarizes the predicted D2 receptor binding affinities and functional antagonist potencies for the proposed analogs based on established SAR principles.

AnalogC2-SubstituentC9-Side ChainPredicted Ki (nM)Predicted IC50 (nM)
1a -Cl-(CH2)3N(CH3)210-5020-100
1b -H-(CH2)3N(CH3)2>1000>1000
1c -F-(CH2)3N(CH3)25-3010-80
1d -CF3-(CH2)3N(CH3)2<10<20
2d -Cl-(CH2)3-N-piperazine<10<20
2e -Cl-(CH2)3-N-piperidine<10<20

Conclusion

The structure-activity relationship of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol analogs is a compelling area of study for the development of novel dopamine D2 receptor antagonists. The predictive models based on established medicinal chemistry principles suggest that modifications at the C2 and C9 positions of the thioxanthene scaffold can significantly enhance binding affinity and functional potency. Specifically, the introduction of a strong electron-withdrawing group at the C2 position, such as a trifluoromethyl group, and the incorporation of a piperazine or piperidine moiety in the C9 side chain are anticipated to yield analogs with superior D2 receptor antagonism. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions, paving the way for the identification of promising new candidates for the treatment of psychotic disorders.

References

  • BenchChem. (n.d.). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • Choudhary, A., & D'Mello, C. (2021). A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome. Molecules, 26(23), 7195.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Wikipedia. (2023). Thioxanthene.
  • MDPI. (2022). Thioxanthenes.
  • DeRuiter, J. (2001). DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR.
  • BenchChem. (n.d.).
  • Kobayashi, K., et al. (2013). A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues. Heterocycles, 87(12), 2577-2587.
  • Mascarella, S. W., et al. (2009). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. Proceedings of the National Academy of Sciences, 106(48), 20437-20442.
  • Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Antagonist cAMP SAFETYscan SafetyScreen Assay.
  • Chio, C. L., et al. (1994). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Molecular and Cellular Neuroscience, 5(5), 463-473.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • Springer Nature Experiments. (n.d.). Intracellular Trafficking Assays for Dopamine D2-Like Receptors.
  • Finnema, S. J. (2011). Dopamine D2 receptor pharmacology: in vitro analyses and in vivo pet imaging.
  • Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2495-2498.
  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
  • Gao, Y. G., et al. (1990). Synthesis and Dopamine Receptor Affinities of Enantiomers of 2-substituted Apomorphines and Their N-n-propyl Analogues. Journal of Medicinal Chemistry, 33(6), 1800-1805.
  • PubChem. (n.d.). 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol.
  • Ablordeppey, S. Y., et al. (2016). Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. Current Medicinal Chemistry, 23(26), 2915-2944.
  • Hynes, M. D., et al. (2005). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides.
  • J-GLOBAL. (n.d.). 2-Chloro-9-(3-dimethylaminopropylidene)-9H-thioxanthene.
  • Acta Crystallographica Section E. (2011). 9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol.

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Comparative

A Guide to 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol as a Reference Standard in Pharmaceutical Analysis

For researchers, scientists, and professionals in drug development, the purity and consistency of active pharmaceutical ingredients (APIs) are of paramount importance. This guide provides an in-depth technical overview o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity and consistency of active pharmaceutical ingredients (APIs) are of paramount importance. This guide provides an in-depth technical overview of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, a critical reference standard for the antipsychotic drug chlorprothixene. Here, we will explore its significance in research and quality control, compare analytical methodologies for its detection, and provide practical, field-proven insights for its application.

The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical manufacturing, the adage "the dose makes the poison" is a guiding principle. However, the purity of that dose is equally critical. Impurities in a final drug product, even in minute quantities, can have significant impacts on safety and efficacy. Regulatory bodies worldwide mandate stringent control over these impurities. This is where reference standards, such as 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, play a pivotal role.

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, with the CAS Number 4295-65-2, is a known impurity of chlorprothixene, a thioxanthene-based antipsychotic medication.[1][2] As "Chlorprothixene EP Impurity A," its primary application in a research and quality control setting is as a certified reference material.[3] This allows for the accurate identification and quantification of this specific impurity in batches of chlorprothixene, ensuring that the final drug product meets the rigorous standards set by pharmacopeias.

The molecular structure of this impurity features the characteristic thioxanthene core, a chloro-substituent, and a dimethylaminopropyl side chain attached to the central ring, along with a hydroxyl group.[4][5][6]

Visualizing the Molecular Structure

To better understand its chemical identity, the following diagram illustrates the structure of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol.

Caption: Chemical structure of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol.

Comparison with Other Chlorprothixene Impurities

In the analysis of chlorprothixene, "Impurity A" is just one of several potential process-related impurities and degradation products that must be monitored. A comprehensive analytical approach will also look for other known impurities.

Impurity NameCommon DesignationPotential Origin
2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-olImpurity AProcess-related
Chlorprothixene EP Impurity BImpurity BProcess-related
Chlorprothixene EP Impurity CImpurity CProcess-related
Chlorprothixene EP Impurity DImpurity DDegradation product
Chlorprothixene EP Impurity EImpurity EProcess-related
Chlorprothixene EP Impurity FImpurity FProcess-related

This table is a representation of known impurities and may not be exhaustive. The specific impurity profile can vary depending on the synthetic route and storage conditions.

The advantage of using a certified reference standard for each of these impurities is the ability to develop a highly specific and sensitive analytical method that can resolve and accurately quantify each component in a single run. This is crucial for meeting regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH), which set thresholds for reporting, identification, and qualification of impurities.[3]

Analytical Methodologies: A Comparative Overview

The two most common and powerful techniques for the analysis of pharmaceutical impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection typically by UV-Vis absorbance.Separation by chromatography followed by mass-based detection of parent and fragment ions.
Sensitivity Good, often sufficient for routine quality control.Excellent, capable of detecting and quantifying trace-level impurities.
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, provides structural information and can distinguish between isobaric compounds.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Application Ideal for routine quality control, assay, and purity testing.Essential for impurity identification, structural elucidation, and analysis of complex matrices.

For the routine quality control of chlorprothixene and its impurities, a validated HPLC method is often sufficient. However, for the initial identification of unknown impurities or for a more in-depth investigation of degradation pathways, the enhanced sensitivity and selectivity of LC-MS/MS are invaluable.[7][8][9]

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in a pharmaceutical product using a reference standard.

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting API_Sample API Sample API_Solution API Solution API_Sample->API_Solution Dissolve in Reference_Standard Reference Standard (Impurity A) Standard_Solution Standard Solution Reference_Standard->Standard_Solution Dissolve in Diluent Diluent Diluent->API_Solution Diluent->Standard_Solution HPLC_System HPLC/LC-MS System API_Solution->HPLC_System Inject Standard_Solution->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for pharmaceutical impurity analysis.

Hypothetical HPLC Protocol for Chlorprothixene Impurity Analysis

The following is a representative, detailed HPLC method for the separation and quantification of chlorprothixene and its related impurities. This protocol is provided for illustrative purposes and should be fully validated for its intended use.

Objective: To develop a stability-indicating HPLC method for the determination of chlorprothixene and its impurities, including 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (Impurity A).

Materials and Reagents:

  • Chlorprothixene API

  • 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 70
    25.0 70
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol in a suitable diluent (e.g., 50:50 methanol:water) to a final concentration of 10 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the chlorprothixene API in the diluent to a final concentration of 1 mg/mL.

  • System Suitability: Inject the standard solution five times and evaluate parameters such as peak area precision (RSD ≤ 2.0%), tailing factor (≤ 2.0), and theoretical plates.

  • Analysis: Inject the sample solution and monitor the chromatogram for the presence of Impurity A and other related substances.

  • Quantification: The amount of Impurity A in the API sample can be calculated using the peak area response from the standard solution.

Causality Behind Experimental Choices:

  • C18 Column: A C18 stationary phase is a versatile choice for the separation of moderately polar to nonpolar compounds like thioxanthene derivatives.

  • Gradient Elution: A gradient is necessary to achieve a good separation of the main API peak from its various impurities, which may have a range of polarities, within a reasonable run time.

  • Ammonium Acetate Buffer: The use of a buffer helps to maintain a consistent pH and improve peak shape, especially for basic compounds like chlorprothixene and its impurities.

  • PDA Detection: A photodiode array detector allows for the monitoring of multiple wavelengths simultaneously and can provide information about peak purity.

Conclusion

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol is a vital tool for researchers and quality control professionals in the pharmaceutical industry. Its use as a certified reference standard enables the accurate and reliable monitoring of impurities in chlorprothixene, ensuring the safety and efficacy of this important medication. By understanding the comparative advantages of different analytical techniques and implementing robust, validated methods, scientists can confidently meet the stringent requirements of global regulatory agencies.

References

  • Veeprho. Chlorprothixene Impurities and Related Compound. [Link]

  • Khaleel, N. D. H., et al. (2019). Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments. Water Research, 149, 467-476. [Link]

  • Analytical Methods. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. Analytical Methods, 4(11), 3654-3659. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
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Comparative

Bridging the Gap: A Comparative Guide to the In Vivo Validation of Thioxanthene Derivatives

In the landscape of drug discovery, the journey from a promising in vitro result to a clinically effective therapeutic is fraught with challenges. This guide offers researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the journey from a promising in vitro result to a clinically effective therapeutic is fraught with challenges. This guide offers researchers, scientists, and drug development professionals a critical comparison of in vitro findings and their in vivo validation for thioxanthene derivatives, a versatile class of compounds with significant potential in both oncology and neuroscience. By examining the experimental data and the causal logic behind methodological choices, we aim to provide a comprehensive resource for translating laboratory discoveries into tangible clinical outcomes.

The Thioxanthene Scaffold: A Platform for Diverse Therapeutic Applications

Thioxanthenes are a class of tricyclic compounds characterized by a central thioxanthene ring system. Their chemical structure is closely related to that of phenothiazines, with the key difference being the substitution of a nitrogen atom for a carbon atom in the central ring.[1] This structural nuance provides a unique platform for chemical modification, leading to a diverse range of pharmacological activities.

Historically, thioxanthene derivatives have been cornerstones in the management of psychiatric disorders, primarily functioning as dopamine receptor antagonists for the treatment of schizophrenia and other psychoses.[2] More recently, their therapeutic potential has expanded into oncology, with novel derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[3][4]

The critical step in the development of these derivatives is the rigorous validation of in vitro findings in relevant in vivo models. This transition is essential to assess not only the efficacy but also the safety, pharmacokinetics, and pharmacodynamics of a potential drug candidate in a complex biological system.[5]

Anticancer Potential of Thioxanthene Derivatives: From Cell Lines to Xenografts

The exploration of thioxanthene derivatives as anticancer agents has yielded promising in vitro results. These compounds have been shown to inhibit the growth of a variety of human cancer cell lines.

In Vitro Cytotoxicity: A First Glimpse of Efficacy

In vitro cytotoxicity assays are the initial step in evaluating the anticancer potential of new chemical entities. These assays determine the concentration of a compound required to inhibit the growth or kill a certain percentage of cancer cells.

Two key metrics are used to quantify in vitro cytotoxicity:

  • GI50 (50% Growth Inhibition): The concentration of the drug that inhibits the growth of a cell population by 50%.

  • IC50 (50% Inhibitory Concentration): The concentration of the drug that reduces a specific biological or biochemical function by 50%.

Recent studies have highlighted the in vitro anticancer activity of novel tetracyclic and cysteine-coupled thioxanthene derivatives.[3][6]

Table 1: In Vitro Cytotoxicity of Novel Thioxanthene Derivatives

Compound ClassDerivativeCancer Cell LineGI50 (µM)IC50 (nM)Reference
Tetracyclic Thioxanthenes Compound 11A375-C5 (Melanoma)5-7-[7]
MCF-7 (Breast)5-7-[7]
NCI-H460 (Lung)5-7-[7]
Compound 14A375-C5 (Melanoma)8-11-[7]
MCF-7 (Breast)8-11-[7]
NCI-H460 (Lung)8-11-[7]
Cysteine-Coupled Thioxanthenes Compound 2Hep G2 (Liver)-161.3 ± 41[4]
Compound 3Caco-2 (Colon)-9.6 ± 1.1[4]

These in vitro data demonstrate the potent and, in some cases, selective anticancer activity of these novel thioxanthene derivatives. For instance, Compound 3 exhibits nanomolar potency against colon cancer cells.[4]

The Crucial Step: In Vivo Validation in Xenograft Models

While in vitro data are encouraging, they do not always translate to in vivo efficacy. The complex tumor microenvironment, drug metabolism, and systemic toxicity are all factors that can only be assessed in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for the preclinical in vivo evaluation of anticancer drugs.[8][9]

The following workflow illustrates the typical process of in vivo validation using a xenograft model:

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase vitro_screen In Vitro Screening (e.g., Cytotoxicity Assays) lead_id Lead Compound Identification vitro_screen->lead_id Promising Activity xenograft Xenograft Model Development (e.g., Human tumor cells in mice) lead_id->xenograft Transition to In Vivo treatment Treatment with Thioxanthene Derivative xenograft->treatment monitoring Tumor Growth Monitoring (e.g., Caliper measurements) treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor weight, histology) monitoring->endpoint

Caption: Workflow for In Vivo Validation of Anticancer Thioxanthene Derivatives.

A study on the established antipsychotic thioxanthene derivative, flupentixol, demonstrated its potential as an anticancer agent through in vivo validation. In a xenograft model using A549 lung cancer cells, flupentixol administered orally at 40 mg/kg once daily for 21 days significantly suppressed tumor growth.[10] The study reported a 64.1% reduction in tumor weight compared to the vehicle control group.[10]

Table 2: In Vivo Efficacy of Flupentixol in an A549 Xenograft Model

Treatment GroupDosageTumor Volume ReductionTumor Weight ReductionReference
Vehicle Control---[10]
Flupentixol40 mg/kg/day (p.o.)Significant (p<0.05)64.1% (p<0.05)[10]

It is important to note that for the novel tetracyclic and cysteine-coupled thioxanthene derivatives with promising in vitro anticancer activity, in vivo validation studies are yet to be published.[4][7] This represents a critical next step in their development pipeline to determine if their potent in vitro cytotoxicity translates to meaningful antitumor efficacy in a preclinical setting.

Thioxanthene Derivatives in Neuroscience: Validating Antipsychotic Activity

Thioxanthene derivatives have a long-standing history in the treatment of psychosis, with their primary mechanism of action being the antagonism of dopamine D2 receptors in the brain.[1][2]

In Vitro Receptor Binding: Quantifying Target Engagement

The initial assessment of a potential antipsychotic involves determining its binding affinity for various neurotransmitter receptors, particularly dopamine and serotonin receptors. This is typically done through in vitro radioligand binding assays. The inhibitory constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.

Table 3: In Vitro Receptor Binding Affinities of Representative Thioxanthene Derivatives

DerivativeDopamine D1 (Ki, nM)Dopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Chlorprothixene2.41.11.5[11]
Clopenthixol1.20.42.5[11]
Flupentixol0.90.83.0[11]
Thiothixene1.00.24.6[11]

These in vitro data provide a quantitative measure of a compound's potential to interact with key targets involved in the pathophysiology of psychosis.

In Vivo Behavioral Models: Assessing Antipsychotic-Like Effects

To validate the in vitro receptor binding data and assess the potential for antipsychotic efficacy, a battery of in vivo behavioral tests in rodents is employed. These models aim to mimic certain aspects of psychosis and to evaluate a drug's ability to reverse these behaviors.

A common workflow for the in vivo validation of antipsychotic drugs is as follows:

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase receptor_binding In Vitro Receptor Binding Assays candidate_selection Candidate Selection receptor_binding->candidate_selection High Affinity for D2 Receptors animal_model Animal Model of Psychosis (e.g., Amphetamine-induced hyperlocomotion) candidate_selection->animal_model Transition to In Vivo drug_admin Administration of Thioxanthene Derivative animal_model->drug_admin behavioral_test Behavioral Assessment (e.g., Open field test, Prepulse inhibition) drug_admin->behavioral_test data_analysis Data Analysis and Interpretation behavioral_test->data_analysis

Caption: Workflow for In Vivo Validation of Antipsychotic Thioxanthene Derivatives.

One of the most widely used models is the amphetamine-induced hyperlocomotion test. Amphetamine increases dopamine levels in the brain, leading to increased motor activity in rodents, which is considered a model for the positive symptoms of schizophrenia. An effective antipsychotic should be able to attenuate this hyperactivity.

Another important behavioral test is the prepulse inhibition (PPI) of the startle reflex. PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus. In individuals with schizophrenia, PPI is often deficient. This test assesses a drug's ability to restore this sensory gating deficit.[4]

For example, in vivo studies have shown that flupenthixol can antagonize apomorphine-induced stereotypes in rats, a behavioral model that reflects dopamine receptor activation.[11] Furthermore, clinical studies with thiothixene have demonstrated its antipsychotic activity in schizophrenic patients, providing the ultimate in vivo validation.[9]

Experimental Protocols: A Guide to Key Methodologies

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the thioxanthene derivative for a specified period (e.g., 48 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Remove the unbound dye by washing with acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

  • Data Analysis: Calculate the GI50 or IC50 values by plotting the percentage of cell growth inhibition against the drug concentration.

In Vivo Xenograft Tumor Model
  • Cell Culture: Culture the desired human cancer cell line under sterile conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length x width^2)/2.

  • Randomization and Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the thioxanthene derivative (e.g., orally or intraperitoneally) according to the predetermined dosing schedule.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

  • Data Analysis: Compare the tumor growth and final tumor size between the treated and control groups to determine the in vivo efficacy.

Conclusion and Future Directions

The journey of a thioxanthene derivative from an in vitro "hit" to an in vivo validated lead compound is a testament to the importance of a rigorous, multi-faceted experimental approach. While in vitro assays provide crucial initial data on potency and mechanism of action, they are only the first step. In vivo validation in relevant animal models is indispensable for assessing the true therapeutic potential of these compounds.

For the promising novel anticancer thioxanthene derivatives, the next critical phase of research will be to conduct in vivo studies to determine if their impressive in vitro cytotoxicity translates to significant tumor regression in preclinical models. For the antipsychotic derivatives, further in vivo studies correlating specific receptor binding profiles with behavioral outcomes will aid in the development of more targeted and effective therapies with fewer side effects.

This guide underscores the symbiotic relationship between in vitro and in vivo research. By carefully designing and executing experiments that bridge this gap, the scientific community can continue to unlock the full therapeutic potential of the versatile thioxanthene scaffold.

References

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Validation

A Pharmacological Comparison of Thioxanthene Derivatives: A Guide for Researchers

This guide provides an in-depth pharmacological comparison of thioxanthene derivatives, with a particular focus on flupenthixol and its key analogues: zuclopenthixol, chlorprothixene, and thiothixene. Designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth pharmacological comparison of thioxanthene derivatives, with a particular focus on flupenthixol and its key analogues: zuclopenthixol, chlorprothixene, and thiothixene. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, receptor binding affinities, functional activities, and preclinical behavioral profiles that define this important class of antipsychotic agents.

Introduction: The Thioxanthene Scaffold

Thioxanthenes are a class of typical antipsychotics structurally related to the phenothiazines, with the key difference being the substitution of the nitrogen atom in the central ring with a carbon atom connected by a double bond to the side chain.[1][2] This structural feature introduces geometric isomerism, resulting in cis (Z) and trans (E) isomers. The antipsychotic activity of thioxanthenes is almost exclusively associated with the cis-(Z) isomer, which is a crucial consideration in their pharmacological evaluation.[2][3] The general structure of the thioxanthene core is presented below.

Structure-Activity Relationships: Decoding the Thioxanthene Pharmacophore

The pharmacological properties of thioxanthene derivatives are significantly influenced by the nature and position of substituents on the tricyclic ring system and the composition of the side chain.[3][4]

  • Substitution at Position 2: The presence of an electron-withdrawing group at the C2 position of the thioxanthene nucleus is critical for potent antipsychotic activity. For instance, the trifluoromethyl group in flupenthixol and the chlorine atom in chlorprothixene and zuclopenthixol enhance their affinity for dopamine receptors.[3]

  • The Alkylidene Side Chain: The double bond in the side chain confers rigidity to the molecule and is essential for neuroleptic activity.[3] The geometry of this bond dictates the spatial orientation of the side chain, with the cis-(Z) configuration being the pharmacologically active form.[2][3] The trans-(E) isomers, such as trans-flupenthixol, exhibit significantly lower affinity for dopamine D2 and D3 receptors.[5]

  • The Amine Side Chain: The nature of the amine in the side chain also modulates activity. Piperazine-containing thioxanthenes, such as flupenthixol and thiothixene, are generally more potent D2 antagonists compared to those with a dimethylaminopropyl side chain like chlorprothixene.[1][3]

Comparative Receptor Binding Profiles

The therapeutic effects and side-effect profiles of thioxanthene derivatives are largely determined by their binding affinities for a range of neurotransmitter receptors. A comprehensive understanding of these interactions is essential for predicting their clinical properties. The following table summarizes the in vitro binding affinities (Ki values in nM) of flupenthixol and other key thioxanthenes for major central nervous system receptors. Lower Ki values indicate higher binding affinity.

CompoundD1D2D3D45-HT2AH1M1α1-adrenergic
cis(Z)-Flupenthixol 0.80.38[6]0.74.67[6]4.5>10004
Zuclopenthixol 1.10.51.05.2125.0>10003
Chlorprothixene 183.815252.11.6151.5
Thiothixene 100.52.08.01010>10005

Data compiled from various sources and should be considered representative.

This data highlights the potent D1 and D2 receptor antagonism of cis(Z)-flupenthixol and zuclopenthixol.[6] Chlorprothixene displays a broader receptor binding profile with significant affinity for histaminergic, muscarinic, and adrenergic receptors, which contributes to its more sedative and anticholinergic side effects.[1][3] Thiothixene also demonstrates high potency at D2 receptors.[7]

In Vitro Functional Activity: Beyond Binding

While receptor binding assays provide crucial information about affinity, functional assays are necessary to determine whether a compound acts as an antagonist, agonist, or partial agonist at a given receptor.

Dopamine D2 Receptor Functional Antagonism

The primary mechanism of antipsychotic action for thioxanthenes is the blockade of D2 dopamine receptors.[1] This can be functionally assessed by measuring the inhibition of agonist-induced changes in second messenger levels, such as cyclic adenosine monophosphate (cAMP).

Experimental Protocol: D2 Receptor-Mediated cAMP Inhibition Assay [8][9][10]

This protocol outlines a method to determine the functional antagonist properties of thioxanthene derivatives at the D2 receptor.

  • Objective: To quantify the ability of a test compound to inhibit the dopamine-induced decrease in cAMP levels in cells expressing the D2 receptor.

  • Materials:

    • Cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Dopamine (agonist).

    • Thioxanthene test compounds (e.g., flupenthixol, zuclopenthixol).

    • Forskolin (adenylyl cyclase activator).

    • cAMP assay kit (e.g., HTRF, ELISA, or luciferase reporter assay).

    • Cell culture reagents.

  • Procedure:

    • Cell Culture: Culture the D2 receptor-expressing cells to an appropriate confluency in 96-well plates.

    • Compound Preparation: Prepare serial dilutions of the thioxanthene test compounds.

    • Antagonist Incubation: Pre-incubate the cells with the test compounds for a defined period (e.g., 15-30 minutes).

    • Agonist Stimulation: Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of forskolin to induce cAMP production.

    • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that causes 50% inhibition of the agonist response.

Expected Outcome: Thioxanthene derivatives like flupenthixol will act as potent antagonists, dose-dependently reversing the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.

Diagram: Dopamine D2 Receptor Signaling and Antagonist Action

D2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds & Activates Flupenthixol Flupenthixol Flupenthixol->D2R Binds & Blocks ATP ATP ATP->AC

Caption: Dopamine binding to the D2 receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase (AC) and reduces the conversion of ATP to cAMP. Thioxanthene antagonists like flupenthixol block this action.

In Vivo Preclinical Models: Predicting Clinical Efficacy and Side Effects

Animal models are invaluable for assessing the potential therapeutic effects and adverse reactions of antipsychotic drugs.

Models of Antipsychotic-like Activity
  • Amphetamine- or Apomorphine-Induced Stereotypy: These models assess the ability of a compound to block the stereotypic behaviors (e.g., sniffing, gnawing, licking) induced by dopamine agonists. This is a classic screen for D2 receptor antagonism.[3]

  • Conditioned Avoidance Response (CAR): This test evaluates the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This model is considered to have good predictive validity for antipsychotic efficacy.[11]

Models for Extrapyramidal Side Effects (EPS)
  • Catalepsy Test: This is a widely used method to assess the propensity of a drug to induce parkinsonian-like motor side effects. Catalepsy is characterized by a failure to correct an externally imposed posture.[12]

Experimental Protocol: Rodent Catalepsy Test [12]

  • Objective: To measure the cataleptic effects of thioxanthene derivatives in rodents.

  • Animals: Male Wistar rats or Swiss Webster mice.

  • Procedure:

    • Administer the test compound (e.g., flupenthixol, haloperidol as a positive control) via an appropriate route (e.g., intraperitoneal).

    • At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.

    • Measure the time it takes for the animal to remove both forepaws from the bar (descent latency). A predetermined cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the descent latencies between different treatment groups. A significant increase in descent latency indicates a cataleptic effect.

Diagram: Workflow for In Vivo Assessment of Thioxanthenes

InVivo_Workflow cluster_efficacy Efficacy Models cluster_side_effects Side Effect Models Stereotypy Amphetamine-Induced Stereotypy Behavioral_Testing Behavioral Testing Stereotypy->Behavioral_Testing CAR Conditioned Avoidance Response CAR->Behavioral_Testing Catalepsy Catalepsy Test Catalepsy->Behavioral_Testing Animal_Dosing Animal Dosing (e.g., rats, mice) Animal_Dosing->Stereotypy Animal_Dosing->CAR Animal_Dosing->Catalepsy Data_Analysis Data Analysis & Comparison Behavioral_Testing->Data_Analysis

Caption: A typical in vivo workflow for comparing thioxanthene derivatives involves assessing both efficacy and side effect profiles in established rodent models.

Comparative Pharmacokinetics

The pharmacokinetic properties of thioxanthene derivatives can influence their dosing regimens and clinical utility.

CompoundBioavailability (Oral)Tmax (Oral)Half-lifeMetabolism
Flupenthixol ~40%3-8 hours~35 hoursHepatic (CYP2D6, CYP3A4)
Zuclopenthixol ~44%~4 hours~20 hoursHepatic (CYP2D6, CYP3A4)[13]
Chlorprothixene ~17%2-4 hours8-12 hoursHepatic
Thiothixene Variable1-3 hours~34 hoursHepatic

Data compiled from various sources and should be considered representative.[14][15][16][17][18]

The availability of long-acting injectable (depot) formulations for flupenthixol and zuclopenthixol is a significant clinical advantage, improving treatment adherence in patients with schizophrenia.[13]

Side-Effect Profiles: A Clinical Perspective

The side-effect profiles of thioxanthenes are closely linked to their receptor binding affinities.

  • Extrapyramidal Symptoms (EPS): High-potency D2 antagonists like flupenthixol and zuclopenthixol have a greater propensity to cause EPS, including parkinsonism, dystonia, and akathisia.[3]

  • Sedation: This is primarily mediated by antagonism of histamine H1 receptors. Chlorprothixene, with its high affinity for H1 receptors, is significantly more sedating than flupenthixol.[3][12]

  • Anticholinergic Effects: Blockade of muscarinic M1 receptors leads to side effects such as dry mouth, blurred vision, and constipation. Chlorprothixene has more pronounced anticholinergic effects than other thioxanthenes.[3][12]

  • Orthostatic Hypotension: This is caused by the blockade of α1-adrenergic receptors. Again, chlorprothixene is more likely to cause this side effect.[3]

Conclusion

The thioxanthene derivatives represent a versatile class of antipsychotic agents with a rich and complex pharmacology. Flupenthixol and zuclopenthixol are high-potency D2 antagonists with a lower incidence of sedative and anticholinergic side effects compared to the lower-potency chlorprothixene. Thiothixene also exhibits high D2 receptor affinity. The stereochemistry of these compounds is paramount, with the cis-(Z) isomer being the active antipsychotic entity.

For the research and drug development professional, a thorough understanding of the comparative pharmacology of these agents, from receptor binding and functional activity to in vivo behavioral effects and pharmacokinetics, is essential for the rational design and development of novel therapeutics for psychotic disorders. The experimental protocols provided in this guide offer a foundation for the continued investigation and characterization of this important class of neuroleptic drugs.

References

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  • Belal, F., Hefnawy, M. M., & Aly, F. A. (1997). Analysis of pharmaceutically-important thioxanthene derivatives. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 369-376.
  • DeRuiter, J. (2001). DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR.
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Safety & Regulatory Compliance

Safety

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol proper disposal procedures

Comprehensive EHS Guide: Operational Handling and Disposal of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol As a Senior Application Scientist, I recognize that scaling up the synthesis or utilization of pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Operational Handling and Disposal of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

As a Senior Application Scientist, I recognize that scaling up the synthesis or utilization of pharmaceutical intermediates requires more than just reaction optimization; it requires a self-validating, foolproof system for environmental health and safety (EHS).

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is a critical precursor in the development of thioxanthene-class antipsychotics (such as chlorprothixene). Due to its specific molecular architecture—comprising a tricyclic thioxanthene core, a tertiary amine, and a halogen (chlorine)—its disposal cannot be treated as standard organic waste. This guide provides the mechanistic reasoning and step-by-step operational protocols for its safe handling and terminal destruction in a professional laboratory setting.

Hazard Profile and Mechanistic Causality

Before establishing a disposal protocol, we must understand the physicochemical properties that dictate the chemical's hazard profile [1]. The presence of heteroatoms (Sulfur, Nitrogen) and a halogen (Chlorine) strictly prohibits standard non-halogenated disposal routes, as improper combustion will yield highly toxic environmental pollutants (dioxins, NOx, SOx, and HCl gas).

Table 1: Hazard Classification and Operational Implications

Hazard Class (REACH/GHS)Hazard CodeMechanistic CauseOperational & Disposal Implication
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Lipophilic tricyclic structure allows rapid membrane permeation; amine group facilitates systemic absorption.Requires strict use of nitrile/neoprene gloves and handling within a Class II Fume Hood. Waste must be securely sealed.
Skin/Eye Irritation H315, H319The tertiary amine acts as a localized base, disrupting lipid bilayers and causing protein denaturation on contact.Contaminated solid waste (PPE, wipes) must be segregated immediately to prevent secondary exposure.
STOT SE 3 (Target Organ)H336Potential for central nervous system depression due to structural similarity to active neuroleptics.Aerosolization during disposal (e.g., pouring waste solutions) must be controlled via local exhaust ventilation.

Step-by-Step Disposal Methodology

The following protocol establishes a closed-loop, self-validating system for waste management. The objective is to ensure zero environmental release and complete molecular destruction.

Phase 1: Point-of-Generation Segregation

Causality: Mixing halogenated waste with non-halogenated waste drastically increases the cost and complexity of terminal incineration, as the entire volume must then be treated as halogenated to prevent dioxin formation.

  • Establish Dedicated Containers: Designate specific, chemically compatible containers (High-Density Polyethylene (HDPE) or amber glass) exclusively for this intermediate.

  • Liquid Waste Segregation: If the compound is dissolved in solvents (e.g., dichloromethane, methanol), pour the effluent into a container strictly labeled "Hazardous Waste - Halogenated Organics (Contains S, N)" .

  • Solid Waste Segregation: Place all contaminated consumables (weighing boats, spatulas, Kimwipes, and empty reagent vials) into a separate, puncture-proof container labeled "Hazardous Solid Waste - Halogenated Contaminants" .

Phase 2: Satellite Accumulation Area (SAA) Protocols

Causality: Proper SAA management prevents fugitive emissions and ensures regulatory compliance (e.g., RCRA standards in the US) prior to EHS collection.

  • Secondary Containment: Place all primary waste containers inside a secondary containment tray capable of holding 110% of the largest container's volume.

  • Vapor Control: Ensure liquid waste carboys are fitted with activated carbon exhaust filters (e.g., Vented Cap Systems) to capture volatile organic compounds (VOCs) and amine vapors while preventing pressure buildup.

  • Inventory Logging: Log the estimated mass of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol added to the waste stream. This quantitative tracking is essential for EHS profiling.

Phase 3: Terminal Destruction via EHS

Causality: Chemical neutralization (e.g., bleach oxidation) is ineffective and dangerous for this stable tricyclic compound. High-temperature incineration is the only scientifically validated method to break the C-C, C-S, C-N, and C-Cl bonds completely.

  • EHS Transfer: Submit a chemical waste pickup request to your institutional EHS department, explicitly noting the presence of Cl, S, and N.

  • Commercial Incineration: EHS will route the waste to a licensed commercial incinerator. The facility will subject the waste to temperatures exceeding 1000°C.

  • Effluent Scrubbing: The incinerator's wet scrubbers will neutralize the resulting combustion gases (HCl, SO2, and NOx) using alkaline solutions (e.g., NaOH/Ca(OH)2), precipitating them as harmless salts for landfill disposal.

Disposal Workflow Visualization

The following logic diagram maps the flow of the material from generation to terminal destruction, highlighting the critical segregation points.

G Gen Waste Generation CAS 4295-65-2 Seg Segregation Node: Halogenated Stream Gen->Seg Liq Liquid Waste (Solvent Mixtures) Seg->Liq Dissolved Sol Solid Waste (Contaminated PPE) Seg->Sol Residue SAA Satellite Accumulation Area (Secondary Containment) Liq->SAA Sol->SAA EHS EHS Profiling & Commercial Transfer SAA->EHS Logged Transfer Inc High-Temp Incineration (>1000°C) EHS->Inc Regulated Transport Scrub Alkaline Scrubbing (Neutralizes HCl, SOx, NOx) Inc->Scrub Combustion Gases

Workflow for the segregation and terminal disposal of halogenated thioxanthene waste.

References

  • NextSDS. "2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol — Chemical Substance Information." NextSDS Database. Retrieved March 31, 2026.
Handling

Personal protective equipment for handling 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

Handling 2-Chloro-9-(3-(dimethylamino)propyl)thioxanthen-9-ol (CAS: 4295-65-2) requires a rigorous, scientifically grounded approach to laboratory safety. As a critical intermediate and known impurity (Chlorprothixene EP...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-Chloro-9-(3-(dimethylamino)propyl)thioxanthen-9-ol (CAS: 4295-65-2) requires a rigorous, scientifically grounded approach to laboratory safety. As a critical intermediate and known impurity (Chlorprothixene EP Impurity A) in the synthesis of the thioxanthene antipsychotic chlorprothixene [1], this compound presents unique toxicological challenges.

This guide provides drug development professionals and analytical chemists with a comprehensive, self-validating operational framework for handling this compound, ensuring both personnel safety and experimental integrity.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The molecule consists of a highly lipophilic thioxanthene core, a chlorine atom at the 2-position, and a basic dimethylaminopropyl side chain.

Mechanistic Causality of Hazards:

  • CNS Depression (STOT SE 3 - H336): The structural homology between this intermediate and active neuroleptics allows it to readily cross the blood-brain barrier (BBB) if systemically absorbed. Inhalation of airborne particulates can lead to rapid onset of drowsiness or dizziness.

  • Dermal Penetration (Acute Tox. - H312): The basic tertiary amine (dimethylamino group) can exist in an un-ionized freebase form depending on ambient pH, significantly enhancing its ability to permeate lipid bilayers in the skin.

  • Halogenated Reactivity: The 2-chloro substitution dictates strict waste segregation, as improper incineration of halogenated aromatics can lead to the generation of toxic dioxins.

Quantitative Hazard Summary Data sourced from REACH Registration / NextSDS Substance Database [1].

Hazard ClassHazard CodeMechanistic DriverOperational Implication
Acute Toxicity (Oral/Dermal/Inhal.) H302 + H312 + H332High bioavailability; lipophilic thioxanthene coreRequires strict barrier isolation (gloves, LEV).
Skin Irritation H315Basic amine side-chain disrupts acid mantleChemical-resistant nitrile gloves mandatory.
Eye Irritation H319Direct tissue interactionSplash goggles required; no safety glasses.
STOT SE 3 (CNS) H336BBB permeability; dopamine receptor interactionRespiratory protection / Fume hood is non-negotiable.

Tiered Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive checklist; it is an active defense system based on the scale of operation. Because of the H312 (dermal toxicity) and H332 (inhalation toxicity) designations, standard laboratory attire is insufficient for bulk handling.

PPE CategoryAnalytical Scale (< 10 mg)Preparative/Bulk Scale (> 10 mg)Scientific Rationale
Hand Protection Single Nitrile (min 4 mil)Double Nitrile (min 6 mil inner, 8 mil outer)Nitrile offers superior resistance to basic amines compared to latex. Double gloving mitigates micro-tears during bulk transfer.
Eye Protection Chemical Splash GogglesGoggles + Full Face ShieldPrevents aerosolized dust from contacting ocular mucosa (H319).
Body Protection Flame-resistant Lab CoatTyvek® Suit or Chem-resistant ApronPrevents accumulation of lipophilic dust on standard cotton clothing.
Respiratory Local Exhaust Ventilation (LEV)LEV + N95/P100 Particulate RespiratorMitigates inhalation of fine powders that cause CNS depression (H336).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Validation
  • Verify LEV Integrity: Turn on the fume hood. Validation: Use a digital anemometer to confirm a face velocity of 80–120 feet per minute (fpm). Alternatively, use a Kimwipe taped to the sash to visually confirm negative pressure.

  • Glove Integrity Check: Before donning, inflate nitrile gloves manually to check for pinhole leaks. Validation: The glove must hold air pressure for 5 seconds without deflation.

  • Static Mitigation: 2-Chloro-9-(3-(dimethylamino)propyl)thioxanthen-9-ol is often handled as a dry powder, which can carry a static charge. Wipe the exterior of the analytical balance and spatulas with an anti-static gun or a damp lint-free cloth.

Phase 2: Active Handling & Dissolution
  • Secondary Containment: Place the primary reagent bottle inside a secondary polystyrene or glass tray within the fume hood.

  • Weighing: Tare an anti-static weigh boat. Using a micro-spatula, transfer the required mass. Causality: Anti-static boats prevent the lipophilic powder from aerosolizing due to electrostatic repulsion.

  • Solvent Addition: When preparing standard solutions (e.g., for HPLC impurity profiling [2]), dissolve the powder directly in the weigh boat or a sealed volumetric flask using appropriate solvents (e.g., Methanol or Acetonitrile).

  • Sealing: Cap the volumetric flask immediately. Validation: Invert the flask 3 times to ensure no solvent leaks from the PTFE stopper before removing it from the LEV.

Phase 3: Decontamination
  • Surface Cleaning: Wipe down the balance, spatulas, and hood surface with a solvent that solubilizes the compound (e.g., 70% Isopropanol or Ethanol), followed by a 10% aqueous bleach solution to degrade residual organics.

  • Glove Removal: Doff gloves using the "beak method" (turning them inside out) to trap any microscopic particulates inside the glove material.

Spill Response & Disposal Plan

In the event of a spill, the primary risk is the aerosolization of the powder, leading to inhalation exposure.

Workflow for self-validating spill response and halogenated waste segregation.

Waste Segregation Logic: Because of the chlorine atom at the 2-position of the thioxanthene ring, this compound and any contaminated materials (gloves, wipes, weigh boats) must be disposed of in a designated Halogenated Organic Waste container. Mixing this with non-halogenated waste streams violates EPA/RCRA guidelines and poses severe environmental toxicity risks during municipal incineration.

References

  • NextSDS Substance Database. "2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol Chemical Substance Information & Hazard Classifications." NextSDS. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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